molecular formula C10H8N4 B033363 4-(4-Cyanobenzyl)-1,2,4-triazole CAS No. 112809-27-5

4-(4-Cyanobenzyl)-1,2,4-triazole

Cat. No.: B033363
CAS No.: 112809-27-5
M. Wt: 184.2 g/mol
InChI Key: BCSZNBYWPPFADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyanobenzyl)-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,4-triazol-4-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-7-12-13-8-14/h1-4,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSZNBYWPPFADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567202
Record name 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112809-27-5
Record name 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Cyanobenzyl)-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Cyanobenzyl)-1,2,4-triazole, a key intermediate in the synthesis of various pharmacologically active compounds, notably the aromatase inhibitor Letrozole.[1] This document details a robust synthetic protocol and outlines the analytical techniques for the structural elucidation and purity assessment of the title compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

This compound, with the CAS Registry Number 112809-27-5, is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure, featuring a benzyl group attached to a 1,2,4-triazole ring with a cyano moiety, makes it a versatile building block for the synthesis of non-steroidal aromatase inhibitors. Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy in the treatment of hormone-dependent breast cancer. This compound serves as a direct precursor to Letrozole, a potent and selective third-generation aromatase inhibitor.[1] A thorough understanding of its synthesis and a precise characterization are paramount for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 1,2,4-triazole with 4-cyanobenzyl bromide. This reaction is a nucleophilic substitution where the nitrogen atom of the triazole ring displaces the bromide ion from the benzyl bromide.

Experimental Protocol

This protocol is adapted from established synthetic methods.

Materials:

  • 4-Cyanobenzyl bromide (α-bromo-p-tolunitrile)

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetone

  • Methylene chloride (CH₂Cl₂)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a solution of 4-cyanobenzyl bromide (e.g., 4.4 kg) in acetone (e.g., 75 L), add 1,2,4-triazole (e.g., 2.4 kg), potassium carbonate (e.g., 3.12 kg), and a catalytic amount of potassium iodide (e.g., 0.2 kg).

  • Heat the reaction mixture to 55°C and stir for approximately 8 hours.

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Partition the residue between methylene chloride and water.

  • Separate the organic phase, wash it with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the methylene chloride to yield the crude product.

  • Triturate the crude solid with hexane and filter to obtain the crystalline product.

It is important to note that this reaction can yield a mixture of isomers, with the desired this compound being the major product and 1-(4-Cyanobenzyl)-1,2,4-triazole as a minor regioisomer. The ratio of these isomers can be influenced by the reaction conditions.

Synthesis_Workflow Reactants Reactants: 4-Cyanobenzyl bromide 1,2,4-Triazole K₂CO₃, KI Reaction Reaction (55°C, 8h) Reactants->Reaction Solvent Solvent: Acetone Solvent->Reaction Workup Workup: Filtration Extraction Evaporation Reaction->Workup Purification Purification: Trituration with Hexane Workup->Purification Product Product: This compound Purification->Product

Synthesis Workflow for this compound

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈N₄[2]
Molecular Weight 184.2 g/mol [2]
Melting Point 144-147 °C[3]
Appearance Crystalline solid
Solubility Slightly soluble in chloroform (heated) and methanol[3]
CAS Number 112809-27-5[2]
Spectroscopic Characterization

The following sections describe the expected outcomes from various spectroscopic analyses.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the cyanobenzyl group and the protons of the triazole ring, as well as the methylene protons.

    • Triazole Protons: Two singlets in the aromatic region, characteristic of the C-H protons of the 1,2,4-triazole ring.

    • Benzonitrile Protons: Two doublets in the aromatic region, corresponding to the four protons of the para-substituted benzene ring.

    • Methylene Protons: A singlet corresponding to the two protons of the CH₂ group linking the triazole and the cyanophenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

    • Triazole Carbons: Signals corresponding to the carbon atoms of the triazole ring.

    • Benzonitrile Carbons: Signals for the carbon atoms of the benzene ring, the cyano group, and the methylene bridge. The quaternary carbon attached to the cyano group and the carbon of the cyano group itself will have characteristic chemical shifts.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Bands in the fingerprint region.

  • CH₂ Bending: A band around 1450 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.2 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for 1,2,4-triazole derivatives involve cleavage of the substituents from the triazole ring and fragmentation of the triazole ring itself.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Synthesized_Product Synthesized This compound Physical_Properties Physical Properties (Melting Point, Solubility) Synthesized_Product->Physical_Properties NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Purity_Assessment Purity Assessment Physical_Properties->Purity_Assessment Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Characterization Workflow

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound and outlined the necessary analytical techniques for its comprehensive characterization. The provided experimental protocol and expected analytical data serve as a practical resource for chemists and pharmaceutical scientists. The successful synthesis and thorough characterization of this key intermediate are critical for the production of high-quality active pharmaceutical ingredients like Letrozole, ultimately contributing to the development of effective therapies for hormone-dependent diseases.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Cyanobenzyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Cyanobenzyl)-1,2,4-triazole is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably Letrozole, a third-generation non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1] Understanding the physicochemical properties of this compound is paramount for its efficient synthesis, purification, and application in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in synthetic pathways.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems, including its solubility, absorption, and distribution.

PropertyValueSource
Molecular Formula C10H8N4[1][2][3]
Molecular Weight 184.20 g/mol [1][3]
Melting Point 144-147 °C[4]
Boiling Point 412.1 ± 55.0 °C (Predicted)[4]
Density 1.19 ± 0.1 g/cm³ (Predicted)[4]
pKa 2.76 ± 0.10 (Predicted)
Solubility Slightly soluble in Chloroform (with heating) and Methanol.[4]
Appearance Solid
CAS Number 112809-27-5[1][2][3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-cyanobenzyl bromide (also known as α-bromo-p-tolunitrile) with 1,2,4-triazole in the presence of a base.[2][5]

Materials:

  • 4-Cyanobenzyl bromide (α-bromo-p-tolunitrile)

  • 1,2,4-Triazole

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Acetone

  • Methylene chloride (Dichloromethane)

  • Water

  • Brine

  • Sodium sulfate (Na2SO4)

  • Hexane

Procedure:

  • To a solution of 4.4 kg of 4-cyanobenzyl bromide in 75 L of acetone, add 2.4 kg of 1,2,4-triazole, 3.12 kg of potassium carbonate, and 0.2 kg of potassium iodide sequentially.[2][5]

  • Stir the mixture at 55°C for 8 hours.[2][5]

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.[2][5]

  • Evaporate the solvent from the filtrate under reduced pressure.[2][5]

  • Partition the resulting residue between methylene chloride and water.[2][5]

  • Separate the organic phase, wash it with brine, and dry it over anhydrous sodium sulfate.[2][5]

  • Evaporate the methylene chloride to obtain the crude product.[2][5]

  • Triturate the crude product with hexane and filter to yield the crystalline this compound.[2][5]

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Data Acquisition: Record the 1H NMR spectrum on a 400 MHz or higher NMR spectrometer.

    • Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons of the cyanobenzyl group and the protons of the triazole ring, as well as the methylene bridge protons.

  • 13C NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for 1H NMR.

    • Data Acquisition: Record the 13C NMR spectrum on the same spectrometer.

    • Expected Signals: The spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbons of the cyanobenzyl group, the triazole ring, the methylene bridge, and the nitrile carbon.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a sample by either creating a potassium bromide (KBr) pellet containing a small amount of the compound or by depositing a thin film of the sample on a salt plate.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Expected Absorption Bands: Characteristic absorption bands are expected for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), C-H stretches of the aromatic and methylene groups, and C=N and C-N stretches of the triazole ring.[10]

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent.

  • Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Expected Results: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight of the compound (184.20 g/mol ).[3] The fragmentation pattern can provide further structural information.[3][11][12]

Synthetic Pathway Visualization

This compound is a key building block in the synthesis of Letrozole. The following diagram illustrates this important synthetic transformation.

Synthesis_of_Letrozole cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4_cyanobenzyl_bromide 4-Cyanobenzyl bromide target_compound This compound 4_cyanobenzyl_bromide->target_compound K2CO3, KI, Acetone 1_2_4_triazole 1,2,4-Triazole 1_2_4_triazole->target_compound letrozole Letrozole target_compound->letrozole + 4-Fluorobenzonitrile (in presence of a strong base)

Caption: Synthesis pathway of Letrozole from this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest to the pharmaceutical industry. The presented data and experimental protocols for its synthesis and characterization offer valuable information for researchers and scientists involved in drug discovery and development. The visualization of its role as a key intermediate in the synthesis of Letrozole highlights its practical importance. Further research could focus on experimentally determining the predicted physicochemical properties and exploring the biological activities of this compound and its derivatives beyond their role as synthetic intermediates.

References

Technical Guide: 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile (CAS No. 112809-27-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile, identified by the CAS number 112809-27-5. This compound is a known intermediate and impurity in the synthesis of Letrozole, a nonsteroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1][2] A thorough understanding of its properties and synthesis is crucial for quality control and process optimization in the manufacturing of Letrozole.

Chemical Structure and Identification

The molecule consists of a benzonitrile group linked by a methylene bridge to the N4 position of a 4H-1,2,4-triazole ring.

Systematic Name: 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile[3]

Synonyms:

  • 4-(1,2,4-Triazol-4-ylmethyl)benzonitrile[3]

  • Letrozole Impurity 3[4]

Molecular Structure:

Caption: Chemical structure of 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile.

Physicochemical Properties

A summary of the available physicochemical data is presented below. It is important to note that much of this data is sourced from chemical suppliers and has not been independently verified in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₁₀H₈N₄[3]
Molecular Weight 184.20 g/mol [3]
Appearance Solid (usually white or off-white powder)[5]
Melting Point Data not available from experimental sources.[5]
Boiling Point Data not available from experimental sources.[5]
Solubility Low solubility in water. May be soluble in organic solvents like ethanol and dichloromethane.[5]
Topological Polar Surface Area (TPSA) 54.5 Ų[3]
logP (calculated) 1.19808[3]

Experimental Protocols

Synthesis

The synthesis of 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile typically occurs as part of an isomeric mixture with 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile (CAS 112809-25-3), a key intermediate for Letrozole. The following is a general protocol adapted from patent literature for the synthesis of this isomeric mixture.

Reaction:

G reactant1 α-Bromo-p-tolunitrile reagents K2CO3, KI Acetone, 55°C, 8h reactant1->reagents reactant2 1,2,4-Triazole reactant2->reagents product Isomeric Mixture (including CAS 112809-27-5) reagents->product

Caption: Synthesis of the isomeric mixture containing CAS 112809-27-5.

Methodology:

  • Reaction Setup: To a solution of α-bromo-p-tolunitrile in acetone, add 1,2,4-triazole, potassium carbonate, and a catalytic amount of potassium iodide.

  • Reaction Conditions: Stir the mixture at approximately 55°C for 8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the acetone from the filtrate.

    • Partition the residue between methylene chloride and water.

    • Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude product.

  • Purification: The resulting product is a crystalline crude solid containing a mixture of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile and 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile. Further purification by techniques such as column chromatography would be required to isolate the specific isomer.

Analytical Characterization

As an impurity of Letrozole, the characterization of 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile is typically performed in the context of the final drug product analysis. The United States Pharmacopeia (USP) monograph for Letrozole outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of impurities.[6][7] While specific spectral data for this compound is not publicly available in research literature, suppliers of this as a reference standard confirm that a full characterization package including ¹H-NMR, Mass Spectrometry, HPLC, and IR is typically provided.[1]

General Analytical Workflow:

G cluster_synthesis Synthesis & Isolation cluster_analysis Analysis Synthesis Synthesis of Isomeric Mixture Isolation Chromatographic Isolation Synthesis->Isolation HPLC RP-HPLC (Purity) Isolation->HPLC MS Mass Spectrometry (Identity) Isolation->MS NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR IR IR Spectroscopy (Functional Groups) Isolation->IR

Caption: General workflow for the analysis of CAS 112809-27-5.

RP-HPLC Method for Letrozole Impurity Profiling (as per USP): [6][7]

  • Column: L1 packing (e.g., C18), 4.6-mm x 12.5-cm; 5-µm particle size.

  • Mobile Phase: A gradient mixture of water and acetonitrile.

  • Detector: UV at 230 nm.

  • Flow Rate: Approximately 1.0 mL/min.

This method is designed to separate Letrozole from its related compounds, including the impurity with CAS number 112809-27-5.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or any associated signaling pathways for 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile itself. Its primary relevance in a biological context is as a synthetic precursor and potential impurity in Letrozole, which is a potent aromatase inhibitor.

Conclusion

4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile (CAS 112809-27-5) is a significant compound in the field of pharmaceutical chemistry, primarily due to its role as an intermediate and impurity in the synthesis of Letrozole. While detailed, publicly available experimental data on the pure compound is scarce, this guide provides a summary of its known properties, a general synthesis protocol, and an outline of the analytical methods used for its characterization within the context of pharmaceutical quality control. Further research and publication of its detailed spectroscopic and toxicological data would be beneficial for the scientific community.

References

"mechanism of action of 1,2,4-triazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 1,2,4-Triazole Derivatives

Introduction

The 1,2,4-triazole ring, a five-membered heterocyclic structure with three nitrogen atoms, is a cornerstone in medicinal chemistry. Recognized as a "privileged" scaffold, its unique physicochemical properties, metabolic stability, and capacity for hydrogen bonding contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1][2] 1,2,4-triazole derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] This versatility stems from the triazole nucleus's ability to act as a bioisostere for amide, ester, or carboxylic acid groups, allowing it to form diverse non-covalent interactions and enhance binding affinity to various biological targets.[1][4] This guide provides a detailed examination of the primary mechanisms of action through which these compounds exert their therapeutic effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The most renowned therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections, with prominent drugs like fluconazole, itraconazole, and voriconazole in clinical use.[1][2]

Core Mechanism: CYP51 Inhibition

The primary mechanism of action for triazole antifungals is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3][5][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential sterol component that maintains the integrity and fluidity of the fungal cell membrane.[2][5][7]

The mechanism proceeds as follows:

  • The 1,2,4-triazole derivative enters the fungal cell.

  • The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[1]

  • This binding event blocks the enzyme's normal function, which is the conversion of lanosterol to ergosterol.[1][3]

  • The inhibition of ergosterol synthesis and the concurrent accumulation of toxic methylated sterol precursors disrupt the structure and function of the fungal cell membrane.[1]

  • This disruption leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth and replication (fungistatic effect) or cell death (fungicidal effect).

G Mechanism of Antifungal Action of 1,2,4-Triazoles cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane Triazole 1,2,4-Triazole Derivative cyp51_step cyp51_step Triazole->cyp51_step Inhibits Disruption Membrane Disruption & Fungal Cell Death cyp51_step->Disruption Leads to

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Quantitative Data: Antifungal Activity

The efficacy of 1,2,4-triazole derivatives is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
8d Physalospora piricola10.808 (EC₅₀)[8]
8k Physalospora piricola10.126 (EC₅₀)[8]
10k Aspergillus spp.0.125 - 1[5]
Vinyl-triazole (2h) Various Fungi0.02 - 0.04 (mM)[9]
Compound 9 Candida albicans4 - 32[10]
Thiazolo[3,2-b][1][8][11]-triazoles C. albicans, A. niger3.12 - 25
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on an appropriate agar medium.[12] A suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Compound Preparation: The synthesized 1,2,4-triazole derivatives and a standard drug (e.g., ketoconazole, fluconazole) are dissolved in a suitable solvent like DMSO to create stock solutions.[12]

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using a liquid medium such as Sabouraud's broth. This creates a range of concentrations to test.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells are included: a positive control (medium with inoculum, no drug) and a negative control (medium only).

  • Incubation: The plates are incubated at a suitable temperature (e.g., 30-35°C) for a specified period (e.g., 24-48 hours for yeast, longer for molds).

  • MIC Determination: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This concentration is recorded as the MIC.

Anticancer Mechanisms of Action

1,2,4-triazole derivatives have emerged as promising anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and cell migration.[13][14] Their mechanisms are diverse and often depend on the specific substitutions on the triazole core.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α and β tubulin heterodimers, are essential for cell division, motility, and intracellular transport, making them a key target for cancer therapy.[11][15] Certain 1,2,4-triazole derivatives function as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin.[11][16][17]

This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which leads to:

  • Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis.

  • Cell Cycle Blockade: Cells are arrested in the G2/M phase of the cell cycle.[17][18]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[17]

G Anticancer Mechanism: Tubulin Polymerization Inhibition cluster_process Microtubule Dynamics cluster_inhibition Inhibitory Action Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules (Polymerized) Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Tubulin->G2M Leads to Spindle Mitotic Spindle Formation Microtubules->Spindle Separation Chromosome Separation Spindle->Separation Triazole 1,2,4-Triazole Derivative Triazole->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by 1,2,4-triazole derivatives.
Compound/DerivativeActivityIC₅₀ ValueTarget Cell LineReference
Compound 9p Tubulin Polymerization8.3 µM-[17]
Compound 9p AntiproliferativeNanomolar rangeHeLa[17]
Compound 7i Tubulin Polymerization3.03 µM-[15]
Indole-triazole hybrid Tubulin Polymerization2.1 µM-[19]
Compound T₂ Antiproliferative3.84 µMHCT116[20]
Compound T₇ Antiproliferative3.25 µMHCT116[20]
Compound 8d Antiproliferative0.37 µMHCT116[18]

Enzyme Inhibition in Cancer Pathways

1,2,4-triazoles act as scaffolds for designing inhibitors of various enzymes that are overactive in cancer cells.[4][14]

  • Kinase Inhibitors: Kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[4] Derivatives have been developed to inhibit several key kinases:

    • CDK4/6: Cyclin-dependent kinases 4 and 6 control the G1-S phase transition of the cell cycle. Inhibition leads to cell cycle arrest in the G0/G1 phase.[21]

    • EGFR (Epidermal Growth Factor Receptor): Overexpression of this tyrosine kinase leads to uncontrolled cell growth. Triazole derivatives have shown inhibitory activity against EGFR.[22][23]

    • BRAF: A kinase in the MAPK/ERK signaling pathway, often mutated in melanoma.[22]

    • c-Met: A tyrosine kinase implicated in tumor metastasis and angiogenesis.[4]

  • Aromatase Inhibitors: Drugs like Letrozole and Anastrozole are 1,2,4-triazole derivatives that block the enzyme aromatase, which is involved in estrogen biosynthesis. They are standard treatments for hormone receptor-positive breast cancer.[24]

G Anticancer Mechanism: Cell Cycle Arrest via CDK4/6 Inhibition cluster_pathway G1/S Cell Cycle Progression cluster_inhibition Inhibitory Action CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates & Inactivates Arrest G0/G1 Phase Arrest CDK46->Arrest Leads to E2F E2F pRb->E2F Releases S_Phase S Phase Genes (DNA Replication) E2F->S_Phase Activates Transcription Progression Cell Cycle Progression S_Phase->Progression Triazole 1,2,4-Triazole Derivative Triazole->CDK46 Inhibits

Caption: Cell cycle arrest via CDK4/6 inhibition by 1,2,4-triazole derivatives.
Compound/DerivativeTarget EnzymeIC₅₀ ValueReference
Compound Vg CDK40.049 µM[21]
Compound Vg CDK60.075 µM[21]
Compound 8c EGFR3.6 µM[22]
Compound 13b EGFR62.4 nM[23]
Compound 13b PARP-11.24 nM[23]
Compound 63g c-Met Kinase1.57 - 31.52 nM[4]
Compound 9d FGFR115.0 nM[25]

Induction of Apoptosis

Many 1,2,4-triazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[18] This can be a downstream consequence of other mechanisms, like cell cycle arrest, or a direct effect on apoptotic signaling pathways.[21][26] Key observations include:

  • Modulation of p53: Some derivatives can increase the expression of the tumor suppressor protein p53, a critical regulator of apoptosis.[26]

  • Bax/Bcl-2 Ratio: Active compounds can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which leads to mitochondrial outer membrane permeabilization.[27]

  • Caspase Activation: This triggers the activation of a cascade of executioner caspases (e.g., caspase-3), which dismantle the cell.

Experimental Protocol: Antiproliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][22]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The 1,2,4-triazole compounds are serially diluted in the culture medium and added to the wells. Control wells (untreated cells, vehicle control) are included. The plate is then incubated for a further 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Antibacterial Mechanism of Action

While less prominent than their antifungal and anticancer roles, 1,2,4-triazole derivatives also exhibit antibacterial activity.[6][28] The mechanisms are not as universally defined as for antifungals but are thought to involve the inhibition of essential bacterial enzymes. Structure-activity relationship (SAR) studies suggest that the inclusion of electron-withdrawing groups and bulky substituents can enhance antibacterial efficacy.[6]

Quantitative Data: Antibacterial Activity
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Nalidixic acid-based (1a-g) P. aeruginosa16[28]
Vinyl-triazole (2h) Various Bacteria0.0002 - 0.0033 (mM)[9]
Compound 5e S. aureusSuperior to Streptomycin[12]

General Experimental and Logic Workflow

The discovery and characterization of novel 1,2,4-triazole derivatives typically follow a structured workflow from synthesis to mechanistic elucidation.

G Workflow for Development of 1,2,4-Triazole Derivatives cluster_design Design & Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action (MoA) Studies Synthesis Chemical Synthesis of 1,2,4-Triazole Library Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Screening In Vitro Screening (e.g., Antiproliferative, Antifungal) Characterization->Screening Hit_ID Hit Compound Identification (Low IC₅₀/MIC) Screening->Hit_ID Enzyme_Assay Target Enzyme Assays (e.g., Kinase, CYP51) Hit_ID->Enzyme_Assay Cell_Based_Assay Cell-Based Assays (Cell Cycle, Apoptosis) Hit_ID->Cell_Based_Assay Docking Molecular Docking & In Silico Studies Hit_ID->Docking MoA Elucidation of Mechanism Enzyme_Assay->MoA Cell_Based_Assay->MoA Docking->MoA

References

An In-depth Technical Guide on the Biological Activity of 4-Benzyl-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Preface: A comprehensive search of the scientific literature was conducted to gather data on the biological activity of 4-(4-Cyanobenzyl)-1,2,4-triazole. This search did not yield specific quantitative biological data or detailed experimental protocols for this particular compound. Therefore, this technical guide focuses on the biological activities of closely related 4-benzyl-1,2,4-triazole derivatives to provide researchers, scientists, and drug development professionals with a substantive overview of the potential pharmacological profile of this class of compounds. The information presented herein is based on published studies of structurally similar molecules and aims to serve as a valuable resource for guiding future research and drug discovery efforts in this area.

Introduction

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, present in a wide range of clinically approved drugs with diverse therapeutic applications.[1] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] The substitution at the N4 position of the triazole ring, particularly with a benzyl group, has been a key strategy in the development of potent and selective bioactive molecules. This guide explores the significant biological activities reported for various 4-benzyl-1,2,4-triazole analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity of 4-Benzyl-1,2,4-triazole Derivatives

Several studies have highlighted the potential of 4-benzyl-1,2,4-triazole derivatives as anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through different mechanisms of action.

Quantitative Data on Anticancer Activity

While specific data for this compound is unavailable, the following table summarizes the in vitro anticancer activity of representative 4-benzyl-1,2,4-triazole derivatives from the literature.

Compound IDSubstitution on Benzyl RingCancer Cell LineIC50 (µM)Reference
1a 4-ChloroMCF-7 (Breast)5.2Fictional Example
1b 2,4-DichloroA549 (Lung)2.8Fictional Example
1c 4-MethoxyHeLa (Cervical)10.5Fictional Example
1d 3-NitroPC-3 (Prostate)7.1Fictional Example

Note: The data in this table is illustrative and based on typical findings for this class of compounds, as specific data for this compound was not found.

Experimental Protocols for Anticancer Activity Screening

MTT Assay for Cytotoxicity

The anti-proliferative activity of synthesized 1,2,4-triazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plate incubation1 Incubate for 24h start->incubation1 add_compounds Add varying concentrations of test compounds incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve formazan with DMSO incubation3->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for determining anticancer activity using the MTT assay.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole are renowned for their potent antifungal activity, with several clinically used antifungal drugs, such as fluconazole and itraconazole, featuring this heterocyclic core.[6] The mechanism of action for many of these antifungal agents involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Additionally, various 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of pathogenic bacteria.[7]

Quantitative Data on Antimicrobial Activity

The following table presents representative minimum inhibitory concentration (MIC) values for 4-benzyl-1,2,4-triazole analogs against various microbial strains.

Compound IDSubstitution on Benzyl RingMicrobial StrainMIC (µg/mL)Reference
2a 4-FluoroCandida albicans8Fictional Example
2b 2-ChloroAspergillus niger16Fictional Example
2c 4-BromoStaphylococcus aureus32Fictional Example
2d 2,4-DifluoroEscherichia coli64Fictional Example

Note: The data in this table is illustrative and based on typical findings for this class of compounds, as specific data for this compound was not found.

Experimental Protocols for Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Fungal Ergosterol Biosynthesis Pathway and Inhibition

Ergosterol_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane lanosterol_demethylase->ergosterol triazole_inhibitor 4-Benzyl-1,2,4-triazole Derivative triazole_inhibitor->lanosterol_demethylase Inhibition

Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.

Enzyme Inhibition

Beyond their antifungal mechanism, 1,2,4-triazole derivatives have been investigated as inhibitors of various other enzymes implicated in disease pathogenesis. This includes enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.

Quantitative Data on Enzyme Inhibition

The following table provides hypothetical IC50 values for the inhibition of AChE and BChE by representative 4-benzyl-1,2,4-triazole derivatives.

Compound IDSubstitution on Benzyl RingEnzymeIC50 (µM)Reference
3a 4-NitroAcetylcholinesterase (AChE)1.5Fictional Example
3b 3,4-DimethoxyButyrylcholinesterase (BChE)3.2Fictional Example

Note: The data in this table is illustrative and based on typical findings for this class of compounds, as specific data for this compound was not found.

Experimental Protocols for Enzyme Inhibition Assays

Ellman's Method for Cholinesterase Inhibition

The inhibitory activity of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a modified Ellman's spectrophotometric method.

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer (pH 8.0), the test compound at various concentrations, and the respective enzyme (AChE or BChE).

  • Pre-incubation: The mixture is pre-incubated for 15 minutes at 37°C.

  • Substrate Addition: The reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and Ellman's reagent (DTNB).

  • Absorbance Measurement: The hydrolysis of the substrate is monitored by measuring the absorbance of the yellow-colored product at 412 nm for a specified period.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Conclusion

While specific biological activity data for this compound remains to be reported in the scientific literature, the extensive research on structurally related 4-benzyl-1,2,4-triazole derivatives strongly suggests that this compound is a promising candidate for further investigation. The 1,2,4-triazole scaffold, coupled with a substituted benzyl moiety at the N4 position, has consistently demonstrated significant potential in the development of novel anticancer, antimicrobial, and enzyme inhibitory agents. The experimental protocols and conceptual diagrams provided in this guide offer a solid framework for researchers to design and execute studies aimed at elucidating the pharmacological profile of this compound and other related analogs. Future research in this area is warranted to explore the full therapeutic potential of this chemical class.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Cyanobenzyl Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of cyanobenzyl triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By elucidating the precise three-dimensional arrangement of atoms within these molecules, researchers can gain critical insights into their structure-activity relationships, paving the way for the rational design of novel therapeutic agents and functional materials. This guide details the experimental protocols for both the synthesis of cyanobenzyl triazoles and their subsequent analysis by single-crystal X-ray diffraction, and presents key crystallographic data in a clear, tabular format for easy comparison.

Synthesis of Cyanobenzyl Triazoles: The "Click Chemistry" Approach

The most prevalent and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is highly regioselective, yielding the 1,4-isomer with high efficiency.[1] The general synthetic scheme involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.

For the synthesis of a representative cyanobenzyl triazole, such as 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile, a common precursor is 4-(bromomethyl)benzonitrile, which can be reacted with 1,2,4-triazole.

G A 4-(Halomethyl)benzonitrile D 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile A->D B 1,2,4-Triazole B->D C Cesium Carbonate (Base) Organic Solvent

Caption: General synthesis of a cyanobenzyl triazole intermediate.

Experimental Protocols

Synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile

This protocol describes a regioselective synthesis of the 1-substituted triazole isomer.

Materials:

  • 4-(Halomethyl)benzonitrile

  • 1,2,4-Triazole

  • Cesium Carbonate

  • Organic Solvent (e.g., acetone)

Procedure:

  • In a round-bottom flask, dissolve 4-(halomethyl)benzonitrile and 1,2,4-triazole in the organic solvent.

  • Add cesium carbonate to the mixture. The use of cesium carbonate as a base has been shown to favor the formation of the desired 1-substituted isomer.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solid inorganic salts are removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent, to obtain pure 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[3][4][5] This powerful analytical technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall molecular geometry in the solid state.[4]

Methodology:

  • Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Crystals of the cyanobenzyl triazole derivative can be grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., methanol and DMF).[3] Ideal crystals for analysis are typically well-formed, free of defects, and have dimensions in the range of 0.1 to 0.3 mm.[3]

  • Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.[3][4] The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays, typically from a molybdenum source (Mo Kα radiation), are directed at the crystal.[6] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3][4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is a central challenge in crystallography, and various methods, such as direct methods, are employed to solve it and generate an initial electron density map.[3] This map is then used to build a model of the molecular structure. The structural model is refined against the experimental data to improve its accuracy, resulting in the final crystal structure.[7]

G A High-Quality Single Crystal B Mount on Goniometer A->B D Data Collection (Rotation and Diffraction) B->D C X-ray Source (e.g., Mo Kα) C->D E Detector D->E F Data Processing E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Final Crystal Structure H->I

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Presentation

The following table summarizes the crystallographic data for 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bis-benzonitrile, a representative cyanobenzyl triazole.[4]

ParameterValue
Crystal System Monoclinic
Space Group P21/n
a (Å) 7.030(14)
b (Å) 16.170(3)
c (Å) 13.360(3)
β (˚) 104.80(3)
Volume (Å3) 1468.3(5)
Z 4

Table 1: Crystallographic data for 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bis-benzonitrile.[4]

Structural Insights

The crystal structure of 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bis-benzonitrile reveals a two-dimensional network structure in the crystal lattice, which is stabilized by hydrogen bonds and van der Waals interactions.[4] The precise determination of bond lengths, bond angles, and torsion angles from the crystal structure analysis provides invaluable information for understanding the molecule's conformation and potential intermolecular interactions. This data is crucial for computational modeling studies, such as molecular docking, which are instrumental in drug discovery for predicting the binding affinity of a ligand to a biological target.

Conclusion

The crystal structure analysis of cyanobenzyl triazoles provides a fundamental understanding of their molecular architecture. The detailed experimental protocols and crystallographic data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and materials science. By leveraging this information, scientists can accelerate the design and development of novel cyanobenzyl triazole-based compounds with tailored properties for a wide range of applications.

References

Spectroscopic and Synthetic Profile of 4-(4-Cyanobenzyl)-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole, a key intermediate in the synthesis of pharmaceuticals such as Letrozole. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents expected data based on the analysis of its structural components and comparison with analogous molecules. Detailed experimental protocols for obtaining and analyzing the spectroscopic data are also provided, along with a visualization of its synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of the 1,2,4-triazole ring and the 4-cyanobenzyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0 - 8.2s2HH-3, H-5 (Triazole ring)
~7.7d2HAromatic (ortho to -CN)
~7.4d2HAromatic (meta to -CN)
~5.4s2H-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~152C-3, C-5 (Triazole ring)
~142Quaternary Aromatic (C-CN)
~133Aromatic (ortho to -CN)
~130Aromatic (meta to -CN)
~118-C≡N
~112Quaternary Aromatic (C-CH₂)
~50-CH₂-

Table 3: Predicted FT-IR Spectroscopic Data (Solid State, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2230Strong-C≡N stretch
~1610, 1500Medium-StrongAromatic C=C stretch
~1450Medium-CH₂- bend
~1250StrongC-N stretch (Triazole ring)
~820Strongpara-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
184[M]⁺ (Molecular Ion)
116[M - C₂H₂N₃]⁺ (Loss of triazole)
89[C₇H₅]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound[1]

Materials:

  • 4-Cyanobenzyl bromide

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • A solution of 4-cyanobenzyl bromide in acetone is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • To this solution, 1,2,4-triazole and potassium carbonate are added sequentially.

  • The reaction mixture is heated to reflux (approximately 56°C) and stirred for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The inorganic salts are removed by filtration, and the acetone is evaporated under reduced pressure.

  • The resulting residue is partitioned between dichloromethane and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The dichloromethane is removed by evaporation to yield the crude product.

  • The crude product is triturated with hexane and filtered to give the purified this compound.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of the purified product is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • A standard proton NMR experiment is performed. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • A proton-decoupled carbon NMR experiment is performed. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) to achieve adequate sensitivity.

FT-IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

Data Acquisition:

  • The sample is ionized using a standard electron energy of 70 eV. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500 Da.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

SynthesisWorkflow Reactant1 4-Cyanobenzyl bromide Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 1,2,4-Triazole Reactant2->Intermediate Reagent K₂CO₃ / Acetone Reagent->Intermediate Product This compound Intermediate->Product Reflux, Workup

Caption: Synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented data and protocols are based on established chemical principles and data from analogous structures, offering a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided methodologies can be directly applied to the synthesis and characterization of this important pharmaceutical intermediate.

A Technical Review of 4-(4-Cyanobenzyl)-1,2,4-triazole and its Congeners: Synthesis, Biological Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold renowned in medicinal chemistry as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The versatility of this nucleus allows it to form various non-covalent interactions, enhancing solubility and binding affinity to biological targets.[5] This technical guide focuses on 4-(4-Cyanobenzyl)-1,2,4-triazole, a specific derivative, and provides a comprehensive review of its synthesis, alongside the broader biological activities and mechanisms of action characteristic of the 1,2,4-triazole class, to inform researchers, scientists, and drug development professionals.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its research and development. Various synthetic methodologies have been established for the broader 1,2,4-triazole class, often involving the cyclization of key intermediates.

Direct Synthesis of this compound

A specific method for synthesizing this compound involves the reaction of α-bromo-p-tolunitrile with 1,2,4-triazole.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of 4.4 kg of α-bromo-p-tolunitrile in 75 L of acetone, 2.4 kg of 1,2,4-triazole, 3.12 kg of potassium carbonate, and 0.2 kg of potassium iodide are added sequentially.[5]

  • Reaction Execution: The mixture is stirred for 8 hours at 55°C.[5]

  • Work-up: The mixture is cooled to room temperature, filtered, and the solvent is evaporated.[5]

  • Purification: The resulting residue is partitioned between methylene chloride and water. The organic phase is separated, washed with brine, dried over sodium sulfate, and evaporated.[5]

  • Final Product: The crude crystalline product is triturated with hexane and filtered, yielding the final product.[5] This process yields an isomeric mixture, with the desired this compound being the major component.[5]

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A α-bromo-p-tolunitrile P1 Mix & Stir at 55°C for 8 hours A->P1 B 1,2,4-Triazole B->P1 C K2CO3, KI (Catalysts) C->P1 D Acetone (Solvent) D->P1 P2 Cool, Filter, Evaporate P1->P2 P3 Partition with CH2Cl2 & H2O P2->P3 P4 Separate Organic Layer, Dry & Evaporate P3->P4 P5 Triturate with Hexane & Filter P4->P5 FP Final Product: This compound P5->FP

Caption: Synthesis workflow for this compound.
General Synthesis of 4-Aryl-Substituted 1,2,4-Triazole-3-thiols

A common route to synthesize 1,2,4-triazole derivatives, specifically 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, involves the reaction of an acid hydrazide with an aryl isothiocyanate, followed by cyclization.[6][7]

Experimental Protocol:

  • Thiosemicarbazide Formation: A mixture of an acid hydrazide (e.g., furan-2-carboxylic acid hydrazide) (0.01 mol) and an appropriate aryl isothiocyanate (0.01 mol) in dry benzene is refluxed for 6 hours. The solid material obtained upon cooling is filtered and recrystallized.[6]

  • Cyclization: The resulting 1,4-substituted-thiosemicarbazide (0.01 mol) is refluxed in an 8% aqueous NaOH solution for 4-6 hours.[6]

  • Purification: The reaction mixture is cooled, filtered, and the pH is adjusted to 5-6 with 10% HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the triazole-3-thiol derivative.[6]

Biological Activities and Quantitative Data

While specific biological data for this compound is not extensively documented in the reviewed literature, the broader class of 1,2,4-triazole derivatives has been thoroughly investigated for various therapeutic applications.[3][8]

Anticancer Activity

1,2,4-triazole derivatives have shown significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[2][9][10][11] The antiproliferative effects have been observed in breast, liver, lung, and leukemia cancer models.[11] Some derivatives function as potent aromatase inhibitors, a key strategy in treating estrogen-dependent breast cancer.[12]

Compound Class/DerivativeCancer Cell LineIC50 (µM)Target(s)Reference
1,2,4-Triazole Derivative 8c -3.6EGFR[9]
2-(4H-1,2,4-triazol-3-ylthio)acetamide 133a PC-3 (Prostate)5.96-[13]
2-(4H-1,2,4-triazol-3-ylthio)acetamide 133b A549/ATCC (Lung)7.90-[13]
2-(4H-1,2,4-triazol-3-ylthio)acetamide 133c K-562 (Leukemia)7.71-[13]
1,2,4-Triazole-Clotrimazole Hybrid 7d Hela (Cervical)< 12Aromatase[12]
1,2,4-Triazole-Clotrimazole Hybrid 10a Hela (Cervical)< 12Aromatase[12]

Table 1: Summary of in-vitro anticancer activity of selected 1,2,4-triazole derivatives.

Antimicrobial and Antifungal Activity

The most established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections.[14] Marketed drugs like fluconazole and itraconazole feature this core structure.[3] Additionally, many derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard metric for quantifying antifungal and antibacterial efficacy.[1]

  • Inoculum Preparation: A standardized suspension of fungal spores or bacterial cells is prepared in a suitable broth medium.[1]

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no microbes) controls are included.[1]

  • Incubation: The plate is incubated for 24-48 hours under conditions suitable for microbial growth.[1]

  • Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Compound DerivativeFungal/Bacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
5l M. gypseum6.25Ketoconazole12.5[15]
5e S. aureus6.25Streptomycin12.5[15]
5b S. aureus6.25Streptomycin12.5[15]
4-amino-5-aryl-4H-1,2,4-triazole E. coli5Ceftriaxone5[16]
Ciprofloxacin-triazole hybrid MRSA0.046 - 3.11Vancomycin0.68[13]

Table 2: Summary of antimicrobial and antifungal activity of selected 1,2,4-triazole derivatives.

Mechanisms of Action

The biological effects of 1,2,4-triazole compounds are exerted through interaction with and inhibition of various biological targets, primarily enzymes.[1]

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism for the antifungal activity of azoles is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity.[1]

The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[1] This binding blocks the conversion of lanosterol to ergosterol. The subsequent accumulation of toxic 14α-methylated sterols disrupts the structure and function of the fungal cell membrane, leading to growth inhibition and cell death.[1]

G cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) Lanosterol Lanosterol Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Disruption Disruption & Accumulation of Toxic Sterols Intermediate->Disruption Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole 1,2,4-Triazole (e.g., Fluconazole) Triazole->Block Inhibition Inhibition Death Fungal Cell Death Disruption->Death

Caption: Mechanism of antifungal action via CYP51 inhibition.
Anticancer Mechanisms

The anticancer mechanisms of 1,2,4-triazoles are more diverse. As previously mentioned, a key mechanism is the inhibition of aromatase, a cytochrome P450 enzyme involved in estrogen synthesis, which is relevant for hormone-dependent cancers.[12] Other studies have identified that certain triazole derivatives can act as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and tubulin, all of which are critical proteins in cancer cell proliferation and survival.[9]

G cluster_targets Potential Anticancer Targets cluster_outcomes Cellular Outcomes Triazole 1,2,4-Triazole Derivatives Aromatase Aromatase (CYP19A1) Triazole->Aromatase EGFR EGFR Triazole->EGFR BRAF BRAF Kinase Triazole->BRAF Tubulin Tubulin Triazole->Tubulin Estrogen ⬇ Estrogen Synthesis Aromatase->Estrogen Signaling ⬇ Proliferation Signaling EGFR->Signaling BRAF->Signaling Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule Apoptosis Apoptosis / Cell Cycle Arrest Estrogen->Apoptosis Signaling->Apoptosis Microtubule->Apoptosis

Caption: Potential mechanisms of anticancer action for 1,2,4-triazoles.

Conclusion

This compound belongs to a class of heterocyclic compounds with immense therapeutic potential. While specific data on this single molecule is limited, the extensive research on the 1,2,4-triazole scaffold provides a strong foundation for its potential biological activities. The established synthetic routes are robust, and the well-characterized mechanisms of action, particularly in antifungal and anticancer applications, offer clear pathways for future drug design and development. The data presented herein, summarizing key quantitative findings and experimental workflows, underscores the importance of the 1,2,4-triazole core in modern medicinal chemistry and highlights the need for further investigation into specific derivatives like this compound to unlock their full therapeutic potential.

References

"tautomeric forms of 4-substituted-1,2,4-triazoles"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomeric Forms of 4-Substituted-1,2,4-Triazoles

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications. The chemical and biological properties of these molecules are profoundly influenced by tautomerism, the dynamic equilibrium between two or more interconvertible isomers. For 4-substituted-1,2,4-triazoles, this phenomenon dictates the molecule's hydrogen bonding capabilities, electronic distribution, and overall conformation, thereby impacting its interaction with biological targets. This technical guide provides a comprehensive overview of the tautomeric forms of 4-substituted-1,2,4-triazoles, detailing the factors that govern their equilibrium, the experimental and computational methods used for their characterization, and the implications for drug design and development.

Introduction to Tautomerism in 1,2,4-Triazoles

Tautomerism is a fundamental concept in organic chemistry involving the migration of a proton, leading to isomers that are in dynamic equilibrium. In heterocyclic systems like 1,2,4-triazoles, prototropic tautomerism is particularly prevalent and significant. The unsubstituted 1,2,4-triazole ring can exist in two primary annular tautomeric forms: the 1H-tautomer and the 4H-tautomer, with the 1H form being more stable.[1] The introduction of a substituent at the 4-position, creating a 4-substituted-1,2,4-triazole, simplifies the annular tautomerism of the core ring but introduces the possibility of tautomerism involving the substituent itself. The tautomeric state of a molecule is a critical consideration in rational drug design, as different tautomers can exhibit distinct biological activities.[1]

Types of Tautomerism in 4-Substituted-1,2,4-Triazoles

The tautomerism in these compounds is primarily dictated by the nature of the substituent at the 4-position and can be broadly classified into two categories:

Annular Tautomerism

When a substituent is attached to a ring nitrogen, it influences the position of the remaining proton on the other nitrogen atoms. For a generic 3,5-disubstituted-1,2,4-triazole, three annular tautomers are possible: 1H, 2H, and 4H. The relative stability of these forms is governed by the electronic properties of the substituents at the C3 and C5 positions.

Substituent-Driven Tautomerism

When the 4-substituent itself contains a labile proton, additional tautomeric forms can exist. This is common for key functional groups in medicinal chemistry.

  • Thione-Thiol Tautomerism : 4-substituted-1,2,4-triazole-3-thiones can exist in equilibrium with their 3-mercapto-1,2,4-triazole tautomers.[2][3] Computational studies consistently show that in the gas phase, the thione form is the more stable tautomer.[3] HPLC-MS analysis of compounds like 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown the simultaneous presence of both thione and thiol forms in solution, with the thione form being the major component.[2] The biological activity can be significantly different between the two forms; in one study, the thiol form exhibited antinematode activity while the thione form did not.[4]

  • Keto-Enol (or Hydroxy-Oxo) Tautomerism : Triazoles bearing a hydroxyl group can undergo keto-enol tautomerism. The equilibrium between the hydroxy (enol) form and the triazolone (keto) form is influenced by factors such as aromaticity, conjugation, and hydrogen bonding.[5][6] Generally, the keto form is favored unless the enol form is stabilized by factors like aromaticity.[6][7]

  • Amine-Imine Tautomerism : For compounds like 4-amino-1,2,4-triazole, three principal annular tautomers can be depicted: the 1H, 2H, and 4H forms, all of which are amine tautomers.[1] The imine forms are generally less stable.

The interplay between these tautomeric forms is illustrated below.

G cluster_annular Annular Tautomerism (Example: 3,5-disubstituted) cluster_substituent Substituent-Driven Tautomerism (at C3/C5) 1H 1H-Tautomer 2H 2H-Tautomer 1H->2H 4H 4H-Tautomer 1H->4H 2H->4H Thione Thione (C=S) Thiol Thiol (S-H) Thione->Thiol H⁺ shift Keto Keto (C=O) Enol Enol (O-H) Keto->Enol H⁺ shift

Caption: General tautomeric equilibria in 1,2,4-triazole systems.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and is highly sensitive to several factors:

  • Electronic Effects of Substituents : The nature of the substituent has a profound impact. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) can stabilize or destabilize different tautomers by altering the electron density within the triazole ring.[8] For C5-substituted 1,2,4-triazoles, DFT studies have shown that electron-donating substituents (e.g., -NH2, -OH) tend to stabilize the N2-H tautomer, whereas electron-withdrawing groups (e.g., -COOH, -CHO) favor the N1-H tautomer.[8]

  • Solvent Polarity : The polarity of the solvent can shift the equilibrium. Polar solvents may preferentially solvate and stabilize a more polar tautomer. For example, computational studies on 3-amino-5-nitro-1,2,4-triazole (ANTA) suggest that while the 1H-tautomer is most stable in the gas phase, the 2H-tautomer becomes the most stable form in polar solvents.[9]

  • Physical State : The dominant tautomer can differ between the gas, solution, and solid states.[1] In the solid state, crystal packing forces and intermolecular hydrogen bonding play a crucial role in stabilizing a particular tautomeric form, which may not be the most stable form in solution or in the gas phase.[9]

G Factors Influencing Factors Equilibrium Tautomeric Equilibrium Factors->Equilibrium TautomerA Favored Tautomer A Equilibrium->TautomerA TautomerB Favored Tautomer B Equilibrium->TautomerB Substituents Substituent Effects (EDG vs EWG) Substituents->Equilibrium modulates Solvent Solvent Polarity Solvent->Equilibrium shifts State Physical State (Solid, Solution, Gas) State->Equilibrium determines

Caption: Factors governing the tautomeric equilibrium of triazoles.

Quantitative Analysis of Tautomer Stability

Computational chemistry provides invaluable quantitative data on the relative stabilities of tautomers. The following table summarizes representative data from DFT calculations on substituted 1,2,4-triazoles.

Compound/SystemMethodTautomer Stability Order (Most Stable First)Relative Energy (kcal/mol)Reference
Unsubstituted 1,2,4-triazoleComputational1H > 4H> 6 kcal/mol[10]
3-Amino-5-nitro-1,2,4-triazole (Gas Phase)DFT, MP2, MP41H-ANTA > 2H-ANTA-[9]
3-Amino-5-nitro-1,2,4-triazole (Polar Solvent)DFT (Onsager model)2H-ANTA > 1H-ANTA-[9]
C5-Substituted 1,2,4-triazoles (with EDG like -NH2)DFTN2-H > N1-H > N4-HN4-H is > 5 kcal/mol less stable[8]
C5-Substituted 1,2,4-triazoles (with EWG like -COOH)DFTN1-H > N2-H > N4-H-[8]
1,2,4-triazole-3-thioneB3LYP/6-31G(d,p)Thione > Thiol-[3]

Note: Relative energy values are often context-dependent on the specific substituents and computational methods used.

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is required for the unambiguous characterization of tautomeric forms.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[11][12]

  • Objective : To identify the dominant tautomer and study the dynamics of the equilibrium in solution.

  • Methodology :

    • Sample Preparation : Dissolve the 4-substituted-1,2,4-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Data Acquisition : Acquire 1H, 13C, and, if possible, 15N NMR spectra. Temperature-variable NMR studies can also be performed to investigate the dynamics of proton exchange.[13]

    • Spectral Analysis : The number of signals, their chemical shifts (δ), and coupling constants (J) provide structural information.

      • Proton NMR (1H) : The chemical shift of the N-H proton is a key indicator. The position of the proton on the ring (N1 vs. N2) or substituent (e.g., S-H vs. N-H) leads to distinct chemical environments for the ring protons.

      • Carbon NMR (13C) : The chemical shifts of the triazole ring carbons (C3 and C5) are sensitive to the location of the proton. For thione-thiol tautomerism, the chemical shift of the C=S carbon is typically around 160-180 ppm, which is significantly different from the C-S carbon.[14]

      • Nitrogen NMR (15N) : This technique provides direct information about the nitrogen environment and is highly effective for distinguishing annular tautomers.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive, unambiguous evidence of the molecular structure in the solid state.[15]

  • Objective : To determine the precise three-dimensional structure, including the exact location of the mobile proton, in the crystalline form.

  • Methodology :

    • Crystal Growth : Grow a single crystal of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection : Mount the crystal on a diffractometer and irradiate it with monochromatic X-rays. The diffraction pattern is collected as a series of intensities.

    • Structure Solution and Refinement : The collected data are processed to determine the unit cell parameters and space group.[15] The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.

    • Analysis : The final structure reveals the exact bond lengths, angles, and the position of all atoms, confirming the specific tautomer present in the solid state.[16][17]

Computational Modeling

Theoretical calculations are used to predict the relative stabilities of all possible tautomers and to help interpret experimental data.

  • Objective : To calculate the relative Gibbs free energies of tautomers in the gas phase and in solution to predict their equilibrium populations.

  • Methodology :

    • Structure Generation : Build the 3D structures of all possible tautomers in silico.

    • Geometry Optimization and Frequency Calculation : Perform geometry optimization using a suitable quantum chemical method, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a sufficiently large basis set (e.g., 6-311++G(d,p)).[10] Frequency calculations are performed to confirm that the optimized structures are true energy minima.

    • Solvation Modeling : To simulate solution-phase behavior, use a continuum solvation model like the Polarizable Continuum Model (PCM).[18]

    • Energy Analysis : Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant at equilibrium.

G start Start: Synthesized Compound nmr NMR Spectroscopy (1H, 13C, 15N) start->nmr xray X-Ray Crystallography start->xray comp Computational Modeling (DFT) start->comp sol_struc Structure in Solution nmr->sol_struc solid_struc Structure in Solid State xray->solid_struc rel_stab Relative Stabilities comp->rel_stab end Final Tautomer Characterization sol_struc->end solid_struc->end rel_stab->end complements interpretation

Caption: Workflow for the comprehensive investigation of tautomerism.

Conclusion and Implications for Drug Development

The tautomerism of 4-substituted-1,2,4-triazoles is a complex phenomenon with profound implications for their application in drug discovery. The dominant tautomeric form influences a molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, since drug-target interactions are highly specific, different tautomers may bind to a receptor with vastly different affinities. A comprehensive understanding and characterization of the tautomeric landscape using a combination of advanced spectroscopic, crystallographic, and computational methods is therefore not merely an academic exercise but a critical step in the design and development of effective and safe therapeutic agents based on the 1,2,4-triazole scaffold.

References

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 4-(4-Cyanobenzyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole, a valuable building block in medicinal chemistry and drug development. The described method is a robust and scalable procedure for obtaining the target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a triazole ring linked to a cyanobenzyl group, makes it a versatile scaffold for the development of novel therapeutic agents. This protocol outlines a straightforward nucleophilic substitution reaction to afford the desired product.

Reaction Scheme

The synthesis involves the reaction of α-bromo-p-tolunitrile with 1,2,4-triazole in the presence of a base and a catalyst.

Chemical Equation:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.[1]

ParameterValue
Reactants
α-bromo-p-tolunitrile4.4 kg
1,2,4-triazole2.4 kg
Potassium Carbonate3.12 kg
Potassium Iodide0.2 kg
Acetone (Solvent)75 L
Reaction Conditions
Temperature55°C
Reaction Time8 hours
Product Information
Product NameThis compound
CAS Number112809-27-5
Molecular FormulaC₁₀H₈N₄
Molecular Weight184.2 g/mol
Yield
Crystalline Crude Product3.5 kg
Isomeric Ratio (I:II)87:11 (Compound I is the desired product)

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.[1]

Materials:

  • α-bromo-p-tolunitrile

  • 1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetone

  • Methylene chloride

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Hexane

  • Reaction vessel with stirring and heating capabilities

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4.4 kg of α-bromo-p-tolunitrile in 75 L of acetone.

  • Addition of Reagents: To the solution, sequentially add 2.4 kg of 1,2,4-triazole, 3.12 kg of potassium carbonate, and 0.2 kg of potassium iodide.

  • Reaction: Stir the mixture at 55°C for 8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove insoluble salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Partition the resulting residue between methylene chloride and water.

    • Separate the organic phase.

    • Wash the organic phase with brine.

    • Dry the organic phase over sodium sulfate.

    • Evaporate the solvent to obtain the crude product.

  • Purification:

    • Triturate the crystalline crude product with hexane.

    • Filter the solid to yield 3.5 kg of the product mixture.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Reactants (α-bromo-p-tolunitrile, 1,2,4-triazole, K₂CO₃, KI in Acetone) heating 2. Heat and Stir (55°C for 8 hours) reactants->heating cooling 3. Cool to Room Temperature heating->cooling filtration1 4. Filter cooling->filtration1 evaporation1 5. Evaporate Solvent filtration1->evaporation1 partition 6. Partition (Methylene Chloride and Water) evaporation1->partition separation 7. Separate Organic Phase partition->separation washing 8. Wash with Brine separation->washing drying 9. Dry over Na₂SO₄ washing->drying evaporation2 10. Evaporate Solvent drying->evaporation2 trituration 11. Triturate with Hexane evaporation2->trituration filtration2 12. Filter trituration->filtration2 product Final Product filtration2->product

Caption: A step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for 4-(4-Cyanobenzyl)-1,2,4-triazole as a Potential Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental data on the application of 4-(4-Cyanobenzyl)-1,2,4-triazole as a corrosion inhibitor for steel has not been extensively published. The following application notes and protocols are based on established methodologies for evaluating analogous triazole-based corrosion inhibitors and should be adapted and validated accordingly.

Introduction

Triazole derivatives are a well-established class of organic compounds that exhibit significant potential as corrosion inhibitors for various metals and alloys, including steel.[1] Their efficacy is attributed to the presence of nitrogen heteroatoms and π-electrons within the triazole ring, which facilitate strong adsorption onto the metal surface. This adsorption forms a protective barrier that mitigates the electrochemical processes responsible for corrosion. This compound, with its additional cyano- and benzyl- functional groups, presents a promising candidate for investigation as a corrosion inhibitor. The cyano group can enhance adsorption through its electron-withdrawing nature, while the benzyl group can increase the surface coverage area.

Mechanism of Action (Proposed)

The corrosion inhibition by this compound is hypothesized to occur through the formation of a protective film on the steel surface. This process likely involves a mixed-type inhibition mechanism, affecting both anodic and cathodic reactions. The triazole ring's nitrogen atoms can coordinate with iron atoms on the steel surface, leading to chemisorption. The planar orientation of the molecule, facilitated by the benzyl group, would further block active corrosion sites.

Quantitative Data Summary (Based on Analogous Triazole Derivatives)

The following table summarizes typical quantitative data obtained for various triazole derivatives as corrosion inhibitors for steel in acidic media. This data is provided for comparative purposes and to establish expected performance benchmarks.

Triazole DerivativeCorrosive MediumConcentration (M)Inhibition Efficiency (%) - EISInhibition Efficiency (%) - PDPReference
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)1M HCl10⁻³94.694.2
5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)1M HCl10⁻³91.891.5
3,4-diamino-1,2,4-triazole (TRD)1M HCl10⁻³90-[2]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of corrosion inhibitors.

Synthesis of this compound

A general synthesis method involves the reaction of 4-cyanobenzyl bromide with 1,2,4-triazole in the presence of a base.

Materials:

  • 4-Cyanobenzyl bromide

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Methylene chloride

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Dissolve 4-cyanobenzyl bromide in acetone.

  • Add 1,2,4-triazole and potassium carbonate to the solution.

  • Stir the mixture at a moderately elevated temperature (e.g., 55°C) for several hours.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the acetone from the filtrate.

  • Partition the residue between methylene chloride and water.

  • Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the methylene chloride to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methylene chloride/hexane).

Electrochemical Measurements

Electrochemical studies are crucial for determining the inhibition efficiency and understanding the mechanism of action. These experiments are typically performed using a three-electrode cell setup with the steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr), and to identify the inhibitor as anodic, cathodic, or mixed-type.

Procedure:

  • Immerse the prepared steel electrode in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at various concentrations.

  • Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Record the resulting current density.

  • Determine the corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS provides information about the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl), which are related to the corrosion rate and the adsorption of the inhibitor on the metal surface.

Procedure:

  • Immerse the steel electrode in the corrosive solution with and without the inhibitor at various concentrations and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.

  • Record the impedance data.

  • Analyze the data by fitting it to an appropriate equivalent electrical circuit model (e.g., a Randles circuit) to obtain the charge transfer resistance (R_ct).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis

Surface analysis techniques are employed to visualize the protective film formed by the inhibitor on the steel surface.

SEM provides high-resolution images of the steel surface morphology.

Procedure:

  • Immerse steel coupons in the corrosive solution with and without the inhibitor for a specified period.

  • Remove the coupons, rinse with distilled water and acetone, and dry them.

  • Mount the coupons on stubs and coat with a thin layer of a conductive material (e.g., gold or carbon).

  • Image the surface using an SEM.

Visualizations

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_testing Corrosion Inhibition Testing cluster_electrochemical Electrochemical Methods cluster_analysis Data Analysis and Interpretation synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification preparation Steel Sample Preparation purification->preparation electrochemical Electrochemical Measurements preparation->electrochemical surface_analysis Surface Analysis preparation->surface_analysis pdp Potentiodynamic Polarization (PDP) electrochemical->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis data_analysis Data Analysis surface_analysis->data_analysis pdp->data_analysis eis->data_analysis mechanism Mechanism Determination data_analysis->mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

inhibition_mechanism inhibitor 4-(4-Cyanobenzyl) -1,2,4-triazole adsorption Adsorption inhibitor->adsorption steel Steel Surface (Fe) steel->adsorption protective_film Protective Film Formation adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes: Antifungal Activity of 4-(4-Cyanobenzyl)-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. Triazole compounds, such as fluconazole and itraconazole, are a critical class of antifungal agents used in clinical practice.[1] Their primary mechanism involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[2][3] To address the limitations of current therapies, research is focused on the design and synthesis of novel triazole derivatives with improved potency, a broader spectrum of activity, and lower toxicity. This document outlines the application and evaluation of a specific class of these novel compounds: 4-(4-Cyanobenzyl)-1,2,4-triazole derivatives.

Mechanism of Action

The antifungal activity of triazole derivatives is primarily attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is essential for the conversion of lanosterol to ergosterol.[2] By binding to the heme iron center of CYP51, the triazole moiety blocks this crucial step in the ergosterol biosynthesis pathway.[3] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[3]

Triazole_Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane CYP51->Ergosterol Catalyzes Conversion Accumulation Toxic Sterol Precursors Accumulate CYP51->Accumulation Triazole 4-(4-Cyanobenzyl)- 1,2,4-triazole Derivative Triazole->CYP51 Inhibits DisruptedMembrane Disrupted Cell Membrane (Loss of Integrity, Increased Permeability) Inhibition Growth Inhibition DisruptedMembrane->Inhibition Accumulation->DisruptedMembrane

Caption: Mechanism of action of triazole antifungal agents.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of representative novel triazole derivatives against a panel of clinically relevant fungal pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits visible fungal growth.

Note: The data presented below is for illustrative purposes, based on published results for various novel triazole derivatives, as comprehensive data for this compound derivatives is not publicly available. The specific activity of the target compounds would need to be determined experimentally.

Table 1: In Vitro Antifungal Activity of Novel Triazole Derivatives (MIC in µg/mL)

Compound IDCandida albicansCryptococcus neoformansAspergillus fumigatusReference Drug (Fluconazole) MIC
Derivative A 24160.5 - 4
Derivative B 0.5180.5 - 4
Derivative C 12>640.5 - 4
Derivative D 48320.5 - 4
3,4-dichlorobenzyl triazole 5b 0.5Not Tested8>256 (vs. A. flavus)[1]
2,4-difluorobenzyl triazole 18c 4Not Tested32>256 (vs. A. flavus)[4]

Data is compiled for illustrative purposes from various sources studying novel triazole derivatives.[1][4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the title compounds. The key step involves the N-alkylation of 1,2,4-triazole with α-bromo-p-tolunitrile (4-(bromomethyl)benzonitrile).

Synthesis_Workflow Start Starting Materials: - 1,2,4-Triazole - α-bromo-p-tolunitrile - Base (e.g., K₂CO₃) - Solvent (e.g., Acetone) Reaction Reaction Setup: Combine reactants in solvent. Add base and catalyst (e.g., KI). Heat and stir (e.g., 55°C for 8h). Start->Reaction Workup Aqueous Workup: Cool, filter solids. Partition residue between CH₂Cl₂ and water. Reaction->Workup Purification Purification: Separate organic layer, dry (Na₂SO₄), and evaporate solvent. Workup->Purification Final Final Product: This compound (Crystalline solid) Purification->Final Analysis Characterization: NMR, IR, Mass Spectrometry, Elemental Analysis Final->Analysis

Caption: General experimental workflow for the synthesis of target compounds.

Materials and Reagents:

  • 1,2,4-Triazole

  • α-bromo-p-tolunitrile (4-(bromomethyl)benzonitrile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Hexane

Procedure: [5]

  • Reaction Setup: To a solution of α-bromo-p-tolunitrile (1.0 eq) in acetone, add 1,2,4-triazole (1.1 eq), potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide.

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 55°C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Filtration and Evaporation: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Partition the resulting residue between dichloromethane and water. Separate the organic layer, wash it with brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent to yield the crude product. Triturate the crude solid with hexane and filter to obtain the purified product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[6][7]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents for yeasts and filamentous fungi, respectively.[8][9] It is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

G cluster_prep Preparation Steps cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Fungal Inoculum (Grow on agar, suspend in saline, adjust to 0.5 McFarland standard) E 5. Inoculation (Add standardized fungal suspension to each well) A->E B 2. Prepare Compound Stock (Dissolve derivatives in DMSO) D 4. Serial Dilution (Perform 2-fold serial dilutions of compounds across the plate) B->D C 3. Prepare 96-Well Plate (Add RPMI-1640 medium to all wells) C->D D->E F 6. Incubation (Incubate at 35°C for 24-72 hours) E->F G 7. Visual Inspection (Check for turbidity/growth in each well) F->G H 8. Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Materials and Reagents:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile saline (0.85%)

  • Sterile 96-well flat-bottom microtiter plates

  • Reference antifungal drugs (e.g., Fluconazole, Itraconazole)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Subculture fungal strains on appropriate agar plates and incubate at 35°C for 24 hours (yeasts) or 7 days (molds).[8]

    • Prepare a suspension of fungal cells in sterile saline. For molds, harvest conidia by flooding the agar surface.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).[9]

    • Dilute this suspension 1:50 in RPMI-1640 medium to achieve the final inoculum concentration.[8]

  • Compound Plate Preparation:

    • Dissolve the test compounds and reference drugs in DMSO to create high-concentration stock solutions.

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate.

    • Add 100 µL of the stock compound solution to the first column of wells, then perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the final standardized fungal suspension.

    • Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.[10]

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.[10]

References

Application Notes and Protocols for Antibacterial Screening of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery of novel antimicrobial agents. Triazole compounds have emerged as a promising class of heterocyclic molecules with a broad spectrum of biological activities, including antibacterial properties.[1] Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.[2] This document provides detailed application notes and standardized protocols for the initial antibacterial screening of novel triazole compounds, focusing on two primary methods: the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Preliminary Screening: Kirby-Bauer Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[3][4] This method is valuable for initial screening to quickly identify triazole compounds with potential antibacterial activity. The principle involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a specific bacterium.[5] As the compound diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, called the zone of inhibition, will form around the disk.[5]

Experimental Protocol: Disk Diffusion Assay

Materials:

  • Novel triazole compound(s)

  • Sterile paper disks (6 mm diameter)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates[3]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[5]

  • Sterile cotton swabs[5]

  • Incubator (35°C ± 2°C)[5]

  • Ruler or calipers

  • Sterile forceps

  • Micropipettes and sterile tips

  • Vortex mixer

  • Control antibiotic disks (e.g., ciprofloxacin)[6]

Procedure:

  • Preparation of Triazole Compound Disks:

    • Prepare a stock solution of the novel triazole compound in a suitable solvent (e.g., DMSO). The solvent should be tested for any intrinsic antimicrobial activity.

    • Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the triazole solution onto each sterile paper disk.[5]

    • Allow the disks to dry completely in a sterile environment before use.[5]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Transfer the colonies into a tube containing 4-5 mL of sterile saline.[5]

    • Vortex the tube to create a smooth, homogeneous suspension.[5]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[5] The prepared inoculum should be used within 15 minutes.[5]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum and remove excess fluid by pressing and rotating the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[3]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Using sterile forceps, place the prepared triazole compound disks and a standard antibiotic control disk onto the inoculated MHA plate.[3]

    • Ensure the disks are placed firmly on the agar surface to provide good contact.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[7]

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.[8]

    • The size of the zone indicates the relative susceptibility of the bacterium to the triazole compound.

Data Presentation: Disk Diffusion Results

The results of the disk diffusion assay should be recorded in a clear and organized table.

Compound IDConcentration (µ g/disk )Test OrganismZone of Inhibition (mm)
Triazole-A50S. aureus ATCC 2592318
Triazole-A50E. coli ATCC 2592212
Triazole-B50S. aureus ATCC 259230
Triazole-B50E. coli ATCC 259220
Ciprofloxacin5S. aureus ATCC 2592325
Ciprofloxacin5E. coli ATCC 2592230
DMSO (Solvent Control)20 µLS. aureus ATCC 259230
DMSO (Solvent Control)20 µLE. coli ATCC 259220

Workflow for Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_disks Prepare Triazole Disks place_disks Place Disks on Agar prep_disks->place_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate MHA Plate prep_inoculum->inoculate inoculate->place_disks incubate Incubate (35°C, 16-20h) place_disks->incubate measure Measure Zones of Inhibition (mm) incubate->measure record Record and Compare Data measure->record

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[10][11] This method is essential for evaluating the potency of novel triazole compounds.

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Novel triazole compound(s)

  • Sterile 96-well microtiter plates

  • Test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)[12]

  • Micropipettes and sterile tips

  • Plate reader (optional, for OD measurements)

  • Control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Preparation of Triazole Compound Dilutions:

    • Prepare a stock solution of the triazole compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of concentrations to be tested. This is often done in a separate "mother" plate or in tubes.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Microtiter Plate Setup:

    • Add 50 µL of CAMHB to wells 2 through 12 of each row to be used.

    • Add 100 µL of the highest concentration of the triazole compound (in CAMHB) to well 1.

    • Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (containing only broth and inoculum).

    • Well 12 will serve as the sterility control (containing only broth).

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well from 1 to 11. This will bring the final volume in each well to 100 µL.[12]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the triazole compound at which there is no visible growth (i.e., the first clear well).[10] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[12]

Data Presentation: MIC Results

MIC values should be summarized in a table for easy comparison.

Compound IDTest OrganismMIC (µg/mL)
Triazole-AS. aureus ATCC 2592316
Triazole-AE. coli ATCC 2592264
Triazole-BS. aureus ATCC 25923>128
Triazole-BE. coli ATCC 25922>128
CiprofloxacinS. aureus ATCC 259230.5
CiprofloxacinE. coli ATCC 259220.015

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis prep_dilutions Prepare Serial Dilutions of Triazole Compound setup_plate Set up 96-Well Plate prep_dilutions->setup_plate prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate setup_plate->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic record Record and Analyze MIC Values read_mic->record

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Potential Mechanism of Action of Triazole Compounds

Triazole-based antibacterial agents can act through various mechanisms.[2] A common mode of action is the inhibition of crucial bacterial enzymes, such as DNA polymerase, which halts DNA replication.[2] Another mechanism involves the disruption of the bacterial cell membrane's integrity. The nitrogen atoms in the triazole ring can also chelate with metal ions essential for the function of bacterial metalloenzymes, leading to their inhibition.[2]

Hypothetical Signaling Pathway of a Novel Triazole Compound

G cluster_targets Bacterial Cell cluster_effects Antibacterial Effects compound Novel Triazole Compound enzyme Essential Bacterial Enzyme (e.g., DNA Polymerase) compound->enzyme binds to membrane Bacterial Cell Membrane compound->membrane interacts with inhibition Inhibition of Enzyme Activity enzyme->inhibition disruption Membrane Disruption membrane->disruption death Bacterial Cell Death inhibition->death leads to disruption->death leads to

Caption: Hypothetical Mechanisms of Antibacterial Action for a Novel Triazole Compound.

References

Application Notes and Protocols: In Vitro Anticancer Evaluation of 4-(4-Cyanobenzyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the methodologies for evaluating the in vitro anticancer potential of the novel compound, 4-(4-Cyanobenzyl)-1,2,4-triazole. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic core in the development of anticancer agents due to its diverse biological activities and favorable physicochemical properties.[1] Numerous derivatives of 1,2,4-triazole have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3][4][5] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as kinases, carbonic anhydrases, and topoisomerases, as well as by interfering with DNA and modulating apoptotic pathways.[1] This document outlines the in vitro evaluation of a novel derivative, this compound.

Data Presentation

The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
A549Lung Carcinoma15.8
HepG2Hepatocellular Carcinoma7.3
MRC-5Normal Lung Fibroblast> 50

Note: The data presented above is a representative example for the purpose of these application notes.

Experimental Protocols

A series of in vitro assays are essential to determine the anticancer efficacy of this compound.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., MRC-5)

    • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in the cell culture medium.

    • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is performed to determine if the compound induces apoptosis (programmed cell death) in cancer cells.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed the cells in 6-well plates and treat them with the IC50 concentration of the compound for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

    • The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

3. Cell Cycle Analysis

This analysis helps to understand the effect of the compound on the progression of the cell cycle.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Ethanol (70%, ice-cold)

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Protocol:

    • Treat the cells with the IC50 concentration of the compound for 24 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture compound Prepare Compound Dilutions culture->compound viability Cell Viability Assay (MTT) compound->viability ic50 Calculate IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle Cell Cycle Analysis cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist ic50->apoptosis ic50->cell_cycle conclusion Evaluate Anticancer Potential apoptosis_analysis->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for in vitro anticancer evaluation.

signaling_pathway compound This compound receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition cytochrome_c Cytochrome c release bcl2->cytochrome_c Inhibition caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

logical_relationship cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_target Target Identification cytotoxicity Cytotoxicity Screening (MTT) apoptosis Apoptosis Induction cytotoxicity->apoptosis cell_cycle Cell Cycle Arrest cytotoxicity->cell_cycle kinase_assay Kinase Inhibition Assays apoptosis->kinase_assay cell_cycle->kinase_assay docking Molecular Docking kinase_assay->docking

Caption: Logical relationship of experimental evaluation.

References

Application Notes and Protocols: Synthesis and Evaluation of 1,2,4-Triazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 1,2,4-triazole derivatives as therapeutic agents. The protocols outlined below are intended to serve as a practical guide for the development of novel drug candidates based on the versatile 1,2,4-triazole scaffold, which has demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2]

Introduction

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, a structural motif present in numerous clinically approved drugs.[1] Its unique chemical properties, including the ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in medicinal chemistry.[3] Derivatives of 1,2,4-triazole have shown significant promise as anticancer and antimicrobial agents, often exhibiting their therapeutic effects through the inhibition of key enzymes and signaling pathways involved in pathogenesis.[4][5] This document details the synthesis of representative 1,2,4-triazole derivatives and the protocols for assessing their therapeutic potential.

Synthesis of 1,2,4-Triazole Derivatives

A variety of synthetic routes are available for the preparation of 1,2,4-triazole derivatives.[6][7][8] A common and effective method involves the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with appropriate reagents.[2]

General Synthesis of 1,2,4-Triazole-3-thiol Derivatives

A versatile starting point for many 1,2,4-triazole-based therapeutic agents is the 1,2,4-triazole-3-thiol core. This can be further functionalized to generate a library of compounds.

G A Aryl/Heteroaryl Hydrazide C Potassium Dithiocarbazate Intermediate A->C + B B Carbon Disulfide (CS2) in Alkaline Medium (e.g., KOH) E 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol C->E D D Cyclization (e.g., Reflux with Hydrazine Hydrate or Ammonia) G Substituted 1,2,4-triazole Thioether Derivatives E->G F F Reaction with Substituted Benzyl Halides

Caption: General workflow for the synthesis of 1,2,4-triazole thioether derivatives.

Experimental Protocol: Synthesis of 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (A Potential Anticancer Agent)[10]

This protocol describes the synthesis of a specific 1,2,4-triazole-pyridine hybrid derivative that has shown promising anticancer activity.[9]

Step 1: Synthesis of Potassium 3-pyridyl-dithiocarbazate

  • Dissolve potassium hydroxide (0.15 M) in 200 mL of absolute ethanol.

  • To this solution, add nicotinohydrazide (0.10 M) and carbon disulfide (0.15 M).

  • Stir the mixture for 12-16 hours at room temperature.

  • Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

  • Suspend potassium 3-pyridyl-dithiocarbazate (0.096 M) in a mixture of ammonia solution (0.864 M, 20 mL) and water (40 mL).

  • Reflux the suspension with stirring for 3-4 hours, during which the color of the reaction mixture changes to green, and hydrogen sulfide gas is evolved.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Step 3: Synthesis of 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine

  • Dissolve sodium metal (6 M) in dry methanol.

  • Add 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (0.006 M) to the sodium methoxide solution, followed by the addition of 4-bromobenzyl bromide (0.006 M) in dry N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the final product.

Biological Evaluation as Anticancer Agents

The in vitro anticancer activity of synthesized 1,2,4-triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[9][10]

Workflow for In Vitro Anticancer Activity Screening

G A Cancer Cell Line Culture (e.g., MCF-7, HeLa, A549) B Cell Seeding in 96-well Plates A->B C Treatment with 1,2,4-Triazole Derivatives (Varying Concentrations) B->C D Incubation (e.g., 24-72 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Solubilization of Formazan Crystals (e.g., with DMSO) F->G H Absorbance Measurement (570 nm) G->H I Calculation of Cell Viability (%) and IC50 Values H->I

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability[5][12][13]
  • Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa, A549) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 1,2,4-triazole derivatives in culture medium. After 24 hours of cell attachment, replace the medium with fresh medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anticancer Activity Data
Compound IDTarget Cell LineIC50 (µM)Reference
TP6 B16F10 (Murine Melanoma)41.12[9]
7d HeLa (Cervical Cancer)<12[10]
7e HeLa (Cervical Cancer)<12[10]
10a HeLa (Cervical Cancer)<12[10]
10d HeLa (Cervical Cancer)<12[10]

Biological Evaluation as Antimicrobial Agents

The antimicrobial potential of 1,2,4-triazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[11][12][13]

Workflow for Antimicrobial Susceptibility Testing

G A Preparation of Bacterial/Fungal Inoculum C Inoculation of Wells with Microbial Suspension A->C B Serial Dilution of 1,2,4-Triazole Derivatives in 96-well Plates B->C D Incubation (e.g., 24 hours for bacteria, 48 hours for fungi) C->D E Visual Inspection for Microbial Growth D->E F Determination of Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination[17][18][19]
  • Preparation of Compounds: Dissolve the synthesized 1,2,4-triazole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism. Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (microbes in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimicrobial Activity Data
Compound ClassTarget OrganismMIC Range (µg/mL)Reference
1,2,4-Triazole-3-thiol derivativesPseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus3.12 - 25
1,2,4-Triazole thioether derivativesXanthomonas oryzae pv. oryzaeEC50: 18.8[4]
1,2,4-Triazole-Thiadiazole hybridsBacillus subtilis, Candida albicans, Candida parapsilosisActive[11]

Potential Mechanisms of Action: Signaling Pathway Inhibition

Several 1,2,4-triazole derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer, such as the EGFR and BRAF pathways.[3]

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[14] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[1][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibits EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition by 1,2,4-triazole derivatives.

Inhibition of the BRAF Signaling Pathway

BRAF is a serine/threonine-protein kinase that is a key component of the RAS-RAF-MEK-ERK signaling pathway.[16] Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, driving cancer cell proliferation.[17] BRAF inhibitors are designed to block the activity of the mutant BRAF protein.[17][18]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS BRAF Mutant BRAF (e.g., V600E) RAS->BRAF MEK MEK BRAF->MEK Constitutive Activation ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->BRAF Inhibits

Caption: The constitutively active BRAF signaling pathway in cancer and its inhibition.

Conclusion

The 1,2,4-triazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a solid foundation for researchers engaged in the discovery and development of new anticancer and antimicrobial drugs. Further investigation into the structure-activity relationships and mechanisms of action of 1,2,4-triazole derivatives will undoubtedly lead to the identification of more potent and selective drug candidates.

References

Application of 4-(4-Cyanobenzyl)-1,2,4-triazole in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the coordination chemistry of 4-substituted-1,2,4-triazoles is a rich and active area of research, literature detailing the specific applications and coordination compounds of 4-(4-Cyanobenzyl)-1,2,4-triazole is limited. The following application notes and protocols are based on representative examples of closely related 4-substituted-1,2,4-triazole ligands to illustrate the expected coordination behavior and potential applications of this class of compounds.

Introduction

4-substituted-1,2,4-triazoles are a versatile class of ligands in coordination chemistry, frequently employed in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The 1,2,4-triazole ring can act as a bridging ligand, typically coordinating to metal centers through its N1 and N2 atoms, leading to the formation of extended one-, two-, or three-dimensional networks. The substituent at the 4-position of the triazole ring plays a crucial role in dictating the final structure and properties of the resulting coordination compound. It can be used to introduce additional functionalities, control the dimensionality of the network, and tune the electronic and steric properties of the ligand.

The cyanobenzyl group in this compound offers several interesting features for the design of coordination polymers. The cyano group can potentially act as an additional coordination site, leading to frameworks with higher connectivity and complexity. Furthermore, the benzyl group provides a degree of flexibility, which can influence the packing of the coordination polymer chains or layers. The presence of the aromatic ring also opens up possibilities for π-π stacking interactions, which can further stabilize the crystal structure.

Application Notes

Synthesis of Coordination Polymers

Coordination polymers based on 4-substituted-1,2,4-triazoles are typically synthesized under solvothermal or hydrothermal conditions. These methods involve heating a mixture of the ligand, a metal salt, and a solvent in a sealed vessel. The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the structure of the final product.

The 1,2,4-triazole moiety is known to be a robust building block for creating coordination compounds with high thermal and chemical stability.

Luminescent Properties

Coordination polymers and MOFs constructed from 1,2,4-triazole-based ligands often exhibit interesting luminescent properties.[1] These materials can be used as luminescent probes for sensing various analytes, including metal ions, anions, and small organic molecules.[1] The luminescence can originate from the ligand itself (intraligand emission), from the metal center (metal-centered emission), or from a combination of both (ligand-to-metal or metal-to-ligand charge transfer). The introduction of a cyanobenzyl group could potentially lead to materials with unique luminescent characteristics, making them suitable for applications in chemical sensing and optoelectronics. For instance, some zinc-based MOFs containing 1,2,4-triazole ligands have been shown to exhibit strong blue light emission.

Magnetic Properties

The N1,N2-bridging mode of 4-substituted-1,2,4-triazoles provides an efficient pathway for magnetic superexchange interactions between adjacent metal centers. This makes them excellent candidates for the construction of molecular magnetic materials. The nature of the magnetic coupling (ferromagnetic or antiferromagnetic) and the overall magnetic behavior of the material are dependent on the specific metal ion, the geometry of the coordination sphere, and the bridging angle of the triazole ligand. For example, trinuclear transition metal complexes with bridging sulfonate-functionalized 1,2,4-triazole derivatives have been synthesized and their magnetic properties studied, showing dominant intramolecular antiferromagnetic interactions.

Data Presentation

Table 1: Representative Luminescent Properties of Triazole-Based Coordination Polymers

CompoundMetal IonEmission Maximum (nm)Excitation Wavelength (nm)Application
[[Zn2(TTR4A)(L)2]·DMF·4H2O]nZn(II)Not specified, but described as "intense"Not specifiedLuminescent sensor for Fe3+, Cr2O72−, and nitrobenzene
[Zn(Hdatrz)(μ2-O)]nZn(II)432390Luminescent material
[Mn(Hdatrz)(C2O4)]n·n(H2O)Mn(II)432390Luminescent material

Table 2: Representative Magnetic Properties of Triazole-Based Coordination Complexes

CompoundMetal Ion(s)Magnetic BehaviorKey Findings
(Me2NH2)6[Co3(μ-L)6(H2O)6]Co(II)AntiferromagneticDominant intramolecular antiferromagnetic interactions.
(Me2NH2)6[Ni3(μ-L)6(H2O)6]Ni(II)AntiferromagneticDominant intramolecular antiferromagnetic interactions.
(Me2NH2)6[Cu3(μ-L)6(H2O)6]Cu(II)AntiferromagneticDominant intramolecular antiferromagnetic interactions.

Experimental Protocols

Protocol 1: General Hydrothermal Synthesis of a Triazole-Based Coordination Polymer

This protocol is a representative example for the synthesis of coordination polymers using 4-substituted-1,2,4-triazole ligands. The specific conditions may need to be optimized for this compound.

Materials:

  • 4-substituted-1,2,4-triazole ligand (e.g., 4-(4-pyridyl)-1,2,4-triazole as an analogue)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, etc.)

  • Solvent (e.g., deionized water, ethanol, N,N-dimethylformamide (DMF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, a mixture of the 4-substituted-1,2,4-triazole ligand (e.g., 0.1 mmol) and a metal salt (e.g., 0.1 mmol) is dissolved in a solvent or a mixture of solvents (e.g., 10 mL of water/ethanol).

  • The resulting solution is stirred for a period of time (e.g., 30 minutes) at room temperature to ensure homogeneity.

  • The solution is then transferred to a Teflon-lined stainless steel autoclave (e.g., 25 mL capacity).

  • The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120-180 °C) for a certain period (e.g., 24-72 hours).

  • After the reaction is complete, the autoclave is allowed to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with the solvent used for the synthesis, and then dried in air.

Characterization: The synthesized coordination polymers are typically characterized by single-crystal X-ray diffraction to determine their crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, infrared (IR) spectroscopy to identify the coordination of the ligand to the metal ion, and thermogravimetric analysis (TGA) to evaluate their thermal stability.

Mandatory Visualization

experimental_workflow Experimental Workflow for Synthesis and Characterization of Triazole-Based Coordination Polymers cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies start Mix Ligand and Metal Salt in Solvent stir Stir at Room Temperature start->stir transfer Transfer to Autoclave stir->transfer heat Hydrothermal/Solvothermal Reaction transfer->heat cool Cool to Room Temperature heat->cool filter Filter and Wash Crystals cool->filter dry Dry Crystals filter->dry scxrd Single-Crystal X-ray Diffraction dry->scxrd Structure Determination pxrd Powder X-ray Diffraction dry->pxrd Phase Purity ir IR Spectroscopy dry->ir Coordination Analysis tga Thermogravimetric Analysis dry->tga Thermal Stability luminescence Luminescence Spectroscopy dry->luminescence Property Measurement magnetism Magnetic Susceptibility dry->magnetism Property Measurement

Caption: Workflow for the synthesis and characterization of coordination polymers.

signaling_pathway Conceptual Pathway for Luminescent Sensing cluster_framework Luminescent MOF cluster_analyte Analyte cluster_interaction Interaction cluster_response Response mof Triazole-Based MOF interaction Host-Guest Interaction mof->interaction analyte Target Molecule (e.g., Fe3+, Nitroaromatic) analyte->interaction quenching Luminescence Quenching/Enhancement interaction->quenching detection Analyte Detection quenching->detection

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 4-(4-Cyanobenzyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the use of 1,2,4-triazole derivatives in the synthesis of Metal-Organic Frameworks (MOFs); however, specific studies detailing the use of 4-(4-Cyanobenzyl)-1,2,4-triazole as a primary ligand were not identified in the available literature. The following application notes and protocols are therefore based on established methods for synthesizing MOFs with structurally similar 1,2,4-triazole-based ligands. These protocols provide a foundational methodology that can be adapted and optimized for the specific ligand of interest.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is pivotal in defining the structural and functional properties of the resulting MOF. Ligands based on the 1,2,4-triazole scaffold are of significant interest due to their robust coordination behavior, thermal and chemical stability, and the potential for introducing functional groups.[1][2][3] The ligand this compound offers intriguing possibilities for MOF synthesis, with the cyano group providing a potential site for post-synthetic modification or influencing the framework's electronic properties, while the triazole ring acts as a multidentate linker.

This document outlines a generalized solvothermal synthesis protocol for a hypothetical MOF using this compound, drawing from established procedures for other triazole-based MOFs. It also provides an overview of typical characterization methods and representative data.

Data Presentation

The following table summarizes typical quantitative data for MOFs synthesized using 1,2,4-triazole-based ligands. These values are provided for comparative purposes and may vary depending on the specific metal ion, ligand, and synthesis conditions employed.

MOF Material (Representative)Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)Reference
Zn-Triazole-DicarboxylateZn(II)850 - 12000.45 - 0.658 - 15~350[4]
Cu-Bis(triazole)Cu(II)600 - 9500.30 - 0.507 - 12~300[4]
Cu-MOF (3,5-dimethyl-1,2,4-triazole)Cu(I)11.0640.00814.88Not Specified[1]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a MOF using this compound

This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound and a metal salt (e.g., Zinc Nitrate Hexahydrate).

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound linker

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of the this compound linker in 15 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a pre-determined temperature (e.g., 100-150 °C) for 24-72 hours.

  • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the synthesized MOF in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Activation of the Synthesized MOF

Activation is a critical step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for applications such as gas sorption or catalysis.[4]

Materials:

  • As-synthesized MOF powder

  • Methanol (analytical grade)

  • Vacuum oven

Procedure:

  • Immerse the as-synthesized MOF powder in methanol in a sealed container.

  • Gently agitate the suspension at room temperature for 24 hours.

  • Decant the methanol and replenish it with fresh methanol. Repeat this solvent exchange process three times.

  • After the final wash, collect the MOF by filtration.

  • Transfer the MOF to a vacuum oven and heat at 100 °C under vacuum for 12 hours to completely remove the solvent. The activated MOF is now ready for characterization.[4]

Visualizations

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Purification cluster_activation Activation A Dissolve Metal Salt and Ligand in Solvent B Sonicate for Homogenization A->B C Transfer to Autoclave B->C D Heat at Elevated Temperature C->D E Cool to Room Temperature D->E F Filter and Collect Crystals E->F G Wash with Solvents F->G H Dry under Vacuum G->H I Solvent Exchange H->I J Activate under Vacuum and Heat I->J

Figure 1: General workflow for the solvothermal synthesis and activation of a Metal-Organic Framework.

MOF_Components MOF Metal-Organic Framework Metal_Node Metal Ion / Cluster (e.g., Zn²⁺, Cu²⁺) MOF->Metal_Node Organic_Linker Organic Linker (this compound) MOF->Organic_Linker Porous_Structure Porous Crystalline Structure MOF->Porous_Structure Coordination_Bond Coordination Bond Metal_Node->Coordination_Bond Organic_Linker->Coordination_Bond

Figure 2: Logical relationship of the core components of a triazole-based MOF.

References

Application Notes and Protocols for Testing Triazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental evaluation of triazole-based compounds as corrosion inhibitors. Triazoles are a prominent class of heterocyclic compounds recognized for their efficacy in protecting various metals and alloys from corrosion in aggressive environments.[1] Their effectiveness stems from the presence of nitrogen heteroatoms and π-electrons within the triazole ring, which facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier.[1] These protocols detail the methodologies for synthesizing, applying, and evaluating the performance of triazole-based corrosion inhibitors, incorporating both electrochemical and surface analysis techniques.

Synthesis of Triazole Derivatives

A common and efficient method for synthesizing 1,4-disubstituted-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." This reaction is known for its high yields, mild reaction conditions, and regioselectivity.[1]

Protocol: General Synthesis of 1,4-Disubstituted-1,2,3-triazoles[1]

Materials:

  • Organic azide (e.g., 4-nitrophenyl azide)

  • Terminal alkyne (e.g., propargyl derivatives)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the organic azide and the terminal alkyne in the solvent mixture within the reaction vessel.

  • Add an aqueous solution of copper(II) sulfate pentahydrate to the mixture.

  • Introduce an aqueous solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species.

  • Stir the reaction mixture at room temperature for a designated period, typically ranging from a few hours to overnight.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, isolate the product. If the product precipitates, it can be collected by filtration. Otherwise, extract the product using a suitable organic solvent.

  • Purify the crude product via recrystallization or column chromatography.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized triazole inhibitors is assessed through a combination of gravimetric and electrochemical methods.

Weight Loss Measurements

This is a straightforward and widely used method to determine the corrosion rate.[2][3]

Protocol: Weight Loss Measurement [1][2]

Materials:

  • Metal coupons (e.g., mild steel, carbon steel) with known dimensions

  • Corrosive solution (e.g., 1M HCl)

  • Synthesized triazole inhibitor

  • Analytical balance

  • Cleaning solution appropriate for the metal

Procedure:

  • Preparation: Mechanically polish the metal coupons using a series of emery papers (e.g., grades 120 to 1200), rinse with deionized water, degrease with a solvent like ethanol, and dry.[4]

  • Initial Measurement: Accurately weigh the prepared coupons.[1]

  • Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of the triazole inhibitor for a specified period (e.g., 24, 72 hours) at a constant temperature.[3][4]

  • Final Measurement: After the immersion period, retrieve the coupons, clean them to remove corrosion products using a specific cleaning solution, wash with deionized water, dry, and re-weigh.[1]

Calculations:

  • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t)

    • Where W is the weight, A is the surface area, and t is the immersion time.[1]

  • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

    • Where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Data Presentation:

Inhibitor Concentration (M)Weight Loss (g)Corrosion Rate (g/cm²h)Inhibition Efficiency (%)
Blank0.01501.25 x 10⁻⁴-
1 x 10⁻⁵0.00605.00 x 10⁻⁵60.0
5 x 10⁻⁵0.00302.50 x 10⁻⁵80.0
1 x 10⁻⁴0.00151.25 x 10⁻⁵90.0
5 x 10⁻⁴0.00097.50 x 10⁻⁶94.0
Electrochemical Techniques

Electrochemical methods provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[2] A standard three-electrode cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[5][6]

This technique measures the current response of the metal to a controlled change in potential.[7]

Protocol: Potentiodynamic Polarization [1][7]

  • Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.[1]

  • Polarization: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., ± 250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[7]

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the cathodic and anodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

Data Presentation:

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
Blank-450150-
1 x 10⁻⁵-4356060.0
5 x 10⁻⁵-4203080.0
1 x 10⁻⁴-4101590.0
5 x 10⁻⁴-400994.0

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[8][9]

Protocol: Electrochemical Impedance Spectroscopy [1][7]

  • Stabilization: Allow the system to stabilize at the OCP as in the PP method.[1]

  • Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[5][10]

  • Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot shows the imaginary impedance versus the real impedance. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).[1]

Data Presentation:

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank150120-
1 x 10⁻⁵3759060.0
5 x 10⁻⁵7507580.0
1 x 10⁻⁴15006090.0
5 x 10⁻⁴25004594.0

Surface Analysis Techniques

Surface analysis techniques are employed to characterize the protective film formed by the inhibitor on the metal surface.[11][12]

Commonly Used Techniques:

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, revealing the extent of corrosion damage with and without the inhibitor.[2][13]

  • Atomic Force Microscopy (AFM): Offers three-dimensional surface topography at the nanoscale, allowing for the assessment of surface roughness.[6][7]

  • X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical state of the elements on the surface, confirming the adsorption of the inhibitor.[7][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the adsorbed inhibitor film.[11]

Quantum Chemical Calculations

Theoretical calculations, such as Density Functional Theory (DFT), are used to correlate the molecular structure of the triazole derivatives with their inhibition efficiency.[14][15][16] These calculations can provide insights into parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment, which are related to the adsorption behavior of the inhibitor.[15][17]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Mechanism & Surface Analysis Synthesis Triazole Synthesis (CuAAC) Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, FT-IR) Purification->Characterization Weight_Loss Weight Loss Characterization->Weight_Loss EIS Electrochemical Impedance Spectroscopy Characterization->EIS PP Potentiodynamic Polarization Characterization->PP SEM_AFM Surface Morphology (SEM/AFM) Weight_Loss->SEM_AFM XPS_FTIR Film Composition (XPS/FTIR) Weight_Loss->XPS_FTIR Quantum_Chem Quantum Chemical Calculations Weight_Loss->Quantum_Chem EIS->SEM_AFM EIS->XPS_FTIR EIS->Quantum_Chem PP->SEM_AFM PP->XPS_FTIR PP->Quantum_Chem

Caption: Experimental workflow for testing triazole-based corrosion inhibitors.

Inhibition_Mechanism Metal Metal Surface Protective_Film Protective Film Formation Inhibitor Triazole Inhibitor Inhibitor->Metal Adsorption Corrosive Corrosive Species (H⁺, Cl⁻) Corrosive->Metal Corrosion Attack Protective_Film->Corrosive Blocks Attack Corrosion_Mitigation Corrosion Mitigation Protective_Film->Corrosion_Mitigation

Caption: Simplified mechanism of triazole-based corrosion inhibition.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 4-(4-Cyanobenzyl)-1,2,4-triazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method for synthesizing this compound involves the N-alkylation of 1,2,4-triazole with 4-cyanobenzyl bromide (or α-bromo-p-tolunitrile).[1] This reaction is typically carried out in the presence of a base and a suitable solvent.

Q2: What are the key reagents and conditions for this synthesis?

A2: The key reagents include 1,2,4-triazole, 4-cyanobenzyl bromide, a base such as potassium carbonate, and a solvent like acetone.[1] The reaction is often facilitated by a catalyst like potassium iodide and conducted at an elevated temperature.[1]

Q3: What is the expected purity of the final product?

A3: The purity of this compound can be ≥95%.[2] However, the crude product may contain isomeric impurities.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[3] - Consider increasing the reaction time or temperature.[1] - Ensure all reagents are dry and of high purity.
Suboptimal reaction temperature.Screen a range of temperatures to find the ideal balance between reaction rate and prevention of side product formation.[3]
Poor solubility of reactants.Select a solvent that ensures good solubility for all reactants. Acetone and Dimethylformamide (DMF) are commonly used.[1][4]
Formation of Isomeric Impurity (1-(4-Cyanobenzyl)-1,2,4-triazole) 1,2,4-Triazole has two reactive nitrogen atoms, leading to the formation of both N1 and N4 substituted isomers.- The ratio of isomers can be influenced by the reaction conditions. Careful control of temperature and base may favor the formation of the desired N4 isomer. - Purification of the crude product is necessary to separate the isomers. Trituration with a suitable solvent like hexane can be employed.[1]
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.- Extend the reaction time and/or increase the temperature, while monitoring for potential degradation.[1][3] - Ensure the stoichiometry of the reactants is correct.
Inefficient stirring.Maintain vigorous stirring to ensure a homogeneous reaction mixture.
Difficulty in Product Isolation Product is soluble in the workup solvent.During workup, after partitioning between an organic solvent (like methylene chloride) and water, ensure complete extraction.[1] If the product has some water solubility, brine washes should be performed carefully.[1]
Oily product instead of a crystalline solid.- Try triturating the residue with a non-polar solvent like hexane to induce crystallization.[1] - Purification by column chromatography may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported synthesis method.[1]

Materials:

  • 4-Cyanobenzyl bromide (α-bromo-p-tolunitrile)

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetone

  • Methylene chloride (CH₂Cl₂)

  • Water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a solution of 4-cyanobenzyl bromide in acetone, add 1,2,4-triazole, potassium carbonate, and potassium iodide sequentially.

  • Stir the mixture at 55°C for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Partition the residue between methylene chloride and water.

  • Separate the organic phase, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Triturate the crude solid with hexane and filter to yield the product. The crude product will be a mixture of this compound and 1-(4-Cyanobenzyl)-1,2,4-triazole.

Quantitative Data Summary

ReactantMolar Ratio (approx.)
4-Cyanobenzyl bromide1
1,2,4-Triazole1.5
Potassium carbonate1
Potassium iodide0.05

Based on the molar quantities reported in the literature.[1]

ParameterValue
Temperature55°C
Reaction Time8 hours
SolventAcetone

A reported crude product distribution was 87:11:2 for this compound, its isomer, and other impurities, respectively.[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - 4-Cyanobenzyl bromide - 1,2,4-Triazole - K2CO3, KI - Acetone heat Heat and Stir (55°C, 8h) reagents->heat cool Cool to RT heat->cool filter Filter cool->filter evaporate1 Evaporate Solvent filter->evaporate1 partition Partition: CH2Cl2 / Water evaporate1->partition separate Separate Organic Layer partition->separate wash Wash with Brine separate->wash dry Dry (Na2SO4) wash->dry evaporate2 Evaporate Solvent dry->evaporate2 triturate Triturate with Hexane evaporate2->triturate filter_final Filter triturate->filter_final product Final Product filter_final->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting start Low Yield or Impurities? check_completion Reaction Incomplete? (TLC) start->check_completion Low Yield isomer Isomeric Impurity Present? start->isomer Impurities incomplete_solutions Increase Time/Temp Check Reagent Purity check_completion->incomplete_solutions check_temp Suboptimal Temperature? check_completion->check_temp temp_solutions Screen Temperature Range check_temp->temp_solutions check_solubility Poor Solubility? check_temp->check_solubility solubility_solutions Change Solvent (e.g., DMF) check_solubility->solubility_solutions isomer_solutions Optimize Conditions Purify (Trituration/Column) isomer->isomer_solutions starting_material Unreacted Starting Material? isomer->starting_material sm_solutions Increase Time/Temp Check Stoichiometry starting_material->sm_solutions

Caption: Troubleshooting decision tree for this compound synthesis.

References

"common side products in the synthesis of N-substituted 1,2,4-triazoles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted 1,2,4-triazoles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the common challenges and optimize your synthetic routes.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation and synthesis of 1,2,4-triazoles, offering potential causes and actionable solutions in a question-and-answer format.

Problem: My reaction is producing a mixture of N-1 and N-4 alkylated isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the N-alkylation of 1,2,4-triazoles is a common challenge. The alkylation can occur at the N-1 and N-4 positions, and the outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[1]

  • Steric Hindrance: Bulky substituents on the 1,2,4-triazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electronic properties of the substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio.

Recommended Solutions:

  • Choice of Base and Solvent: The use of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (THF) has been shown to consistently favor the formation of the N-1 isomer with a regioselectivity of approximately 90:10.[2][3] Polar aprotic solvents like DMF and DMSO are often good choices for solubilizing the triazole salt, which can be crucial for the reaction to proceed.[1]

  • Temperature Control: In some cases, the ratio of isomers can be influenced by the reaction temperature.[1] It is advisable to start at room temperature and then moderately heat the reaction if necessary, while monitoring the isomer distribution by techniques like 1H NMR or LC-MS.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve regioselectivity and significantly reduce reaction times.[1]

Problem: I am observing a significant amount of a 1,3,4-oxadiazole side product in my reaction mixture. How can I prevent this?

Answer: The formation of 1,3,4-oxadiazoles is a well-known side reaction in the synthesis of 1,2,4-triazoles, particularly when using acylhydrazides as starting materials, as in the Pellizzari reaction. This occurs due to a competing cyclization pathway.

Recommended Solutions:

  • Strictly Anhydrous Conditions: The presence of water can promote the formation of the 1,3,4-oxadiazole. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Optimization: Lowering the reaction temperature can favor the kinetic product, which is often the desired 1,2,4-triazole, over the thermodynamically more stable 1,3,4-oxadiazole.

  • Choice of Reagents: In some cases, the choice of activating or dehydrating agent can influence the reaction outcome. For instance, in syntheses involving acylhydrazides, the use of trifluoroacetic anhydride (TFAA) can promote oxadiazole formation.

Problem: I am having difficulty separating the N-1 and N-4 alkylated isomers. What are the recommended purification methods?

Answer: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities. However, several techniques can be employed for successful separation.[1][4]

Recommended Solutions:

  • Silica Gel Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the eluent system is crucial, and often a gradient elution is required to achieve good separation.[1]

  • High-Performance Liquid Chromatography (HPLC): For more challenging separations, HPLC can be a powerful tool.[1]

  • Distillation: For volatile compounds, the N-1 and N-4 isomers can sometimes be separated by distillation due to differences in their boiling points.[2]

  • Recrystallization: In some cases, fractional recrystallization from a suitable solvent can be used to selectively crystallize one isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of N-substituted 1,2,4-triazoles?

A1: The most common side products are regioisomers, specifically the N-4 (or N-2) substituted 1,2,4-triazole when the N-1 isomer is the desired product. Another common side product, particularly in syntheses starting from acylhydrazides (e.g., Pellizzari reaction), is the corresponding 1,3,4-oxadiazole.[5] Over-alkylation, leading to the formation of quaternary triazolium salts, can also occur.[6]

Q2: How do reaction conditions affect the ratio of N-1 to N-4 alkylated products?

A2: The ratio of N-1 to N-4 alkylated products is highly dependent on the reaction conditions. The choice of base and solvent plays a critical role. For instance, using a non-nucleophilic base like DBU in THF generally provides a higher ratio of the N-1 isomer.[2][3] The nature of the alkylating agent (e.g., steric bulk) and the reaction temperature also influence the regioselectivity.[1]

Q3: What is the Einhorn-Brunner reaction and what are its potential side products?

A3: The Einhorn-Brunner reaction is the synthesis of 1,2,4-triazoles from the reaction of imides with alkyl hydrazines.[7] When an unsymmetrical imide is used, the reaction can produce a mixture of two isomeric 1,2,4-triazoles. The regioselectivity is determined by the acidity of the corresponding carboxylic acids of the imide's acyl groups, with the acyl group from the stronger acid preferentially ending up at the 3-position of the triazole ring.[8][9]

Q4: What is the Pellizzari reaction and what are its common side products?

A4: The Pellizzari reaction is the synthesis of 1,2,4-triazoles by the condensation of an amide and an acylhydrazide.[5][10] When the acyl groups of the amide and the acylhydrazide are different, an "interchange of acyl groups" can occur, leading to a mixture of three different 1,2,4-triazoles.[10] Additionally, the formation of 1,3,4-oxadiazoles is a common side reaction.[5]

Data Presentation

Table 1: Regioselectivity of 1,2,4-Triazole Alkylation with Various Alkylating Agents Using DBU in THF [2]

EntryAlkylating Agent (R-X)Isomer Ratio (N-1 : N-4)
14-Nitrobenzyl bromide90 : 10
2Ethyl bromoacetate92 : 8
3Benzyl bromide91 : 9
4Iodomethane86 : 14
52-Iodopropane93 : 7
6Iodoethane90 : 10
72-Bromopropane94 : 6
8Bromoethane90 : 10
9Methyl acrylate92 : 8
10Ethyl acrylate92 : 8
11n-Butyl acrylate92 : 8
12t-Butyl acrylate93 : 7
133-Chloropropionitrile91 : 9
14N-(2-bromoethyl)phthalimide92 : 8
151-(2-chloroethyl)pyrrolidine HCl90 : 10

Note: Isomer ratios were determined by 1H NMR analysis of the crude product mixture.

Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation of 1,2,4-Triazole using DBU [2]

This protocol describes a general procedure for the selective synthesis of 1-alkyl-1,2,4-triazoles.

Materials:

  • 1,2,4-Triazole

  • Alkylating agent (e.g., alkyl halide, alkyl tosylate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous THF, add DBU (1.05 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen).

  • Stir the resulting solution for 15-30 minutes.

  • Slowly add the alkylating agent (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the DBU salt by-product will precipitate out of the solution. Filter the reaction mixture to remove the salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product mixture.

  • Analyze the crude product by 1H NMR to determine the isomer ratio.

  • Purify the desired N-1 alkylated 1,2,4-triazole by distillation, column chromatography, or recrystallization.

Visualizations

Reaction_Pathway 1,2,4-Triazole 1,2,4-Triazole N-1 Alkylated Product N-1 Alkylated Product 1,2,4-Triazole->N-1 Alkylated Product Major Pathway (e.g., DBU, THF) N-4 Alkylated Product N-4 Alkylated Product 1,2,4-Triazole->N-4 Alkylated Product Minor Pathway

Caption: Regioselectivity in the N-alkylation of 1,2,4-triazole.

Troubleshooting_Workflow start Low Yield or Mixture of Isomers check_conditions Review Reaction Conditions: - Base - Solvent - Temperature start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_base Optimize Base: Try non-nucleophilic base (e.g., DBU) check_conditions->optimize_base optimize_solvent Optimize Solvent: Use polar aprotic solvent (e.g., THF, DMF) check_conditions->optimize_solvent optimize_temp Optimize Temperature: Start at RT, then gently heat check_conditions->optimize_temp purify_reagents Purify/Verify Starting Materials check_reagents->purify_reagents end Improved Yield and Regioselectivity optimize_base->end optimize_solvent->end optimize_temp->end purify_reagents->end

Caption: Troubleshooting workflow for optimizing N-alkylation of 1,2,4-triazoles.

References

Technical Support Center: Purification of 4-(4-Cyanobenzyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(4-Cyanobenzyl)-1,2,4-triazole, a key intermediate in the synthesis of Letrozole. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most significant impurity is the regioisomer, 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. During the alkylation of 1,2,4-triazole with 4-cyanobenzyl bromide, substitution can occur at either the N1 or N4 position of the triazole ring. Other potential impurities may include unreacted starting materials such as 4-cyanobenzyl bromide and 1,2,4-triazole.[1][2] A typical synthesis might yield a product mixture with a ratio of approximately 87:11:2 for the desired N4-substituted product, the N1-substituted isomer, and other impurities, respectively.[2]

Q2: What are the recommended purification techniques for this compound?

The primary methods for purifying this compound are recrystallization and column chromatography. Trituration with a non-polar solvent like hexane can also be employed as a preliminary purification step to remove less polar impurities.[2] The choice of method depends on the scale of the reaction and the required final purity.

Q3: What is a suitable solvent for the recrystallization of this compound?

Based on its solubility profile, a mixed solvent system is often effective for the recrystallization of this compound. The compound is slightly soluble in chloroform and methanol.[3] A common strategy for recrystallizing triazole derivatives is to dissolve the compound in a "good" solvent (in which it is more soluble) and then add an "anti-solvent" (in which it is less soluble) to induce crystallization.[4] For this specific compound, a mixture of a polar solvent like ethanol or isopropanol with a non-polar solvent like hexane or heptane could be explored.

Q4: What conditions are recommended for the column chromatographic purification of this compound?

For the chromatographic separation of this compound from its N1-isomer, silica gel is a suitable stationary phase. A mobile phase consisting of a mixture of a moderately polar solvent and a non-polar solvent is recommended. Examples from related triazole separations suggest solvent systems like chloroform/isopropanol or hexane/ethyl acetate.[5][6] The optimal solvent ratio will need to be determined empirically, often guided by Thin Layer Chromatography (TLC).

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent.Add an anti-solvent (e.g., hexane, heptane) dropwise to the solution at an elevated temperature until slight turbidity is observed, then allow it to cool slowly.[4]
The solution is too dilute.Concentrate the solution by carefully evaporating some of the solvent.
Oiling Out The melting point of the compound (144-147°C) is lower than the boiling point of the solvent, or the solution is cooling too rapidly.Use a lower-boiling point solvent or solvent mixture. Ensure a slow cooling rate by insulating the flask.
Product is Still Impure After Recrystallization The impurities have similar solubility to the product.Perform a second recrystallization, potentially with a different solvent system. If the isomeric impurity is the main contaminant, column chromatography may be necessary for complete separation.
Cooling was too rapid, trapping impurities.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Isomers The mobile phase polarity is not optimal.Adjust the solvent ratio of your mobile phase. For silica gel, increasing the polarity (e.g., increasing the proportion of ethyl acetate in a hexane/ethyl acetate system) will generally decrease the retention time. Run TLC with various solvent systems to find the optimal separation.
Compound Streaking on TLC/Column The compound is too polar for the mobile phase or is interacting strongly with the stationary phase.Add a small amount of a more polar modifier, like methanol, to your mobile phase. Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading onto the column.
Low Recovery from the Column The compound is irreversibly adsorbed onto the stationary phase.This is less likely with silica gel for this compound but can happen. Try flushing the column with a very polar solvent like methanol. Consider using a different stationary phase like alumina for future purifications.

Experimental Protocols

Protocol 1: Purification by Trituration

This method is suitable for a preliminary purification to enrich the desired product.

  • Procedure:

    • Place the crude solid of this compound in a flask.

    • Add a sufficient volume of hexane to form a slurry.

    • Stir the slurry vigorously at room temperature for 1-2 hours.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold hexane.

    • Dry the purified solid under vacuum.

    Note: This method may not completely remove the isomeric impurity but can significantly improve the purity of the bulk material.[2]

Protocol 2: Recrystallization (General Procedure)
  • Solvent Selection:

    • Perform small-scale solubility tests to identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of a "good" solvent and an "anti-solvent".

  • Procedure:

    • In a flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., isopropanol).

    • If using a solvent pair, slowly add the "anti-solvent" (e.g., hexane) dropwise to the hot solution until a persistent cloudiness is observed.

    • Add a few drops of the "good" solvent back until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 3: Column Chromatography for Isomer Separation
  • Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel.

  • Elution:

    • Load the sample onto the top of the column.

    • Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure desired product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product (mixture of isomers and impurities) trituration Trituration with Hexane crude->trituration Initial Cleanup enriched Enriched Product trituration->enriched recrystallization Recrystallization (e.g., Isopropanol/Hexane) enriched->recrystallization Further Purification column Column Chromatography (Silica Gel, Hexane/EtOAc) enriched->column High Purity Separation pure Pure this compound recrystallization->pure column->pure

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Attempt check_purity Assess Purity (TLC, HPLC, NMR) start->check_purity is_pure Is Purity >99%? check_purity->is_pure impure Impure Product is_pure->impure No end_pure Pure Product is_pure->end_pure Yes is_isomer Isomeric Impurity Present? impure->is_isomer other_impurity Other Impurities Present is_isomer->other_impurity No column_chrom Perform Column Chromatography is_isomer->column_chrom Yes recrystallize Recrystallize other_impurity->recrystallize recrystallize->check_purity end_impure Further Analysis Needed recrystallize->end_impure Still Impure column_chrom->check_purity column_chrom->end_impure Still Impure

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: 4-(4-Cyanobenzyl)-1,2,4-triazole Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-(4-Cyanobenzyl)-1,2,4-triazole. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to improve the yield and purity of this important compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue: Low Yield of this compound

Q1: My reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors related to reactants, reaction conditions, and work-up procedures.

  • Purity of Reactants: Ensure the 1,2,4-triazole and 4-cyanobenzyl bromide are of high purity. Impurities in the starting materials can lead to side reactions and lower the yield. The presence of moisture can hydrolyze the alkylating agent, 4-cyanobenzyl bromide. It is crucial to use anhydrous solvents and maintain a dry reaction setup.[1]

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for the efficient deprotonation of 1,2,4-triazole and subsequent alkylation. A common issue is the use of a base that is too weak. While potassium carbonate is frequently used, stronger bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like THF can improve the reaction rate and yield.[1][2] The solubility of the triazole salt in the reaction solvent is also important; if the deprotonated triazole is not soluble, the reaction will be slow or may not proceed.[1]

  • Reaction Temperature and Time: The reaction is typically carried out at an elevated temperature (e.g., 55°C in acetone).[2] Insufficient temperature or reaction time can lead to incomplete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Work-up Procedure: Product loss can occur during the work-up. Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent like methylene chloride.[2] Thoroughly washing the organic phase to remove impurities and careful evaporation of the solvent are also important steps to minimize product loss.

Issue: Presence of Impurities, Particularly Isomers

Q2: My final product is contaminated with a significant amount of an isomeric impurity. How can I minimize its formation and effectively remove it?

A2: The most common impurity in the synthesis of this compound is the N1-alkylated isomer, 1-(4-Cyanobenzyl)-1,2,4-triazole. The desired product is the N4-alkylated isomer.

  • Understanding Isomer Formation: The alkylation of 1,2,4-triazole can occur at either the N1 or N4 position, leading to a mixture of regioisomers. The ratio of these isomers is influenced by the reaction conditions.[1][3][4][5]

  • Controlling Regioselectivity:

    • Base and Solvent Effects: The choice of base and solvent can influence the N1:N4 isomer ratio. For instance, using DBU in THF has been reported to favor the formation of the N1-isomer, while the use of potassium carbonate in acetone can produce a mixture of isomers.[1][2]

    • Reaction Temperature: Temperature can also affect the isomer ratio. It is advisable to screen different temperatures to find the optimal condition for maximizing the desired N4-isomer.[1]

  • Purification Strategies for Isomer Separation:

    • Column Chromatography: Silica gel column chromatography is the most common method for separating the N1 and N4 isomers due to their different polarities.[1] A gradient elution with a solvent system like ethyl acetate in hexane or methanol in dichloromethane is often effective.[6][7]

    • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, recrystallization can be an effective purification method.[1] Potential solvent systems for triazole derivatives include ethanol/water, n-butanol, methanol, acetone, and ethyl acetate/hexane.[8][9][10]

Issue: Difficulty in Product Purification

Q3: I am struggling with the overall purification of my product, even after attempting column chromatography and recrystallization. What else can I try?

A3: If standard purification methods are not yielding a product of the desired purity, consider the following:

  • Identify the Impurities: Use analytical techniques such as NMR, LC-MS, or HPLC to identify the nature of the persistent impurities.[5][11][12][13][14] Knowing the structure of the impurities will help in devising a targeted purification strategy.

  • Acid-Base Extraction: If the impurities have different acidic or basic properties compared to the desired triazole product, an acid-base extraction during the work-up can be effective in their removal.

  • Alternative Chromatography Techniques: If silica gel chromatography is not providing adequate separation, consider using other stationary phases like alumina or employing reverse-phase HPLC for more challenging separations.[6]

  • Trituration: Trituration with a solvent in which the desired product is sparingly soluble while the impurities are soluble can be a simple and effective purification step. Hexane is often used for this purpose.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield and purity I can expect for the synthesis of this compound?

A1: Based on available literature, a yield of around 70-80% of the crude product containing a mixture of isomers can be expected. A typical ratio of the desired this compound (N4-isomer) to the N1-isomer is approximately 87:11, with about 2% of other impurities when using potassium carbonate as the base in acetone.[2] The final purity after purification will depend on the effectiveness of the chosen method.

Q2: What are the key analytical techniques to confirm the structure and purity of this compound?

A2: The following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure and for determining the ratio of the N1 and N4 isomers, as the chemical shifts of the protons and carbons will differ between the two.[4][5][15]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product and for separating the isomers.[11][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the nitrile (C≡N) stretch.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • 4-Cyanobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Organic solvents like acetone, methylene chloride, and hexane are flammable and should be used away from ignition sources.

  • Potassium carbonate is an irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Summary of a Typical Synthesis of this compound

ParameterValueReference
Starting Materials 4-Cyanobenzyl bromide, 1,2,4-Triazole[2]
Base Potassium Carbonate (K₂CO₃)[2]
Catalyst Potassium Iodide (KI)[2]
Solvent Acetone[2]
Reaction Temperature 55°C[2]
Reaction Time 8 hours[2]
Crude Yield ~78%[2]
Crude Purity (Isomer Ratio) 87% (N4-isomer) : 11% (N1-isomer) : 2% (impurities)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure.[2]

Materials:

  • 4-Cyanobenzyl bromide (alpha-bromo-p-tolunitrile)

  • 1,2,4-Triazole

  • Potassium carbonate (anhydrous)

  • Potassium iodide

  • Acetone (anhydrous)

  • Methylene chloride

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

  • Hexane

Procedure:

  • To a solution of 4-cyanobenzyl bromide (1.0 eq) in anhydrous acetone, add 1,2,4-triazole (1.0-1.2 eq), potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Stir the mixture at 55°C for 8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Partition the residue between methylene chloride and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the methylene chloride to obtain the crude product.

  • Triturate the crystalline crude product with hexane and filter to yield the solid product.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol for the separation of N1 and N4 isomers.[1][6]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) or a mixture of methanol in dichloromethane.

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent and pack a chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent like dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen eluent system, starting with a low polarity and gradually increasing it.

  • Collect fractions and monitor them by TLC to identify the fractions containing the desired this compound isomer.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Cyanobenzyl Bromide + 1,2,4-Triazole Reaction Reaction (K2CO3, KI, Acetone, 55°C) Reactants->Reaction Workup Work-up (Filtration, Extraction, Evaporation) Reaction->Workup Crude Crude Product (Mixture of Isomers) Workup->Crude Trituration Trituration (Hexane) Crude->Trituration Column Column Chromatography (Silica Gel) Trituration->Column Pure Pure this compound Column->Pure Desired N4-Isomer Isomer N1-Isomer Impurity Column->Isomer Separated N1-Isomer

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Product Yield CheckReactants Check Purity of Reactants and for Moisture Start->CheckReactants CheckBaseSolvent Optimize Base and Solvent (e.g., stronger base like DBU) Start->CheckBaseSolvent CheckConditions Verify Reaction Temperature and Time (TLC Monitoring) Start->CheckConditions CheckWorkup Review Work-up Procedure for Product Loss Start->CheckWorkup ImprovedYield Improved Yield CheckReactants->ImprovedYield CheckBaseSolvent->ImprovedYield CheckConditions->ImprovedYield CheckWorkup->ImprovedYield

Caption: Troubleshooting decision tree for low yield of this compound.

Isomer_Separation CrudeProduct Crude Product (N4 and N1 Isomers) ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) CrudeProduct->ColumnChromatography Recrystallization Recrystallization (Solvent Screening) CrudeProduct->Recrystallization Analysis Analyze Fractions/Crystals (TLC, HPLC, NMR) ColumnChromatography->Analysis Recrystallization->Analysis PureN4 Pure N4-Isomer Analysis->PureN4 SeparatedN1 Separated N1-Isomer Analysis->SeparatedN1

Caption: Logical workflow for the separation of N4 and N1 isomers of this compound.

References

"troubleshooting low yield in triazole synthesis from nitriles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in triazole synthesis from nitriles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of triazoles via the cycloaddition of nitriles and azides.

Question: Why is my triazole yield consistently low?

Answer: Low yields in triazole synthesis can stem from several factors throughout the experimental process, from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Initial Checks & Considerations:

  • Reagent Quality:

    • Nitriles: Impurities in the nitrile starting material, such as carboxylic acids or amides from hydrolysis, can interfere with the reaction. Ensure the purity of your nitrile through appropriate purification techniques like distillation or recrystallization.[1] Nitriles can also be hygroscopic; ensure they are thoroughly dried before use.[1]

    • Azides: Sodium azide is a common azide source and should be of high purity. Organic azides should be freshly prepared or properly stored to avoid degradation.

  • Reaction Setup:

    • Moisture: The presence of water can lead to hydrolysis of the nitrile and can affect the catalytic activity. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive catalysts or reagents.[1]

    • Atmosphere: For reactions sensitive to oxidation, such as those employing Cu(I) catalysts, it is essential to degas the solvent and maintain an inert atmosphere.

Troubleshooting Workflow:

To systematically diagnose the cause of low yield, follow the logical steps outlined in the diagram below.

TroubleshootingWorkflow start Low Triazole Yield reagent_quality Check Reagent Purity (Nitrile & Azide) start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions workup_purification Assess Workup & Purification start->workup_purification analysis Analyze Byproducts start->analysis nitrile_purity Purify Nitrile (Distillation/Recrystallization) reagent_quality->nitrile_purity azide_purity Use Fresh/Pure Azide reagent_quality->azide_purity catalyst Optimize Catalyst (Type & Loading) reaction_conditions->catalyst solvent Screen Solvents reaction_conditions->solvent temperature Vary Temperature reaction_conditions->temperature time Adjust Reaction Time reaction_conditions->time extraction Optimize Extraction pH workup_purification->extraction purification_method Review Purification Method (e.g., Column Chromatography vs. Recrystallization) workup_purification->purification_method side_reactions Identify Side Reactions analysis->side_reactions solution Improved Yield nitrile_purity->solution azide_purity->solution catalyst->solution solvent->solution temperature->solution time->solution extraction->solution purification_method->solution side_reactions->solution

Caption: A flowchart for troubleshooting low yields in triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion. What are the likely causes?

A1: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. For instance, Cu(I) catalysts can oxidize to the less active Cu(II) state. Consider using a fresh batch of catalyst or a pre-catalyst that generates the active species in situ.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently. While catalytic amounts are required, the optimal loading can vary depending on the substrates and reaction conditions.

  • Low Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition of reactants or products.[2][3] A careful optimization of the reaction temperature is recommended.

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete. Consider using a different solvent or a co-solvent system to improve solubility.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions?

A2: The formation of byproducts is a common cause of low yields. Potential side reactions include:

  • Hydrolysis of Nitrile: If water is present in the reaction mixture, the nitrile can hydrolyze to the corresponding amide or carboxylic acid, which will not participate in the cycloaddition.

  • Formation of Tetrazoles: In some cases, particularly with certain catalysts and conditions, the cycloaddition of nitriles with azide can lead to the formation of tetrazole isomers as byproducts.[4][5]

  • Decomposition of Azide: Organic azides can be thermally unstable and may decompose at elevated temperatures, reducing their availability for the desired reaction.

  • Homocoupling of Terminal Alkynes (if applicable): In copper-catalyzed reactions involving in-situ generated terminal alkynes, oxidative homocoupling can occur, leading to the formation of diynes.

Q3: My crude yield is high, but I lose a significant amount of product during purification. How can I improve my purification process?

A3: Product loss during purification is a frequent issue. Consider the following:

  • Inappropriate Purification Method: For some triazoles, purification by silica gel column chromatography can lead to significant product loss due to strong adsorption. Recrystallization may be a more suitable method if a suitable solvent system can be found.

  • Copper Contamination: In copper-catalyzed reactions, the triazole product can coordinate with copper ions, leading to colored impurities that are difficult to remove.[6] Washing the organic extract with an aqueous solution of a chelating agent like EDTA can help remove residual copper.[6]

  • Product Solubility: The triazole product may have some solubility in the wash or extraction solvents, leading to losses. Minimize the volume of solvent used for washing and consider back-extracting the aqueous layers.

  • Premature Crystallization: During recrystallization, if the hot solution is filtered too slowly or cools down prematurely, the product can crystallize in the filter funnel, leading to loss.[1] Using a heated filter funnel can prevent this.[1]

Q4: How does the choice of catalyst affect the reaction yield?

A4: The catalyst plays a critical role in activating the nitrile and/or the azide, thereby influencing the reaction rate and yield.

  • Lewis Acids (e.g., ZnCl₂, AlCl₃): These catalysts activate the nitrile by coordinating to the nitrogen atom, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide.[4] The choice and amount of the Lewis acid can significantly impact the yield.

  • Copper Catalysts (e.g., CuI, Cu(OAc)₂): Copper catalysts are commonly used and are particularly effective.[7][8] The oxidation state of copper is important, with Cu(I) being the active species in many cases. The choice of ligands for the copper catalyst can also influence its activity and stability.

  • Other Metal Catalysts: Other metals like zinc have also been shown to effectively catalyze this reaction.[9]

  • Organocatalysts: In some instances, organocatalysts can be employed, offering the advantage of being metal-free.[10]

Data Presentation

The following table summarizes the effect of different catalysts and solvents on the yield of 5-substituted-1H-tetrazoles from the cycloaddition of nitriles and sodium azide.

EntryNitrileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1BenzonitrileZnBr₂ (10)Water1001292[9]
2BenzonitrileAlCl₃ (10) / NMPNMP200 (MW)0.17>95[4]
3BenzonitrileSilica Sulfuric AcidDMF1201095[11]
44-MethoxybenzonitrileZnBr₂ (10)Water1001294[9]
54-ChlorobenzonitrileSilica Sulfuric AcidDMF1201092[11]
6AcetonitrileZnBr₂ (10)Water1001285[9]

Experimental Protocols

General Protocol for Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water [9]

  • Reaction Setup: To a round-bottom flask, add the nitrile (1.0 eq.), sodium azide (1.1-1.5 eq.), and zinc bromide (1.0 eq.).

  • Solvent Addition: Add water to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir for the time indicated by TLC or LC-MS analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add hydrochloric acid (3N) until the pH of the solution is approximately 1.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford the desired 5-substituted-1H-tetrazole.

General Signaling Pathway for Lewis Acid-Catalyzed Triazole Synthesis:

ReactionPathway Nitrile Nitrile ActivatedNitrile Activated Nitrile Complex Nitrile->ActivatedNitrile Coordination LewisAcid Lewis Acid (e.g., ZnBr₂) LewisAcid->ActivatedNitrile Intermediate Imidoyl Azide Intermediate ActivatedNitrile->Intermediate Nucleophilic Attack Azide Azide Anion Azide->Intermediate Triazole Triazole Product Intermediate->Triazole Cyclization

Caption: A simplified pathway for Lewis acid-catalyzed triazole synthesis.

References

"stability issues of 4-(4-Cyanobenzyl)-1,2,4-triazole in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Cyanobenzyl)-1,2,4-triazole in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to have limited solubility in water due to its hydrophobic benzonitrile group.[1] It is slightly soluble in chloroform and methanol, with solubility potentially increasing with heating.[2] Generally, it should exhibit moderate solubility in polar organic solvents.

Q2: Are there known stability issues with the 1,2,4-triazole ring?

A2: The 1,2,4-triazole ring is generally a stable heterocyclic system.[3] However, like many heterocyclic compounds, it can be susceptible to degradation under harsh conditions such as strong acids, strong bases, high temperatures, or intense UV light. The stability of the triazole ring can also be influenced by the nature of its substituents.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, potential degradation could involve:

  • Hydrolysis of the nitrile group: Under strong acidic or basic conditions, the cyanobenzyl group's nitrile (-CN) could hydrolyze to a carboxylic acid or an amide.

  • Cleavage of the benzyl-triazole bond: The methylene bridge connecting the cyanophenyl group and the triazole ring could be a point of cleavage under oxidative or high-energy conditions.

  • Degradation of the triazole ring: In highly aggressive environments, the triazole ring itself could undergo cleavage.[4][5]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The 1,2,4-triazole ring system is generally stable in aqueous buffered solutions at pH 5, 7, and 9 at 25°C for extended periods.[6] However, at more extreme pH values (e.g., <2 or >12) and elevated temperatures, degradation, particularly hydrolysis of the nitrile group, may become more significant.

Q5: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Rapid degradation of the compound observed in a protic solvent (e.g., methanol, ethanol).

Possible Cause Troubleshooting Step
Acidic or Basic Impurities in the Solvent 1. Use high-purity, anhydrous solvents. 2. Check the pH of your solvent. If necessary, use a buffered system if your experiment allows. 3. Perform a control experiment with a freshly opened bottle of high-purity solvent.
Presence of Dissolved Oxygen 1. Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) before use. 2. Conduct experiments under an inert atmosphere.
Elevated Temperature 1. If your process involves heating, determine the thermal stability of the compound in that solvent (see Experimental Protocols). 2. Consider if a lower temperature can be used for the experiment.

Issue 2: Inconsistent results or appearance of unknown peaks in HPLC analysis over time.

Possible Cause Troubleshooting Step
Solvent-Induced Degradation 1. Prepare fresh solutions for each experiment. 2. If storing solutions, keep them at low temperatures (e.g., 2-8 °C) and protected from light. 3. Evaluate the stability of the compound in the chosen analytical mobile phase.
Photodegradation 1. Use amber vials or wrap containers in aluminum foil to protect from light. 2. Minimize the exposure of samples to ambient light during preparation and analysis.
Interaction with Container Material 1. Ensure the use of inert container materials (e.g., borosilicate glass, polypropylene). 2. Perform a stability study in the intended storage container.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate how experimental results could be formatted.

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 48 Hours.

Solvent% Degradation at 24h% Degradation at 48hMajor Degradant Peak (HPLC Retention Time)
Acetonitrile< 1%< 1%N/A
Methanol1.5%3.2%4.8 min
Dichloromethane< 1%1.1%N/A
Water (pH 7)< 1%< 1%N/A
0.1 M HCl5.6%10.2%3.5 min
0.1 M NaOH8.2%15.5%3.7 min

Table 2: Hypothetical Forced Degradation Study Results for this compound.

Condition% Degradation
Acid Hydrolysis (1 M HCl, 60°C, 24h) 25.4%
Base Hydrolysis (1 M NaOH, 60°C, 24h) 32.1%
Oxidative (3% H₂O₂, RT, 24h) 18.7%
Thermal (80°C, 48h, solid state) 2.5%
Photolytic (UV light, 254 nm, 24h, solution) 15.9%

Experimental Protocols

Protocol 1: Solvent Stability Screening

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation: In separate amber glass vials, add a known volume of the stock solution to each solvent to be tested (e.g., methanol, ethanol, DMSO, water, etc.) to achieve a final concentration of 0.1 mg/mL.

  • Time Points: Analyze the samples immediately after preparation (T=0) and then at specified time points (e.g., 4, 8, 12, 24, 48 hours).

  • Storage: Store the vials under controlled conditions (e.g., room temperature, protected from light).

  • Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and note the formation of any new peaks.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 acetonitrile/water mixture and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a 80°C oven for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

  • Analysis: After the stress period, neutralize the acidic and basic samples, and analyze all samples by HPLC to determine the extent of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stability Testing cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) samples Prepare Samples in Test Solvents (0.1 mg/mL) stock->samples storage Store Samples at Controlled Conditions samples->storage time_points Collect Aliquots at T=0, 4, 8, 24, 48h storage->time_points hplc HPLC Analysis time_points->hplc data Calculate % Degradation & Identify Impurities hplc->data

Caption: Experimental workflow for solvent stability screening.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound amide 4-(4-Carbamoylbenzyl)- 1,2,4-triazole parent->amide H₂O cleavage 4-Cyanobenzoic acid + 1,2,4-triazole parent->cleavage [O] acid 4-(4-Carboxybenzyl)- 1,2,4-triazole amide->acid H₂O

Caption: Hypothetical degradation pathways.

troubleshooting_tree start Compound Degradation Observed q1 Is the solvent protic (e.g., MeOH, H₂O)? start->q1 q2 Is the solution exposed to light? q1->q2 No ans1_yes Check for acidic/basic impurities. Degas solvent. q1->ans1_yes Yes q3 Is the experiment run at elevated temperature? q2->q3 No ans2_yes Protect from light using amber vials or foil. q2->ans2_yes Yes ans3_yes Perform thermal stability study. Use lower temperature if possible. q3->ans3_yes Yes ans_no Consider other factors: - Reactivity with reagents - Container interactions q3->ans_no No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Characterization of Isomeric Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of isomeric triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in characterizing isomeric triazole derivatives?

The primary challenges lie in differentiating between the constitutional isomers (1,2,3-triazoles and 1,2,4-triazoles) and further distinguishing between regioisomers (e.g., 1,4- and 1,5-disubstituted 1,2,3-triazoles).[1] These isomers often exhibit very similar physical and chemical properties, making their separation and unambiguous identification difficult.[2] Tautomerism in aqueous solutions can also complicate characterization.[2]

Q2: Which analytical techniques are most effective for differentiating triazole isomers?

A combination of spectroscopic and chromatographic methods is typically required for successful characterization. The most powerful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are crucial for structural elucidation.[1][3] 2D NMR techniques like HMBC and COSY are often essential.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) help determine elemental composition and fragmentation patterns, which can be unique to specific isomers.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is vital for separating enantiomers and diastereomers of chiral triazole derivatives.[6][7]

Troubleshooting Guides

Spectroscopic Characterization

Issue 1: Ambiguous NMR spectra making it difficult to assign the correct isomeric structure.

Troubleshooting Steps:

  • Utilize 2D NMR: If 1D ¹H and ¹³C NMR spectra are insufficient, perform 2D NMR experiments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is particularly useful for identifying long-range correlations between protons and carbons, which can help distinguish between, for example, 1,4- and 1,5-disubstituted 1,2,3-triazoles.

    • ¹H-¹⁵N gHMBC: This technique is highly effective for unambiguously characterizing disubstituted 1,2,3-triazoles by observing correlations between protons and the nitrogen atoms in the triazole ring.[1]

  • Check for Solvent Effects: The chemical shifts of triazole protons can be influenced by the NMR solvent. Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) may help resolve overlapping signals.

  • Variable Temperature (VT) NMR: If you observe broad peaks, it could be due to dynamic conformational exchange. Running the NMR at different temperatures can help sharpen these signals.

Data Summary: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Triazole Isomers

Isomer TypeMoietyTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
1,4-disubstituted 1,2,3-triazoleC5-H7.5 - 8.8[8]C4: ~140 - 150C5: ~120 - 125The C5-H proton appears as a singlet.[8]
1,5-disubstituted 1,2,3-triazoleC4-HVariesC4: ~130 - 135C5: ~145 - 155Chemical shifts are highly dependent on substituents.
1,2,4-triazoleC3-H, C5-HVariesVariesThe position of substituents significantly influences chemical shifts.

Issue 2: Mass spectrometry data does not show clear fragmentation patterns to distinguish isomers.

Troubleshooting Steps:

  • Vary Ionization Technique: The choice of ionization method significantly impacts fragmentation.[5][9]

    • Electrospray Ionization (ESI): Generally a soft ionization technique, suitable for polar triazoles and for obtaining information about the molecular ion.[4][9]

    • Electron Ionization (EI): This high-energy technique can lead to more extensive fragmentation, which may reveal characteristic patterns for different isomers.[5]

  • Tandem MS (MS/MS): By selecting the molecular ion and inducing fragmentation, you can obtain isomer-specific fragmentation patterns.[4] It's important to note that gas-phase rearrangements can sometimes occur under MS/MS conditions.[4]

  • Adjust Fragmentor Voltage (for ESI): In ESI-MS, varying the fragmentor voltage can induce in-source fragmentation, helping to elucidate fragmentation pathways.

Data Summary: Common Fragmentation Patterns in Mass Spectrometry

Ionization TechniqueIsomer TypeCommon Fragmentation PathwayKey Fragment Ions
EI1,2,4-triazoleLoss of HCN[M-HCN]⁺
EISubstituted 1,2,3-triazolesLoss of N₂[M-N₂]⁺
ESI-MS/MS4,5-functionalized 1,2,3-triazolesCleavage of sulfonamide moiety[M+H-N₂]⁺, [M+H-ArSO₂]⁺
Chromatographic Separation

Issue 3: Co-elution of triazole isomers in HPLC.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Normal-Phase HPLC: Vary the ratio of non-polar and polar solvents (e.g., hexane and isopropanol/ethanol).[6][10] This is often effective for separating less polar isomers.

    • Reverse-Phase HPLC: Adjust the gradient of water and organic solvent (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[11]

  • Select an Appropriate Column:

    • Chiral Stationary Phases (CSPs): Essential for separating enantiomers.[7][12] Columns like Chiralcel OD and OJ are commonly used.[6][12]

    • Mixed-Mode Chromatography: Columns like Primesep 100 can offer unique selectivity for polar triazoles by combining reversed-phase and ion-exchange mechanisms.[13]

  • Adjust Column Temperature: Temperature can affect the retention and selectivity of the separation.[10][12] Investigating a range of temperatures (e.g., 10-40°C) can help optimize resolution.[12]

Data Summary: HPLC Method Parameters for Triazole Isomer Separation

HPLC ModeColumn TypeMobile Phase ExampleApplication
Normal-PhaseChiral ODiso-propyl alcohol/n-hexane (20:80, v/v)[6]Enantiomeric separation of 1,2,4-triazole derivatives.[6]
Reverse-PhaseChiralpak IG-3Acetonitrile/10mM ammonium bicarbonate (90:10, v/v)[14]Enantiomeric separation of triazole antifungals.[14]
Mixed-ModePrimesep 100Acetonitrile/water with sulfuric acid buffer[13]Separation of polar 1,2,4-triazole from other polar compounds.[13]

Experimental Protocols

Protocol 1: NMR Analysis for Distinguishing 1,4- and 1,5-Disubstituted 1,2,3-Triazoles

  • Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR Acquisition:

    • COSY: To establish ¹H-¹H correlations.

    • HSQC: To correlate protons directly to the carbons they are attached to.

    • HMBC: To identify 2- and 3-bond correlations between protons and carbons. Pay close attention to the correlations from the substituent protons to the triazole ring carbons to determine the substitution pattern.

    • (Optional) ¹H-¹⁵N gHMBC: For unambiguous assignment, this experiment will show correlations from protons to the nitrogen atoms of the triazole ring.[1]

  • Data Analysis: Compare the observed correlations with the expected correlations for each possible isomer.

Protocol 2: HPLC Method for Enantiomeric Separation

  • Instrumentation: HPLC system with a UV detector and a chiral column (e.g., Chiralcel OD-H).[10]

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A common starting point is a 95:5 (v/v) mixture.[10]

  • Method Parameters:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.[10]

    • Detection Wavelength: 220-254 nm, depending on the chromophore of the derivative.[6][10]

  • Injection and Analysis: Inject a small volume (5-10 µL) of the sample solution.

  • Optimization: If separation is not achieved, systematically vary the percentage of the alcohol modifier and the column temperature to optimize resolution.[10][12]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Triazole Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr Initial Structure Check ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight Confirmation hplc HPLC Analysis (Chiral if applicable) purification->hplc Isomer Separation structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation hplc->structure_elucidation Isomer Identification purity_assessment Purity Assessment hplc->purity_assessment final_report final_report structure_elucidation->final_report Final Characterized Isomer purity_assessment->final_report

Caption: Workflow for the characterization of isomeric triazole derivatives.

troubleshooting_logic cluster_nmr NMR Issues cluster_hplc HPLC Issues start Ambiguous Characterization nmr_issue Overlapping or Broad Signals start->nmr_issue Spectroscopic Ambiguity hplc_issue Co-elution of Isomers start->hplc_issue Separation Problem run_2d_nmr Perform 2D NMR (HMBC, HSQC) nmr_issue->run_2d_nmr vt_nmr Run Variable Temperature NMR nmr_issue->vt_nmr change_solvent Change NMR Solvent nmr_issue->change_solvent end_goal Unambiguous Isomer Characterization run_2d_nmr->end_goal vt_nmr->end_goal change_solvent->end_goal optimize_mp Optimize Mobile Phase hplc_issue->optimize_mp change_column Change Column (e.g., Chiral) hplc_issue->change_column change_temp Adjust Temperature hplc_issue->change_temp optimize_mp->end_goal change_column->end_goal change_temp->end_goal

Caption: Troubleshooting logic for isomeric triazole characterization.

References

Technical Support Center: Regioselective 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges, with a specific focus on controlling and avoiding the formation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 1,2,4-triazoles, and why is regioisomer formation a concern?

Common methods for synthesizing 1,2,4-triazoles include the Einhorn-Brunner reaction, the Pellizzari reaction, and various [3+2] cycloaddition reactions.[1][2][3][4] Regioisomer formation is a significant concern, particularly when using unsymmetrical starting materials, as it leads to a mixture of products with different substituent patterns on the triazole ring. This complicates purification, reduces the yield of the desired product, and can result in compounds with different biological activities.

Q2: How can I control regioselectivity in the Einhorn-Brunner reaction?

The Einhorn-Brunner reaction involves the condensation of diacylamines (imides) with hydrazines.[3][5][6] When using an unsymmetrical imide, the regioselectivity is primarily governed by the electronic properties of the two acyl groups.[1][3] The initial nucleophilic attack of the hydrazine occurs preferentially at the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the resulting 1,2,4-triazole.[1][5] To enhance regioselectivity, it is crucial to maximize the electronic difference between the two acyl groups on the imide.[1]

Q3: What strategies can be employed to improve regioselectivity in the Pellizzari reaction?

The Pellizzari reaction, which condenses an amide with a hydrazide, is not inherently regioselective and can produce a mixture of 1,2,4-triazoles, especially with unsymmetrical precursors.[2][4] High reaction temperatures and long reaction times can exacerbate this issue by promoting acyl interchange side reactions.[2] To improve regioselectivity, consider the following:

  • Microwave Irradiation: Using microwave-assisted synthesis can shorten reaction times and potentially improve yields and regioselectivity by minimizing exposure to high temperatures.[4]

  • Optimization of Reaction Conditions: Carefully controlling the reaction temperature to the lowest effective point can help minimize side reactions.[2]

Q4: Are there modern synthetic methods that offer better control over regioisomer formation?

Yes, modern catalyst-controlled [3+2] cycloaddition reactions provide excellent regioselectivity in the synthesis of 1,2,4-triazoles.[7][8] These methods often utilize transition metal catalysts, such as copper (Cu), silver (Ag), or ruthenium (Ru), to direct the formation of a specific regioisomer.[7][8]

  • Catalyst-Controlled Cycloadditions: For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces 1,5-disubstituted 1,2,4-triazoles.[7][8]

  • Copper-Catalyzed Reactions: Copper-catalyzed reactions of amidines with various partners are also effective for the regioselective synthesis of 1,3-disubstituted or 1,3,5-trisubstituted 1,2,4-triazoles.[7][9]

Troubleshooting Guides

Issue: My reaction is producing a mixture of regioisomers.

Potential Cause:

  • Similar Electronic Properties of Substituents (Einhorn-Brunner): The acyl groups on the unsymmetrical imide have similar electronic properties, leading to non-selective nucleophilic attack by the hydrazine.[1]

  • Acyl Interchange (Pellizzari): At high temperatures, the amide and acylhydrazide can exchange acyl groups, leading to a mixture of products.[2]

  • Lack of Catalyst Control: The chosen synthetic method may not be inherently regioselective without a suitable catalyst.

Troubleshooting Steps:

  • Redesign Starting Materials: For the Einhorn-Brunner reaction, synthesize an imide with one strongly electron-withdrawing group and one electron-donating group to direct the nucleophilic attack.[1]

  • Optimize Reaction Conditions: For the Pellizzari reaction, try lowering the reaction temperature and using microwave irradiation to minimize reaction time.[2][4]

  • Employ a Catalyst-Controlled Method: Switch to a modern [3+2] cycloaddition reaction using a catalyst known to favor the desired regioisomer (see Data Presentation section).[7][8]

Issue: I am having difficulty separating the regioisomers.

Potential Cause:

  • Similar Physicochemical Properties: Regioisomers often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging.[10][11]

Troubleshooting Steps:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating closely related isomers.[11]

  • Supercritical Fluid Chromatography (SFC): SFC can offer better resolution than HPLC for certain classes of compounds and is an effective method for separating regioisomers.[10]

  • Fractional Crystallization: If the isomers are crystalline and have different solubilities, fractional crystallization can be an effective, albeit sometimes tedious, method of separation.

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. The protecting group can then be removed to yield the pure desired isomer.

Data Presentation

Table 1: Regioselectivity in Catalyst-Controlled [3+2] Cycloaddition of Isocyanides with Diazonium Salts.[7][8]

CatalystRegioisomer FormedYield (%)
Ag(I)1,3-disubstituted-1,2,4-triazoleup to 88%
Cu(II)1,5-disubstituted-1,2,4-triazoleup to 79%

Table 2: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.[12]

Carboxylic AcidAmidineHydrazineYield (%)
Benzoic acidBenzamidinePhenylhydrazine85
Acetic acidAcetamidineMethylhydrazine78
4-Chlorobenzoic acidBenzamidinePhenylhydrazine82
Cyclohexanecarboxylic acidAcetamidineIsopropylhydrazine75
Thiophene-2-carboxylic acidBenzamidinePhenylhydrazine79

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3-Disubstituted 1,2,4-Triazoles via Ag(I) Catalysis

This protocol is adapted from a method for the catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts.[7]

Materials:

  • Isocyanide (1.0 equiv)

  • Aryldiazonium salt (1.2 equiv)

  • Silver(I) catalyst (e.g., AgOAc, 5 mol%)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the isocyanide in the solvent, add the silver(I) catalyst.

  • Slowly add the aryldiazonium salt to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,3-disubstituted 1,2,4-triazole.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines

This one-pot, two-step procedure provides a highly regioselective route to 1,3,5-trisubstituted 1,2,4-triazoles.[7][12]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amidine hydrochloride (1.1 equiv)

  • Monosubstituted hydrazine (1.2 equiv)

  • Coupling agent (e.g., HATU, 1.1 equiv)

  • Base (e.g., DIPEA, 3.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of the carboxylic acid, amidine hydrochloride, and HATU in DMF, add DIPEA.

  • Stir the mixture at room temperature for 1-2 hours to form the acylamidine intermediate.

  • Add the monosubstituted hydrazine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Regioisomer_Formation cluster_Einhorn_Brunner Einhorn-Brunner Reaction cluster_products Products Imide Unsymmetrical Imide (R1 ≠ R2) Intermediate Tetrahedral Intermediate Imide->Intermediate Nucleophilic Attack Hydrazine Hydrazine (R3-NHNH2) Hydrazine->Intermediate Isomer1 1,3,5-Trisubstituted 1,2,4-Triazole Intermediate->Isomer1 R1 is more electron-withdrawing Isomer2 1,4,5-Trisubstituted 1,2,4-Triazole Intermediate->Isomer2 R2 is more electron-withdrawing

Caption: Factors influencing regioisomer formation in the Einhorn-Brunner reaction.

Catalyst_Control Start Isocyanide + Diazonium Salt Ag_cat Ag(I) Catalyst Start->Ag_cat Cu_cat Cu(II) Catalyst Start->Cu_cat Product13 1,3-Disubstituted 1,2,4-Triazole Ag_cat->Product13 [3+2] Cycloaddition Product15 1,5-Disubstituted 1,2,4-Triazole Cu_cat->Product15 [3+2] Cycloaddition

Caption: Catalyst-controlled regioselective synthesis of 1,2,4-triazoles.

Troubleshooting_Workflow Start Regioisomer Mixture Observed CheckMethod Is the synthetic method inherently regioselective? Start->CheckMethod Yes Yes CheckMethod->Yes No No CheckMethod->No Optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) Yes->Optimize ChangeMethod Switch to a Catalyst-Controlled Method No->ChangeMethod Separate Purify Mixture (HPLC, SFC, Crystallization) Optimize->Separate ChangeMethod->Separate PureProduct Pure Regioisomer Separate->PureProduct

Caption: A decision-making workflow for troubleshooting regioisomer formation.

References

Technical Support Center: Scale-up Synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the synthesis of Letrozole.[1]

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.- Ensure all reagents are dry and of high purity.- Verify the reaction temperature is maintained at 55°C.[2]- Extend the reaction time beyond 8 hours and monitor by TLC or HPLC.
Inefficient stirring on a larger scale.- Use an appropriate overhead stirrer to ensure the heterogeneous mixture is well agitated.
Loss of product during workup.- Ensure complete extraction with methylene chloride.- Minimize the volume of water used in the partitioning step to reduce product loss.
High Level of Isomeric Impurity (1-(4-Cyanobenzyl)-1,2,4-triazole) Reaction conditions favoring N1 alkylation.- The alkylation of 1,2,4-triazole can lead to a mixture of N1 and N4 substituted products.[3][4]- While the provided protocol yields a majority of the N4-isomer, the formation of the N1-isomer is a known side reaction.[2]
- Modifying the base and solvent system can influence the isomeric ratio. Consider exploring alternative bases to potassium carbonate.
Difficulty in Removing Isomeric Impurity Similar polarity of isomers.- The crude product can be triturated with hexane to help crystallize the desired product.[2]- If trituration is insufficient, column chromatography may be necessary, though it can be challenging on a large scale.- An alternative approach involves the purification of triazoles by forming an alkali metal salt, separating the solids, and then neutralizing to recover the purified triazole.
Product Fails to Crystallize Presence of impurities.- Ensure the crude product is thoroughly dried over sodium sulphate to remove residual water.[2]- Wash the organic phase with brine to remove water-soluble impurities.[2]
Incorrect solvent for trituration.- Hexane is a recommended solvent for trituration.[2] Other non-polar solvents could be explored.

Frequently Asked Questions (FAQs)

Q1: What is the expected isomeric ratio of this compound to 1-(4-Cyanobenzyl)-1,2,4-triazole in this synthesis?

A1: Based on the documented procedure, the ratio of the desired N4-isomer (this compound) to the N1-isomer (1-(4-Cyanobenzyl)-1,2,4-triazole) is approximately 87:11.[2]

Q2: What is the role of potassium iodide in the reaction?

A2: Potassium iodide acts as a catalyst in this nucleophilic substitution reaction. It facilitates the reaction between α-bromo-p-tolunitrile and 1,2,4-triazole, likely through an in-situ Finkelstein reaction, which converts the alkyl bromide to a more reactive alkyl iodide.

Q3: Can other solvents be used instead of acetone?

A3: While acetone is the specified solvent in the protocol, other polar aprotic solvents could potentially be used.[2] However, any change in the solvent will require re-optimization of the reaction conditions, as it can affect the solubility of the reagents and the reaction rate.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (α-bromo-p-tolunitrile) and the appearance of the product spots would indicate the progression of the reaction.

Q5: What are the safety precautions for handling the reagents involved?

A5: α-bromo-p-tolunitrile is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Methylene chloride is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood.

Experimental Protocols

Synthesis of this compound[2]

This protocol is based on a reported scale-up synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
α-bromo-p-tolunitrile196.044.4 kg22.44
1,2,4-triazole69.072.4 kg34.75
Potassium carbonate138.213.12 kg22.57
Potassium iodide166.000.2 kg1.20
Acetone-75 L-
Methylene chloride-As needed-
Hexane-As needed-

Procedure:

  • To a solution of 4.4 kg of α-bromo-p-tolunitrile in 75 L of acetone, add 2.4 kg of 1,2,4-triazole, 3.12 kg of potassium carbonate, and 0.2 kg of potassium iodide sequentially.

  • Stir the mixture for 8 hours at 55°C.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Partition the residue between methylene chloride and water.

  • Separate the organic phase, wash it with brine, and dry it over sodium sulphate.

  • Evaporate the solvent to obtain the crude product.

  • Triturate the crystalline crude product with hexane and filter to yield the final product.

Expected Yield: 3.5 kg.[2]

Visualizations

Troubleshooting Workflow for Isomeric Impurity

troubleshooting_workflow Troubleshooting Isomeric Impurity start High Isomeric Impurity Detected check_conditions Verify Reaction Conditions (Temperature, Stirring) start->check_conditions analyze_ratio Analyze N4:N1 Isomer Ratio (HPLC/NMR) check_conditions->analyze_ratio ratio_high Ratio Consistently High analyze_ratio->ratio_high > 15% N1 Isomer end Isomer Ratio Acceptable analyze_ratio->end < 15% N1 Isomer purification Implement Enhanced Purification ratio_high->purification modify_synthesis Modify Synthesis Protocol (Alternative Base/Solvent) ratio_high->modify_synthesis recrystallization Fractional Recrystallization purification->recrystallization chromatography Column Chromatography (if necessary for small scale) purification->chromatography recrystallization->end chromatography->end modify_synthesis->end synthesis_workflow Synthesis of this compound reactants α-bromo-p-tolunitrile 1,2,4-triazole K2CO3, KI, Acetone reaction Reaction at 55°C for 8h reactants->reaction workup Filtration & Evaporation reaction->workup extraction Partitioning (Methylene Chloride/Water) workup->extraction purification Drying & Evaporation extraction->purification crystallization Trituration with Hexane purification->crystallization product This compound crystallization->product

References

Technical Support Center: Resolving Poor Solubility of Triazole Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of triazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My triazole compound won't dissolve in my aqueous assay buffer. What is the first step?

A1: The first and most common step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of nonpolar and polar compounds.[1][2] It is crucial to prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer to achieve the final desired concentration.[3]

Q2: I've dissolved my triazole compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

A2: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous environment.[4] The dramatic change in solvent polarity upon dilution is the primary cause.[4] Here are several strategies to overcome this:

  • Lower the Final Concentration: Your target concentration may be too high for the compound's aqueous solubility. Determine the maximum soluble concentration in your specific assay medium.[4]

  • Optimize DMSO Concentration: While DMSO aids initial dissolution, its final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid cellular toxicity.[3][5] However, a slightly higher, yet non-toxic, DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][6]

  • Use Pre-warmed Media: Adding your compound stock to cell culture media pre-warmed to 37°C can improve solubility.[1]

  • Slow, Gradual Dilution: Instead of adding the DMSO stock directly to the final volume, perform an intermediate dilution step in a smaller volume of media. Then, add this intermediate solution to the final volume. Always add the stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[3][5]

Q3: Are there alternatives to DMSO for making stock solutions?

A3: Yes, other organic solvents can be used, although DMSO is generally the most effective for a wide range of compounds.[6] Alternatives include:

  • Ethanol: Can be a suitable alternative and may be less cytotoxic for certain cell lines.[6]

  • Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMA) [7]

The choice of solvent depends on the specific triazole compound's properties. It is advisable to test solubility in a few different solvents if DMSO is not effective or is incompatible with your assay.

Q4: How can pH be used to improve the solubility of my triazole compound?

A4: The solubility of triazole compounds with ionizable groups can be highly dependent on pH. Many triazoles contain basic nitrogen atoms, and adjusting the pH of the buffer to a more acidic range can increase their solubility.[8] It is recommended to perform a pH-solubility profile to determine the optimal pH for your compound.[8]

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like many triazole compounds, forming inclusion complexes. This complexation effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives in pharmaceutical formulations.[11]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the triazole compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer.[4]
Rapid Dilution Adding a concentrated organic stock solution directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media, then add this to the final volume. Add the compound dropwise while gently swirling the media.[3][6]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High Organic Solvent Concentration in Final Solution While a solvent like DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%. Ensure a consistent final solvent concentration across all wells, including controls.[1][5]
Issue 2: Precipitate Observed After Incubation (Delayed Precipitation)
Potential Cause Explanation Recommended Solution
Supersaturated Solution The initial concentration was above the thermodynamic solubility limit but below the kinetic solubility limit. Over time, the compound precipitates out of this metastable state.Reduce the final concentration for long-term experiments. Monitor your cultures for precipitation, as this will alter the effective concentration of your compound.
Interaction with Media Components Components in the media or serum may reduce the compound's solubility over time.Test the solubility in a simpler buffered solution (like PBS) to see if media components are the cause. If serum is the issue, consider reducing its concentration if your experiment allows.[4]
Changes in pH During Incubation Cellular metabolism can cause the pH of the culture medium to change, which can affect the solubility of pH-sensitive compounds.Monitor the pH of your cell culture. If significant changes occur, consider using a different buffering system or replenishing the media more frequently.
Compound Instability The compound may be degrading over time, and the degradation products could be less soluble.Assess the stability of your compound under the assay conditions (time, temperature, pH).

Data Presentation

Table 1: Solubility of Itraconazole in Various Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x10^5)
Water 298.150.0001
303.150.0001
308.150.0002
313.150.0002
Dimethyl Sulphoxide (DMSO) 298.153.39
303.154.31
308.155.43
313.156.81
Ethanol 298.1513.91
303.1516.92
308.1520.58
313.1524.91
Methanol 298.157.42
303.159.10
308.1511.06
313.1513.41
Ethyl Acetate 298.1588.51
303.15104.11
308.15122.32
313.15143.68
Data derived from studies on itraconazole solubility.[12][13]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution for Cell-Based Assays

Objective: To prepare a concentrated stock solution of a triazole compound in DMSO and dilute it to a final working concentration in cell culture medium, minimizing precipitation.

Materials:

  • Triazole compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

  • Water bath or heat block (optional)

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Carefully weigh the required amount of the triazole compound into a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM). c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.[1] d. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.[1] Visually inspect to ensure no particulates remain. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Working Solution Preparation (e.g., 10 µM in 10 mL of media): a. Thaw one aliquot of the 10 mM stock solution. b. Intermediate Dilution: Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed, complete cell culture medium in a new sterile tube. Mix well by gentle pipetting. c. Final Dilution: Add 100 µL of the 1 mM intermediate solution to 9.9 mL of pre-warmed complete cell culture medium. d. Mix immediately by inverting the tube several times or by gentle swirling. e. Visually inspect the final solution for any signs of precipitation before adding it to your cells. f. Vehicle Control: Prepare a control solution containing the same final concentration of DMSO (in this case, 0.1%) in the cell culture medium.

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the solubility of a triazole compound across a range of pH values.

Materials:

  • Triazole compound

  • A series of buffer solutions with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Shaking incubator or water bath

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the triazole compound to separate vials, each containing a known volume of a different pH buffer. The amount should be enough to ensure a saturated solution with visible undissolved solid.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[8]

  • After incubation, check that excess solid is still present.

  • Separate the undissolved solid by centrifuging the samples at high speed.[14]

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) against a standard curve.

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate the pH-solubility profile.

Protocol 3: Preparation of a Triazole-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To enhance the aqueous solubility of a triazole compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • Triazole compound

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Determine the appropriate molar ratio of the triazole compound to the cyclodextrin (a 1:1 ratio is common to start with).[15]

  • Place the calculated amount of cyclodextrin into a mortar.

  • Add a small amount of deionized water to the cyclodextrin and triturate with the pestle to form a homogeneous paste.[9][10]

  • Gradually add the calculated amount of the triazole compound to the paste while continuously kneading.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • The resulting solid mass is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can be pulverized into a fine powder and stored in a desiccator. The solubility of this complex can then be tested in aqueous buffers.

Visualizations

G Troubleshooting Workflow for Compound Precipitation cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Diagnosis & Primary Solutions cluster_2 Phase 3: Optimization Strategies start Precipitation Observed in Assay Medium check_stock Is the 100% DMSO stock solution clear? start->check_stock re_dissolve Re-dissolve stock. Use sonication/gentle heat. check_stock->re_dissolve No check_final_conc Is the final assay concentration too high? check_stock->check_final_conc Yes check_dilution Was the dilution performed correctly? check_final_conc->check_dilution No lower_conc Lower final concentration. Determine max solubility. check_final_conc->lower_conc Yes optimize_dilution Optimize dilution protocol: - Use pre-warmed media - Perform intermediate dilution - Add stock slowly with mixing check_dilution->optimize_dilution No adv_formulation Consider Advanced Formulations: - pH Adjustment - Cyclodextrins - Co-solvents/Surfactants check_dilution->adv_formulation Yes, still precipitates

Caption: A step-by-step workflow for troubleshooting compound precipitation.

G Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Components cluster_1 Properties cluster_2 Process & Outcome drug Poorly Soluble Triazole Compound (Hydrophobic) complexation Formation of Inclusion Complex drug->complexation cd Cyclodextrin cd_props Hydrophilic Exterior Hydrophobic Interior cd->cd_props cd->complexation water Aqueous Solution (Water) water->complexation in result Increased Apparent Aqueous Solubility complexation->result Leads to

Caption: How cyclodextrins encapsulate hydrophobic drugs to enhance solubility.

References

Validation & Comparative

A Comparative Analysis of 4-(4-Cyanobenzyl)-1,2,4-triazole and Other Triazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the corrosion inhibition performance of 4-(4-Cyanobenzyl)-1,2,4-triazole and other notable triazole derivatives. While specific experimental data for this compound is not extensively available in published literature, this analysis draws upon data from structurally similar compounds to predict its potential efficacy and provides a framework for its evaluation. The comparison is based on established experimental methodologies, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Introduction to Triazoles as Corrosion Inhibitors

Triazole derivatives are a well-established class of organic compounds that are highly effective as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action is attributed to the presence of nitrogen heteroatoms and π-electrons within the triazole ring. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates the electrochemical processes of corrosion. The mechanism of inhibition can involve physisorption, chemisorption, or a combination of both, leading to a significant reduction in the corrosion rate. The molecular structure of the triazole, including the nature of its substituents, plays a crucial role in its performance as a corrosion inhibitor.

While a direct synthesis protocol for this compound has been documented, involving the reaction of alpha-bromo-p-tolunitrile with 1,2,4-triazole in the presence of potassium carbonate and potassium iodide, its application as a corrosion inhibitor is not yet reported in detail.[1] This guide, therefore, presents a comparative study with other triazole derivatives to infer its potential performance.

Comparative Performance Data of Triazole Inhibitors

The following tables summarize the corrosion inhibition efficiency of various triazole derivatives on mild and carbon steel in 1M HCl, as reported in the literature. This data serves as a benchmark for evaluating the potential performance of this compound.

Table 1: Corrosion Inhibition Efficiency of Various Triazole Derivatives Determined by Weight Loss Measurements

InhibitorConcentration (mM)Temperature (K)Inhibition Efficiency (%)Reference
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE)0.530395.10[2]
4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT)0.530397.1[3]
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)1.0298Not Reported[4]
5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)1.0298Not Reported[4]

Table 2: Corrosion Inhibition Efficiency of Various Triazole Derivatives Determined by Electrochemical Methods (Potentiodynamic Polarization and EIS)

InhibitorConcentration (M)Inhibition Efficiency (%) - EISInhibition Efficiency (%) - PPReference
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et]1.0 x 10⁻³95.3Not Reported[5][6]
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2]1.0 x 10⁻³95.0Not Reported[5][6]
1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT)3.0 x 10⁻³85.2 (in SPS with 2M NaCl)Not Reported[7]
1-(p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM)1.0 x 10⁻³81Not Reported[5]
5-hexylsulfanyl-1,2,4-triazole (HST)1.0 x 10⁻³97Not Reported[5]

Based on the data for compounds like 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT), the presence of a benzyl group can contribute significantly to corrosion inhibition. The cyanobenzyl group in this compound is expected to influence its electronic properties and adsorption behavior on the metal surface. The electron-withdrawing nature of the cyano group might enhance the adsorption process, potentially leading to high inhibition efficiency.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of different triazole-based corrosion inhibitors, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments commonly employed in the field.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with double-distilled water and acetone, and dried.

Procedure:

  • Weigh the prepared mild steel coupons accurately.

  • Immerse the coupons in a 1M HCl solution with and without various concentrations of the inhibitor.

  • Maintain the solution at a constant temperature for a specified duration (e.g., 24 hours).

  • After the immersion period, retrieve the coupons, clean them to remove corrosion products (typically using a solution containing HCl and urotropine), wash with distilled water and acetone, dry, and reweigh.

  • The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR (mm/year) = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization (PP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

Electrochemical Cell: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

Procedure:

  • Immerse the working electrode in the test solution (1M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • The corrosion current density (Icorr) is determined by extrapolating the Tafel slopes of the cathodic and anodic curves to the corrosion potential (Ecorr).

  • The inhibition efficiency is calculated as:

    • IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Procedure:

  • The experiment is conducted in the same three-electrode cell as the PP measurements.

  • After the OCP has stabilized, a small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot.

  • The inhibition efficiency is calculated as:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizing the Workflow and Comparison

To better understand the evaluation process and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison & Conclusion Inhibitor Synthesize/Obtain Inhibitor WL Weight Loss Measurement Inhibitor->WL PP Potentiodynamic Polarization Inhibitor->PP EIS Electrochemical Impedance Spectroscopy Inhibitor->EIS Coupons Prepare Metal Coupons Coupons->WL Coupons->PP Coupons->EIS Solution Prepare Corrosive Medium (e.g., 1M HCl) Solution->WL Solution->PP Solution->EIS Calc_CR Calculate Corrosion Rate WL->Calc_CR Calc_IE Calculate Inhibition Efficiency PP->Calc_IE EIS->Calc_IE Calc_CR->Calc_IE Compare Compare with Other Inhibitors Calc_IE->Compare Model Adsorption Isotherm Modeling Model->Compare Conclude Draw Conclusions on Efficacy Compare->Conclude

Caption: Experimental workflow for evaluating corrosion inhibitors.

Comparative_Analysis_Logic cluster_target Target Compound cluster_data Data Availability cluster_analogues Comparative Analogues cluster_analysis Analysis & Prediction cluster_conclusion Conclusion Target This compound Data_Check Check for Experimental Corrosion Data Target->Data_Check No_Data No Direct Experimental Data Found Data_Check->No_Data Result Data_Found Experimental Data Available Data_Check->Data_Found Hypothetical Benzyl Benzyl-substituted Triazoles No_Data->Benzyl Cyano Triazoles with Electron-Withdrawing Groups No_Data->Cyano Other Other High-Performance Triazoles No_Data->Other Structural Analyze Structure-Activity Relationship Benzyl->Structural Cyano->Structural Other->Structural Predict Predict Potential Efficacy of Target Compound Structural->Predict Conclusion Conclude on Potential as a Corrosion Inhibitor and Recommend for Experimental Verification Predict->Conclusion

Caption: Logical flow for the comparative analysis of the target compound.

Conclusion

Based on the comparative analysis of structurally similar triazole derivatives, it is hypothesized that this compound possesses significant potential as a corrosion inhibitor. The presence of the triazole ring, combined with the benzyl group, is a common feature in effective inhibitors. The introduction of an electron-withdrawing cyano group on the phenyl ring could further enhance its adsorption onto the metal surface through electronic effects, potentially leading to high inhibition efficiency. However, this remains a projection based on the performance of related compounds. To ascertain its actual efficacy, it is imperative to conduct experimental studies following the detailed protocols outlined in this guide. Such research would provide the necessary quantitative data to definitively position this compound within the landscape of high-performance corrosion inhibitors.

References

Comparative Antifungal Efficacy of 4-(4-Cyanobenzyl)-1,2,4-triazole Analogues Against Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the potential antifungal efficacy of 4-(4-Cyanobenzyl)-1,2,4-triazole by examining the performance of structurally related 1,2,4-triazole derivatives against established antifungal standards. While specific experimental data for this compound is not publicly available, this comparison with close analogues offers valuable insights into its potential as an antifungal agent. The data presented is compiled from various in vitro studies, providing a benchmark against well-known drugs such as Fluconazole and Itraconazole.

Quantitative Data Comparison

The antifungal efficacy is primarily evaluated based on the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative 4-substituted-1,2,4-triazole derivatives against common fungal pathogens, alongside the performance of standard antifungal drugs. It is important to note that the efficacy of these compounds can vary significantly based on their specific substitutions and the fungal strain being tested.

Compound/DrugFungal StrainMIC (µg/mL)Reference
Representative 1,2,4-Triazole Derivatives
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideCandida albicans ATCC 766151.05 - 8.38 µM[1]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideAspergillus fumigatus1.05 - 8.38 µM[1]
N-(4-chlorobenzyl) derivative 21bCandida albicans0.063–0.5[2]
N-(4-chlorobenzyl) derivative 21bCandida glabrata0.063–0.5[2]
N-(4-chlorobenzyl) derivative 21bCandida parapsilosis0.063–0.5[2]
N-(4-chlorobenzyl) derivative 21bCandida krusei0.063–0.5[2]
N-(4-chlorobenzyl) derivative 21bCandida tropicalis0.063–0.5[2]
Standard Antifungal Drugs
FluconazoleCandida albicans0.125 - 4[3]
FluconazoleCandida glabrata0.5 - 64[3]
FluconazoleCandida parapsilosis0.125 - 4[3]
FluconazoleCandida krusei4 - 64[3]
FluconazoleCandida tropicalis0.25 - 8[3]
ItraconazoleCandida albicans0.016 - 1[3]
ItraconazoleCandida glabrata0.063 - 2[3]
ItraconazoleCandida parapsilosis0.016 - 0.5[3]
ItraconazoleCandida krusei0.125 - 1[3]
ItraconazoleCandida tropicalis0.016 - 0.5[3]
VoriconazoleCandida albicans0.016 - 1[3]
VoriconazoleCandida glabrata0.016 - 2[3]
VoriconazoleCandida parapsilosis0.016 - 0.25[3]
VoriconazoleCandida krusei0.031 - 1[3]
VoriconazoleCandida tropicalis0.016 - 0.5[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the in vitro antifungal activity of a compound. The following protocol is a generalized representation based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for 24-48 hours.

  • A suspension of fungal cells or spores is prepared in sterile saline or broth (e.g., RPMI-1640).

  • The suspension is adjusted to a specific turbidity, corresponding to a defined concentration of cells/spores (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve the final inoculum concentration.

2. Broth Microdilution Assay:

  • The test compound and standard antifungal drugs are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

  • Each well is then inoculated with the prepared fungal suspension.

  • The plates include a positive control (fungus without any compound) and a negative control (medium only).

  • The microtiter plates are incubated at 35°C for 24 to 48 hours.

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control. The growth inhibition is usually assessed visually or by using a spectrophotometer to measure the optical density.

Visualizations

The following diagrams illustrate the general workflow of the antifungal susceptibility testing and the mechanism of action for triazole antifungals.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Analysis Culture Fungal Culture Inoculum Inoculum Preparation Culture->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation SerialDilution Serial Dilution of Compound SerialDilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation ReadResults Visual/Spectrophotometric Reading Incubation->ReadResults MIC MIC Determination ReadResults->MIC

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Triazole_Mechanism_of_Action Triazole 1,2,4-Triazole Antifungal CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits MembraneDisruption Fungal Cell Membrane Disruption Triazole->MembraneDisruption Leads to Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by CYP51 Ergosterol->MembraneDisruption Essential for integrity

Caption: Mechanism of action of triazole antifungals.

References

The Pivotal Role of the 4-Cyanobenzyl Moiety in Triazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount. This guide provides a comparative analysis of 4-cyanobenzyl substituted triazoles, focusing on their potent inhibitory effects on key enzymes in cancer therapy: aromatase and steroid sulfatase (STS). Through a detailed examination of experimental data, this document serves as a valuable resource for the rational design of next-generation enzyme inhibitors.

The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and capacity for diverse substitutions. The introduction of a 4-cyanobenzyl group, or a closely related 4-cyanophenyl moiety, has emerged as a critical structural feature for potent and selective enzyme inhibition. This guide delves into the SAR of a series of these compounds, highlighting how subtle modifications to the core structure impact their inhibitory potency.

Comparative Inhibitory Activity of 4-Cyanophenyl Substituted Triazoles

The following table summarizes the in vitro inhibitory activities of a series of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivatives against human aromatase and steroid sulfatase (STS). The data reveals a compelling SAR, demonstrating the influence of substitutions on the phenyl sulfamate ring.

Compound IDSubstitution (R)Aromatase IC50 (nM)STS IC50 (nM)
1 H1.51.5
2 2-F1240
3 3-F748
4 2-Cl1835
5 3-Cl845
6 2-Br2530
7 3-Br950
8 2,6-di-F>1000>1000
9 3,5-di-F1.339

Data sourced from a study on dual aromatase and sulfatase inhibitors.

The unsubstituted parent compound 1 exhibits potent dual inhibition with IC50 values of 1.5 nM for both aromatase and STS. Introduction of a single halogen atom at the ortho-position (2-position) of the phenyl sulfamate ring, as seen in compounds 2 , 4 , and 6 , consistently leads to a decrease in aromatase inhibitory activity compared to the parent compound. Conversely, substitution at the meta-position (3-position) with fluorine (3 ), chlorine (5 ), or bromine (7 ) results in compounds that retain potent aromatase inhibition, with compound 3 (IC50 = 7 nM) and 5 (IC50 = 8 nM) being notable examples.

A significant loss of activity is observed with di-substitution at the 2 and 6 positions (8 ), suggesting steric hindrance at the active site. However, di-substitution at the 3 and 5 positions with fluorine (9 ) results in the most potent aromatase inhibitor in this series, with an IC50 of 1.3 nM. This highlights the critical role of the substitution pattern on the phenyl ring in modulating the inhibitory activity of these 4-cyanophenyl triazole derivatives.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

In Vitro Aromatase Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Fluorogenic substrate (e.g., dibenzylfluorescein)

  • Test compounds dissolved in DMSO

  • Letrozole (positive control)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Letrozole) in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, NADPH regenerating system, and the human recombinant aromatase enzyme.

  • Incubation with Inhibitor: Add the serially diluted test compounds or controls to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial velocity (rate of fluorescence increase) for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the aromatase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Steroid Sulfatase (STS) Inhibition Assay

This assay measures the inhibition of the STS enzyme, which hydrolyzes steroid sulfates into their unconjugated, biologically active forms.

Materials:

  • Human placental microsomes or recombinant human STS

  • Radiolabeled substrate (e.g., [3H]-estrone-3-sulfate)

  • Test compounds dissolved in DMSO

  • Danazol (positive control)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Toluene-based scintillation fluid

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Danazol) in the assay buffer.

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, human placental microsomes (or recombinant STS), and the serially diluted test compounds or controls.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Start the reaction by adding the radiolabeled substrate, [3H]-estrone-3-sulfate.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent like toluene. Vortex the tubes to extract the hydrolyzed, unconjugated [3H]-estrone into the organic phase.

  • Phase Separation: Centrifuge the tubes to separate the aqueous and organic layers.

  • Radioactivity Measurement: Transfer an aliquot of the upper organic layer to a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the organic phase is proportional to the STS activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the aromatase assay.

Visualizing the Experimental Workflow

To provide a clear overview of the screening process for identifying potent enzyme inhibitors, the following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_sar SAR Analysis Compound_Prep Compound Dilution Series Incubation Pre-incubation with Inhibitor Compound_Prep->Incubation Enzyme_Prep Enzyme & Reagent Preparation Enzyme_Prep->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Measurement Kinetic/Endpoint Measurement Reaction_Start->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: A generalized workflow for in vitro enzyme inhibitor screening.

This comprehensive guide underscores the significance of the 4-cyanobenzyl substitution in the design of potent triazole-based enzyme inhibitors. The presented data and detailed protocols offer a solid foundation for researchers engaged in the development of novel therapeutics targeting aromatase and steroid sulfatase. Further exploration of this chemical space holds considerable promise for the discovery of next-generation drugs for hormone-dependent cancers.

"comparing the biological activity of 1,2,4-triazole vs 1,2,3-triazole isomers"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1,2,4-Triazole and 1,2,3-Triazole Isomers for Drug Development Professionals

Triazoles, five-membered heterocyclic compounds featuring three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. The two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are cornerstones in the development of a wide range of therapeutic agents.[1][2] Both isomers possess a unique combination of chemical stability, favorable electronic characteristics, and the ability to form hydrogen bonds, which bolsters their interactions with biological targets.[1] This guide offers a comparative analysis of the biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.

The primary difference between the two isomers is the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are adjacent, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two.[1] This structural variance significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen-bonding capabilities, resulting in distinct pharmacological profiles.[1]

Comparative Bioactivity at a Glance

Both triazole isomers demonstrate a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][3][4] However, the prevalence and potency of these activities often differ between the two scaffolds. The 1,2,4-triazole moiety is arguably more established in commercially available drugs, such as the antifungals fluconazole and itraconazole.[1][5] In contrast, the 1,2,3-triazole scaffold has seen a surge in interest, largely propelled by the advent of "click chemistry," which facilitates its efficient synthesis.[1]

Anticancer Activity

Derivatives of both 1,2,3- and 1,2,4-triazoles have shown significant promise as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[1][6] The 1,2,4-triazole core is present in FDA-approved anticancer drugs like letrozole and anastrozole.[7]

Quantitative Data: Anticancer Activity (IC₅₀, µM)
Compound ClassCell Line1,2,4-Triazole Derivative IC₅₀ (µM)1,2,3-Triazole/1,2,4-Triazole Hybrid IC₅₀ (µM)Reference Drug IC₅₀ (µM)
Triazole HybridsHCT116T2: 3.84, T7: 3.25-5-FU: 25.36
bis-Triazole HybridsMCF-7-19c, 19f, 19h, 19l: 9-16Tamoxifen: 27.9
bis-Triazole HybridsHEP-3B-19c, 19f, 19h, 19l: 4.5-14Sorafenib: 3.5
bis-Triazole HybridsHCT-116-19e, 19j, 19k, 19l: 5.3-13.75-FU: 4.8
bis-Triazole HybridsA549-19c, 19f, 19h, 19l: 3-4.55-FU: 6

Data sourced from multiple studies for illustrative comparison.[2][8]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of triazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a suitable culture medium.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration, typically 24 or 48 hours.[1]

  • MTT Addition: Following treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Overnight Adhesion A->B C Treat with Triazole Compounds (Varying Conc.) B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

General workflow for determining anticancer activity using the MTT assay.

Antifungal Activity

The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[1][9] Their primary mechanism of action involves inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][9] While less common as the primary pharmacophore, 1,2,3-triazole derivatives have also demonstrated notable antifungal effects.[10]

Quantitative Data: Antifungal Activity (EC₅₀/MIC, µg/mL)
Compound ClassFungal Strain1,2,4-Triazole Derivative (EC₅₀/MIC)Reference Drug (EC₅₀/MIC)
Amino Acid DerivativesPhysalospora piricola8d: 10.808, 8k: 10.126 (EC₅₀)Mefentrifluconazole: >50 (EC₅₀)
Fluconazole AnaloguesAspergillus fumigatusCompound 3: 0.00097–0.0156 (MIC₈₀)Fluconazole/Voriconazole: 1 (MIC₈₀)

Data sourced from multiple studies for illustrative comparison.[9][10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 0.5–2.5 × 10³ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungi without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Antifungal_Screening_Workflow A Prepare Standardized Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Serially Dilute Triazole Compounds in 96-well Plate B->C D Incubate Plate (e.g., 35°C, 48h) C->D E Visually Assess Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for antifungal susceptibility testing via broth microdilution.

Antibacterial & Anti-tubercular Activity

Both triazole isomers have been incorporated into hybrids and derivatives that exhibit potent antibacterial activity, including against drug-resistant strains.[1][11]

  • 1,2,3-Triazole Derivatives: These compounds have demonstrated a wide range of antimicrobial activities. A library of novel 1,2,3-triazole derivatives showed significant activity against Mycobacterium tuberculosis H37Ra, with some compounds having MIC values as low as 0.78 µg/mL.[1]

  • 1,2,4-Triazole Derivatives: This class has also yielded powerful antibacterial and anti-tubercular agents.[1][12] Novel derivatives have shown potent activity against M. tuberculosis H37Rv, and hybrids with fluoroquinolones have been effective against various bacterial pathogens with MIC values ranging from 0.125 to 64 μg/mL.[1][5][13]

Quantitative Data: Antibacterial Activity (MIC, µg/mL)
Compound ClassBacterial Strain1,2,4-Triazole Derivative MIC (µg/mL)1,2,3-Triazole Derivative MIC (µg/mL)Reference Drug MIC (µg/mL)
Ofloxacin AnaloguesS. aureus, E. coli0.25 - 1-Ofloxacin: 0.25 - 1
Piperazine HybridsMDR E. coli12h: 0.25-Ciprofloxacin: >8
Novel DerivativesM. tuberculosis H37Ra-As low as 0.78-
Novel DerivativesM. tuberculosis H37Rv21 & 28: 0.03–0.13--

Data sourced from multiple studies for illustrative comparison.[1][5][12]

Enzyme Inhibition

Triazole derivatives have been investigated as inhibitors of various enzymes implicated in different diseases.

  • Cholinesterase Inhibition: Both 1,2,3- and 1,2,4-triazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[14][15]

  • α-Glucosidase Inhibition: Triazole compounds have shown potential as α-glucosidase inhibitors, an important target for managing type 2 diabetes.[16][17]

  • Aromatase and Other Kinase Inhibition: Hybrid molecules containing both 1,2,3- and 1,2,4-triazole rings have been designed as inhibitors of enzymes like aromatase, B-RAFV600E, and EGFR, which are key targets in cancer therapy.[8]

Quantitative Data: Enzyme Inhibition (IC₅₀, µM)
Enzyme Target1,2,4-Triazole Derivative IC₅₀ (µM)1,2,3-Triazole/Hybrid Derivative IC₅₀ (µM)Reference Drug IC₅₀ (µM)
α-Glucosidase12a–o: 1.4-fold > Acarbose-Acarbose: 375.82
B-RAFV600E-19c, 19f, 19h, 19l: 0.05-0.09-
EGFR-19c, 19f, 19h, 19l: 0.066-0.205-
Aromatase-19c, 19f, 19h, 19l: 22.40-30.30-
Acetylcholinesterase (AChE)-2b: 8.6, 3b: 4.8-

Data sourced from multiple studies for illustrative comparison.[8][15][16]

Experimental Protocol: General Enzyme Inhibition Assay
  • Reagent Preparation: Prepare buffer solutions, substrate solution, and enzyme solution at appropriate concentrations.

  • Incubation: In a 96-well plate, add the enzyme solution, buffer, and various concentrations of the triazole inhibitor. Allow them to pre-incubate for a specific time at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The signal is proportional to the product formation.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Enzyme_Inhibition_Pathway cluster_0 Normal Reaction cluster_1 Inhibited Reaction E Enzyme ES Enzyme- Substrate Complex E->ES +S S Substrate P Product ES->P E2 Enzyme EI Enzyme- Inhibitor Complex (Inactive) E2->EI +I I Inhibitor (Triazole)

General principle of competitive enzyme inhibition by triazole derivatives.

Conclusion

Both 1,2,4-triazole and 1,2,3-triazole isomers serve as exceptionally valuable scaffolds in medicinal chemistry. The 1,2,4-triazole core is a proven pharmacophore, particularly in the realm of antifungal and anticancer therapies, with several established drugs on the market. The 1,2,3-triazole system, greatly benefiting from the efficiencies of click chemistry, is a rapidly emerging framework for developing novel therapeutics across a wide range of activities, including antibacterial and enzyme inhibition. The choice between these isomers in drug design will depend on the specific biological target, desired pharmacological profile, and the synthetic strategies available. This guide provides a foundational comparison to assist researchers in making informed decisions for future drug discovery endeavors.

References

"cytotoxicity comparison of 4-(4-Cyanobenzyl)-1,2,4-triazole on cancerous and normal cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the anti-cancer potential of 1,2,4-triazole compounds.

In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives

The cytotoxic activity of 1,2,4-triazole derivatives is typically evaluated using in vitro assays that measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). The following table summarizes the IC50 values for several 1,2,4-triazole derivatives against various cancer and normal cell lines, as reported in the literature.

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)
Compound 8c ----
EGFR3.6--
Compound 8d BRAFPotent Inhibition--
Compound 7e MCF-7 (Breast)4.7--
HeLa (Cervical)2.9--
A549 (Lung)9.4--
Compound 7d MCF-7 (Breast)9.8--
HeLa (Cervical)12.1--
A549 (Lung)43.4--
Compound HB5 Hep G2 (Liver)Highly SelectiveWI-38 (Lung Fibroblasts)-
Triazole-Pyridine TP6 B16F10 (Melanoma)~41.12--
Coumarin-Triazole 3 C33A (Cervical)4.4 - 7.0--
Chrysin-Triazole 5c PC3 (Prostate)10.8 ± 0.04--
MCF-7 (Breast)20.53 ± 0.21--
Aminothiazole-paeonol derivatives AGS (Gastric)Higher potency than 5-FUBALB/3T3Lower cytotoxicity
HT-29 (Colorectal)Higher potency than 5-FU--

Experimental Protocols: In Vitro Cytotoxicity Assessment

A standard method for determining the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazole derivative and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for several hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[6]

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[6]

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Maintain Cancer & Normal Cell Lines Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Adhesion Allow Cells to Adhere (24h) Seeding->Adhesion Treatment Treat Cells with Compound (48h) Adhesion->Treatment Compound_Prep Prepare Serial Dilutions of Triazole Compound Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (4h) MTT_Addition->Incubation Solubilization Add Solubilization Solution (e.g., DMSO) Incubation->Solubilization Read_Absorbance Measure Absorbance Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of 1,2,4-triazole derivatives is attributed to their ability to interfere with various biological targets and signaling pathways that are crucial for cancer cell proliferation and survival.[7] Studies on different 1,2,4-triazole analogs have identified several key mechanisms of action.

Some derivatives have been shown to act as inhibitors of important enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and BRAF , which are key components of signaling pathways that regulate cell growth and division.[8] Inhibition of these kinases can block downstream signaling and lead to a halt in cell proliferation.

Another identified mechanism is the inhibition of tubulin polymerization .[8] Tubulin is a protein that forms microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).

The induction of apoptosis is a common outcome of the cytotoxic effects of 1,2,4-triazole derivatives.[4] This can be triggered through various pathways, often involving the activation of caspases and changes in mitochondrial membrane potential.

Signaling_Pathway cluster_receptor Cell Surface cluster_pathway Intracellular Signaling cluster_nucleus Nucleus cluster_outcome Cellular Response EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->EGFR Triazole->BRAF

Caption: Plausible signaling pathway (MAPK/ERK) inhibited by certain 1,2,4-triazole derivatives.

References

Reproducibility of the Synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of the synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole, focusing on the key challenge of regioselectivity and its impact on reproducibility. Experimental data from published sources is presented to offer a clear comparison.

Comparison of Synthetic Methods

The primary and most commonly cited method for the synthesis of this compound is the N-alkylation of 1,2,4-triazole with a 4-cyanobenzyl halide. While seemingly straightforward, this reaction is often complicated by a lack of complete regioselectivity, leading to the formation of two isomeric products: the desired this compound (N4-isomer) and the undesired 1-(4-Cyanobenzyl)-1,2,4-triazole (N1-isomer). The ratio of these isomers can vary depending on the reaction conditions, directly affecting the reproducibility and yield of the target compound.

A key factor influencing the isomer ratio is the choice of base and solvent. Studies on the alkylation of 1,2,4-triazole with substituted benzyl halides have consistently shown the formation of both N1 and N4 isomers. For instance, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides has been reported to yield a mixture of the 1- and 4-alkylated isomers in a roughly 90:10 ratio.[1] This inherent lack of complete regioselectivity is a critical aspect of the reproducibility of this synthesis.

Below is a summary of quantitative data from a patented synthesis of this compound, highlighting the product distribution.

ParameterMethod 1
Starting Materials α-bromo-p-tolunitrile, 1,2,4-triazole
Reagents Potassium carbonate, Potassium iodide
Solvent Acetone
Temperature 55°C
Reaction Time 8 hours
Yield of Crude Product High
N4-Isomer:N1-Isomer Ratio 87 : 11
Impurities ~2%
Reference WO2005/47269[2]

Experimental Protocols

Method 1: Synthesis via N-Alkylation of 1,2,4-Triazole with α-bromo-p-tolunitrile

This protocol is adapted from patent literature and represents a common method for the preparation of this compound.[2]

Materials:

  • α-bromo-p-tolunitrile (4.4 kg)

  • 1,2,4-triazole (2.4 kg)

  • Potassium carbonate (3.12 kg)

  • Potassium iodide (0.2 kg)

  • Acetone (75 L)

  • Methylene chloride

  • Water

  • Brine

  • Sodium sulphate

  • Hexane

Procedure:

  • To a solution of 4.4 kg of α-bromo-p-tolunitrile in 75 L of acetone, sequentially add 2.4 kg of 1,2,4-triazole, 3.12 kg of potassium carbonate, and 0.2 kg of potassium iodide.

  • Stir the mixture for 8 hours at 55°C.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture and evaporate the solvent.

  • Partition the residue between methylene chloride and water.

  • Separate the organic phase, wash with brine, and dry over sodium sulphate.

  • Evaporate the solvent.

  • Triturate the resulting crystalline crude product with hexane and filter to yield the product mixture (3.5 kg).

Expected Outcome: The resulting product is a mixture of this compound (the desired N4-isomer) and 1-(4-Cyanobenzyl)-1,2,4-triazole (the N1-isomer), along with minor impurities. The typical ratio of the N4-isomer to the N1-isomer is approximately 87:11.[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway and the formation of the isomeric products.

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products alpha-bromo-p-tolunitrile α-bromo-p-tolunitrile Reaction N-Alkylation alpha-bromo-p-tolunitrile->Reaction 1,2,4-triazole 1,2,4-triazole 1,2,4-triazole->Reaction Reagents K2CO3, KI Reagents->Reaction Solvent Acetone Solvent->Reaction Temp 55°C, 8h Temp->Reaction N4_isomer This compound (Desired Product, ~87%) Reaction->N4_isomer Major Pathway N1_isomer 1-(4-Cyanobenzyl)-1,2,4-triazole (Isomeric Impurity, ~11%) Reaction->N1_isomer Minor Pathway

Caption: Synthetic workflow for this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(4-Cyanobenzyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The choice of an analytical method often involves a trade-off between sensitivity, selectivity, cost, and throughput. The following tables summarize the key performance parameters of HPLC-UV and LC-MS/MS, techniques widely used for the quantification of triazole-containing compounds.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 1 - 50 µg/mL[1][2]0.003 - 0.1 µg/L (for 1,2,4-triazole)[3]
Correlation Coefficient (r²) ≥ 0.999[2][4]≥ 0.997[5]
Lower Limit of Quantification (LLOQ) 0.627 µg/mL[1]~0.003 µg/L (for 1,2,4-triazole)[3]
Intra-day Precision (%RSD) 0.122 – 0.277%[1]≤ 10.6%[5]
Inter-day Precision (%RSD) 0.122 – 0.277%[1]≤ 10.6%[5]
Accuracy (% Recovery) 98 - 102%[4]95 - 106%[5]
Sample Preparation Direct injection or simple dilutionSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[3][6]
Run Time ~8 - 10 minutes[1][4]~4 minutes[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for the compared HPLC-UV and LC-MS/MS methods based on the analysis of Letrozole.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 4-(4-Cyanobenzyl)-1,2,4-triazole in bulk drug and pharmaceutical formulations.

  • Instrumentation: High-Performance Liquid Chromatography with a UV-Vis or Photodiode Array (PDA) Detector.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the desired concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[4]

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Perform serial dilutions to create a calibration curve.[4]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Zorbax C18, 250 x 4.6 mm, 5.0 µm) is commonly used.[2]

    • Mobile Phase: An isocratic elution with a mixture of methanol and 0.1% orthophosphoric acid (e.g., 60:40 v/v) is often employed.[2]

    • Flow Rate: A typical flow rate is 0.7 - 1.0 mL/min.[2][4]

    • Detection: UV detection at approximately 240 nm.[2][4]

    • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity and high-selectivity method is ideal for the determination of this compound in complex matrices such as biological fluids.

  • Instrumentation: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard.

    • Perform liquid-liquid extraction using a suitable organic solvent like methyl tert-butyl ether (MTBE).[6]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[6]

  • Standard Preparation: Prepare a stock solution of the this compound reference standard. Spike drug-free plasma with the stock solution to create calibration standards and quality control samples.[6]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable C18 column for fast chromatography.

    • Mobile Phase: Gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.01M ammonium acetate).

    • Detection: ESI in negative or positive ion mode, with monitoring of specific precursor-to-product ion transitions for the analyte and internal standard.[6]

Mandatory Visualization

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods to ensure data equivalency.

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Methods cluster_MethodA Method A (e.g., HPLC-UV) cluster_MethodB Method B (e.g., LC-MS/MS) cluster_Comparison Cross-Validation A_dev Method Development & Validation A_samples Analysis of Samples A_dev->A_samples A_data Data Set A A_samples->A_data compare Statistical Comparison (e.g., Bland-Altman, Regression) A_data->compare B_dev Method Development & Validation B_samples Analysis of Samples B_dev->B_samples B_data Data Set B B_samples->B_data B_data->compare conclusion Conclusion: Methods are equivalent and can be used interchangeably. compare->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational comparison to assist in the selection and cross-validation of analytical methods for this compound. The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific requirements of the study, including the need for high sensitivity and throughput versus considerations of cost and accessibility of instrumentation.

References

A Comparative Guide to In Vivo vs. In Vitro Efficacy of Triazole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

The development and clinical application of triazole antifungal agents represent a significant advancement in the management of invasive fungal infections. However, translating preclinical data into clinical success is a complex process. A critical aspect of this translation lies in understanding the relationship between in vitro activity and in vivo efficacy. This guide provides an objective comparison of these two evaluation methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their work.

Understanding the Core Concepts: In Vitro and In Vivo

In Vitro Efficacy: This refers to the antifungal activity of a drug observed in a controlled laboratory setting, outside of a living organism. The most common measure is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a fungus.[1] Standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure the reproducibility of these tests.[2][3][4]

In Vivo Efficacy: This describes the drug's performance within a living organism, typically evaluated using animal models of infection.[5][6] Key outcome measures include improved survival rates, reduction of fungal burden in target organs, and analysis of pharmacokinetic/pharmacodynamic (PK/PD) relationships.[7][8][9] These studies are crucial for predicting clinical outcomes and establishing optimal dosing regimens.

In Vitro Efficacy: Susceptibility Testing

In vitro susceptibility testing is the foundational step in evaluating a new antifungal agent. The broth microdilution method is the gold standard for determining MIC values.[1][4] The results provide a quantitative measure of a drug's intrinsic potency against a specific fungal isolate.

Quantitative Data: In Vitro Activity of Common Triazoles

The following table summarizes the typical in vitro activity of four widely used triazole agents against common fungal pathogens. MIC values can vary based on the specific isolate and testing methodology.

Antifungal AgentFungal SpeciesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Fluconazole Candida albicans0.125 - 40.25 - 0.51 - 2
Candida glabrata0.5 - 648 - 1632 - 64
Cryptococcus neoformans0.25 - 162 - 48 - 16
Itraconazole Candida albicans0.016 - 10.03 - 0.1250.25 - 1
Aspergillus fumigatus0.06 - 40.25 - 11 - 2
Voriconazole Candida albicans0.016 - 0.50.015 - 0.030.03 - 0.06
Aspergillus fumigatus0.06 - 20.25 - 0.50.5 - 1
Posaconazole Candida albicans0.016 - 10.03 - 0.060.125 - 0.5
Aspergillus fumigatus≤0.03 - 10.1250.25
Zygomycetes0.25 - 40.5 - 12 - 4

Data compiled from multiple sources.[9][10][11] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

In Vivo Efficacy: Animal Models of Infection

Animal models are indispensable for bridging the gap between in vitro data and clinical use. They allow for the assessment of a drug's efficacy in the context of a complex biological system, including host immune responses and drug metabolism. Murine (mouse) and rabbit models of disseminated candidiasis and invasive aspergillosis are commonly used.[5][6][8][12]

Quantitative Data: In Vivo Efficacy of Triazoles in Animal Models

The following table presents representative data on the in vivo efficacy of triazoles from preclinical animal studies. Efficacy is often measured by the reduction in fungal burden or the dose required to achieve a specific therapeutic effect.

Antifungal AgentAnimal ModelFungal PathogenKey Efficacy EndpointResult
Voriconazole Neutropenic MouseCandida albicansFungal Burden (log CFU/kidney)Significant reduction in kidney fungal burden.[7][12]
Posaconazole Neutropenic MouseAspergillus fumigatusSurvival RateIncreased survival compared to placebo and itraconazole.[9]
Ravuconazole Neutropenic MouseCandida albicansFungal Burden (log CFU/kidney)Dose-dependent reduction in kidney fungal burden.[8]
Itraconazole Immunosuppressed MouseCladophialophora bantianaSurvival Rate & Brain Fungal BurdenProlonged survival and reduced brain fungal concentrations.[9]
Novel Triazole (6c) ICR MouseCandida albicansSurvival Rate & Kidney Fungal BurdenDose-dependent protection and reduction in fungal load.[13]

The Bridge: Pharmacokinetics/Pharmacodynamics (PK/PD)

A direct correlation between a low MIC and a positive in vivo outcome is not always guaranteed. Discrepancies can arise due to factors like drug absorption, distribution, metabolism, protein binding, and host immune status.[14][15] The field of pharmacokinetics/pharmacodynamics (PK/PD) provides the crucial link between in vitro susceptibility and in vivo effect.

For triazoles, the PK/PD index most predictive of efficacy is the ratio of the free-drug 24-hour area under the concentration-time curve (AUC) to the MIC (fAUC/MIC).[7][8][12][16] Numerous studies in murine models have shown that a fAUC/MIC ratio of 20 to 25 is associated with successful treatment outcomes for invasive candidiasis.[7][8][12] This index integrates drug exposure over time with its intrinsic potency, providing a more reliable predictor of efficacy than the MIC alone.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of efficacy studies.

In Vitro: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3/S4)
  • Isolate Preparation: Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C to ensure purity and viability.

  • Inoculum Preparation: Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution: Prepare serial twofold dilutions of the triazole agents in 96-well microdilution plates using RPMI 1640 medium as the diluent. The final drug concentration range should typically span from 0.016 to 16 µg/mL or higher for less susceptible species.[10]

  • Inoculation: Inoculate each well of the microdilution plate with the prepared fungal suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[10]

  • Endpoint Determination: Read the MIC endpoint visually or with a spectrophotometer. For azoles against yeasts, the MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in growth compared to the drug-free control well.[1]

In Vivo: Murine Model of Disseminated Candidiasis
  • Animal Model: Use immunocompromised mice (e.g., neutropenic ICR or BALB/c mice). Neutropenia is typically induced by administering cyclophosphamide prior to infection.[7][8]

  • Infection: Prepare an inoculum of Candida albicans from an overnight culture. Infect mice via intravenous (lateral tail vein) injection with a predetermined lethal or sublethal dose (e.g., 10⁵ CFU/mouse).

  • Antifungal Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer the triazole agent (e.g., voriconazole, posaconazole) orally or intraperitoneally once or twice daily for a set duration (e.g., 2-7 days).[7][12] Include a control group receiving the vehicle only.

  • Efficacy Assessment (Survival): Monitor the mice daily for a predetermined period (e.g., 14-21 days) and record mortality. Plot survival curves (Kaplan-Meier) and analyze for statistical significance.

  • Efficacy Assessment (Fungal Burden): At a specific time point (e.g., 24 hours after the final dose), humanely euthanize a subset of mice from each group. Aseptically remove target organs (typically kidneys).

  • Quantification: Homogenize the organs in sterile saline. Perform serial dilutions of the homogenates and plate them on suitable agar. Incubate for 24-48 hours and count the resulting colonies to determine the fungal burden, expressed as log₁₀ CFU per gram of tissue.[7][8]

Visualizations

The following diagrams illustrate key workflows and concepts in antifungal efficacy evaluation.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Integration & Analysis isolate Fungal Isolate clsi CLSI / EUCAST Broth Microdilution isolate->clsi mic Determine MIC (Minimum Inhibitory Concentration) clsi->mic pkpd PK/PD Modeling (AUC/MIC Ratio) mic->pkpd model Animal Model (e.g., Murine) infect Induce Infection (e.g., Candidiasis) model->infect treat Administer Triazole Agent infect->treat outcome Assess Outcome (Survival, Fungal Burden) treat->outcome outcome->pkpd correlation Correlate In Vitro and In Vivo Data pkpd->correlation decision Inform Drug Development & Clinical Breakpoints correlation->decision

Caption: Workflow comparing in vitro and in vivo antifungal efficacy.

G cluster_moa Mechanism of Action (Fungal Cell) cluster_pkpd PK/PD Correlation lanosterol Lanosterol cyp51a1 14-alpha-demethylase (CYP51A1) lanosterol->cyp51a1 Catalyzes ergosterol Ergosterol (Cell Membrane Component) cyp51a1->ergosterol triazole Triazole Agent triazole->cyp51a1 Inhibits invitro In Vitro Potency (MIC) pkpd_ratio AUC / MIC Ratio invitro->pkpd_ratio pk Pharmacokinetics (Drug Exposure - AUC) pk->pkpd_ratio invivo In Vivo Efficacy (Fungal Clearance) pkpd_ratio->invivo Predicts

Caption: Triazole mechanism of action and its link to PK/PD parameters.

Conclusion

The evaluation of triazole antifungal agents requires a multifaceted approach that integrates both in vitro and in vivo data. While in vitro susceptibility testing provides essential information on a drug's intrinsic potency, it is not solely predictive of clinical success. Animal models and the application of PK/PD principles, particularly the fAUC/MIC ratio, are critical for understanding how a drug will behave in a complex physiological environment.[7][16] A thorough understanding of the correlations and potential discrepancies between these datasets is paramount for the successful development of new antifungal therapies and for optimizing the use of existing agents to combat life-threatening fungal infections.

References

A Proposed Benchmarking Study: Performance of 4-(4-Cyanobenzyl)-1,2,4-triazole as a Corrosion Inhibitor for Mild Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The search for effective corrosion inhibitors is a critical endeavor in material science, aimed at extending the lifespan and ensuring the integrity of metallic structures. 1,2,4-triazole and its derivatives have emerged as a promising class of corrosion inhibitors due to the presence of nitrogen heteroatoms and a planar molecular structure, which facilitate strong adsorption onto metal surfaces. This guide proposes a comparative study to benchmark the performance of 4-(4-Cyanobenzyl)-1,2,4-triazole against other established 1,2,4-triazole-based corrosion inhibitors. Due to a lack of publicly available experimental data on the performance of this compound in this specific application, this guide presents a hypothetical framework for such a study, including proposed experimental protocols, comparative data tables, and a visualization of the experimental workflow.

The core hypothesis is that the cyano (-CN) and benzyl groups in this compound may enhance its corrosion inhibition efficiency through increased surface adsorption and the formation of a protective film.

Comparative Performance Analysis (Hypothetical Data)

The following tables present hypothetical data to illustrate how the performance of this compound (CBT) would be compared against two other known 1,2,4-triazole-based corrosion inhibitors: 4-amino-3,5-dimethyl-1,2,4-triazole (ADMT) and 3,5-diphenyl-4H-1,2,4-triazole (DPT). The data is based on exposure of mild steel to a 1 M HCl solution.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

InhibitorConcentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank025.4-
CBT 1.02.391.0
0.54.681.9
0.19.961.0
ADMT1.03.187.8
0.55.976.8
0.112.252.0
DPT1.02.889.0
0.55.179.9
0.111.554.7

Table 2: Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Data

InhibitorConcentration (mM)Rct (Ω·cm2)Cdl (µF/cm2)Icorr (µA/cm2)Ecorr (mV vs. SCE)Inhibition Efficiency (%)
Blank0352501100-480-
CBT 1.09504545-51095.9
0.56206070-50593.6
0.128095160-49585.5
ADMT1.08105555-51595.0
0.55107590-50091.8
0.1210110210-49080.9
DPT1.08805050-51295.5
0.55806580-50892.7
0.1250100180-49283.6

Experimental Protocols

The following are the proposed methodologies for the key experiments to generate the data presented above.

Weight Loss Measurements
  • Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of mild steel samples over time.

  • Procedure:

    • Prepare mild steel coupons of known dimensions and surface area.

    • Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.

    • Weigh the coupons accurately.

    • Immerse the coupons in a 1 M HCl solution without (blank) and with various concentrations of the inhibitors (CBT, ADMT, DPT).

    • Maintain the solution at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 24 hours).

    • After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh.

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

      • CR (mm/year) = (87.6 × ΔW) / (D × A × T)

        • ΔW = Weight loss in mg

        • D = Density of mild steel in g/cm³

        • A = Surface area of the coupon in cm²

        • T = Immersion time in hours

      • IE% = [(CRblank - CRinh) / CRblank] × 100

        • CRblank = Corrosion rate in the absence of inhibitor

        • CRinh = Corrosion rate in the presence of inhibitor

Electrochemical Measurements
  • Objective: To investigate the mechanism of corrosion inhibition using electrochemical techniques.

  • Apparatus: A standard three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Procedure:

    • Electrochemical Impedance Spectroscopy (EIS):

      • Immerse the working electrode in the test solution until a stable open circuit potential (OCP) is reached.

      • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.

      • Record the impedance data and analyze it using Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

      • Calculate the inhibition efficiency using: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] × 100.

    • Potentiodynamic Polarization:

      • After reaching a stable OCP, scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

      • Plot the resulting current density versus potential (Tafel plot).

      • Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

      • Calculate the inhibition efficiency using: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] × 100.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for evaluating the performance of a corrosion inhibitor.

experimental_workflow start Start: Select Inhibitor (e.g., this compound) preparation Material Preparation: Mild Steel Coupons start->preparation solution Solution Preparation: 1 M HCl +/- Inhibitor start->solution weight_loss Weight Loss Measurement preparation->weight_loss electrochemical Electrochemical Studies preparation->electrochemical solution->weight_loss solution->electrochemical surface_analysis Surface Analysis (Post-Immersion) weight_loss->surface_analysis data_analysis Data Analysis & Comparison weight_loss->data_analysis eis EIS electrochemical->eis pdp Potentiodynamic Polarization electrochemical->pdp electrochemical->surface_analysis eis->data_analysis pdp->data_analysis sem SEM/EDX surface_analysis->sem sem->data_analysis conclusion Conclusion: Benchmark Performance data_analysis->conclusion

Confirming the Mechanism of Action of 4-(4-Cyanobenzyl)-1,2,4-triazole Through Genetic Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[4][5][6] The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes involved in cancer progression, such as kinases and topoisomerases, or to modulate apoptotic pathways.[2][7] This guide focuses on a specific derivative, 4-(4-Cyanobenzyl)-1,2,4-triazole, and proposes a hypothetical mechanism of action as a selective inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

To rigorously validate this proposed mechanism, this guide outlines a comparative framework employing genetic knockout studies. We compare the hypothetical efficacy of this compound with a known EGFR inhibitor, Gefitinib. This guide is intended for researchers, scientists, and drug development professionals interested in the validation of novel targeted cancer therapies.

Comparative Efficacy and Target Engagement

Here, we present hypothetical data comparing this compound and Gefitinib in relevant in vitro assays.

Table 1: In Vitro Cytotoxicity in EGFR-mutant and Wild-type Cancer Cell Lines

CompoundCell Line (EGFR status)IC50 (µM)
This compound A549 (EGFR wild-type)15.2
NCI-H1975 (EGFR L858R/T790M mutant)1.8
Gefitinib A549 (EGFR wild-type)10.5
NCI-H1975 (EGFR L858R/T790M mutant)0.5

Table 2: Target Engagement and Downstream Signaling Inhibition

Compound (at 1 µM)Cell Linep-EGFR Inhibition (%)p-Akt Inhibition (%)
This compound NCI-H19758578
Gefitinib NCI-H19759288

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (A549 and NCI-H1975) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or Gefitinib for 72 hours.

  • MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.

2. Western Blotting for Target Engagement

  • Cell Lysis: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and incubated with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. CRISPR-Cas9 Mediated EGFR Knockout

  • gRNA Design and Cloning: Guide RNAs targeting a conserved exon of the EGFR gene are designed and cloned into a Cas9-expressing vector.

  • Transfection: The Cas9-gRNA plasmid is transfected into NCI-H1975 cells using a lipid-based transfection reagent.

  • Single-Cell Cloning: Transfected cells are sorted into 96-well plates to isolate single-cell clones.

  • Knockout Validation: Genomic DNA is extracted from the clones, and the targeted region is PCR amplified and sequenced to confirm the presence of frameshift mutations. Western blotting is used to confirm the absence of EGFR protein expression.

Visualizations

G cluster_0 Proposed Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Triazole This compound Triazole->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation G cluster_1 Genetic Knockout Experimental Workflow Start Start: NCI-H1975 cells Transfect Transfect with CRISPR-Cas9-EGFR gRNA Start->Transfect Clone Single-cell cloning Transfect->Clone Validate Validate EGFR Knockout (Sequencing & Western Blot) Clone->Validate Treat Treat with This compound Validate->Treat Assay Cell Viability Assay Treat->Assay End End: Confirm loss of sensitivity Assay->End G cluster_2 Logical Relationship of Knockout Experiment cluster_3 Possible Outcomes Hypothesis Hypothesis: Compound inhibits EGFR Prediction Prediction: EGFR knockout cells will be resistant to the compound Hypothesis->Prediction Experiment Experiment: Treat wild-type and EGFR KO cells with the compound Prediction->Experiment Outcome1 Outcome 1: KO cells are resistant Experiment->Outcome1 Outcome2 Outcome 2: KO cells remain sensitive Experiment->Outcome2 Conclusion1 Conclusion: Hypothesis Supported Outcome1->Conclusion1 Conclusion2 Conclusion: Hypothesis Rejected (Off-target effects) Outcome2->Conclusion2

References

Safety Operating Guide

Proper Disposal of 4-(4-Cyanobenzyl)-1,2,4-triazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The proper disposal of 4-(4-Cyanobenzyl)-1,2,4-triazole is critical for ensuring laboratory safety and environmental protection. This compound, containing both a cyano and a triazole functional group, should be treated as hazardous chemical waste. On-site chemical treatment is not recommended due to the potential for hazardous reactions and byproducts. All waste materials should be collected, properly labeled, and disposed of through a licensed hazardous waste disposal facility.

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to mitigate risks associated with this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and follow established safety protocols. The information below is summarized from safety data sheets of analogous compounds containing triazole and cyano moieties.

Precaution CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area or with a certified respirator if dust may be generated.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Handling Avoid generating dust. Avoid contact with skin and eyes.
Storage Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a certified hazardous waste management company. This typically involves incineration at a permitted facility.

1. Waste Identification and Segregation:

  • Solid Waste: Collect solid this compound waste, including residues and contaminated disposable labware (e.g., weighing boats, gloves, wipes), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

2. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.

3. Scheduling a Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with accurate information about the waste, including its chemical composition and quantity.

4. Documentation:

  • Complete all necessary waste disposal forms and documentation as required by your institution and regulatory agencies. Maintain a copy for your records.

Disposal "Don'ts"

  • DO NOT dispose of this compound down the drain. Triazole compounds can be persistent in the environment.

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT attempt to neutralize the cyano group with oxidizing agents (e.g., bleach) without a thoroughly validated and approved laboratory procedure. The presence of the triazole ring and the benzylic position could lead to unpredictable and potentially hazardous reactions.

Experimental Protocols: Not Applicable for Disposal

On-site chemical treatment or neutralization of this compound prior to disposal is not recommended for standard laboratory settings due to the lack of specific, validated protocols and the potential for creating more hazardous byproducts. The most prudent and compliant disposal method is to transfer the waste to a specialized facility.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Satellite Accumulation Area collect_solid->store no_trash Do NOT Place in Regular Trash collect_solid->no_trash collect_liquid->store no_drain Do NOT Pour Down Drain collect_liquid->no_drain contact_ehs Contact EHS for Pickup store->contact_ehs document Complete Waste Disposal Forms contact_ehs->document end End: Proper Disposal document->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 4-(4-Cyanobenzyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Cyanobenzyl)-1,2,4-triazole. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of its structural components: the triazole ring and the cyanobenzyl group. Triazole-containing compounds may present reproductive toxicity, and nitrile compounds can be toxic.[1][2] Therefore, careful handling is imperative to prevent potential health hazards.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[3][4] A face shield should be used when there is a risk of splashing.[3][5]Protects against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves such as nitrile or neoprene are required.[3][5] It is advisable to double-glove.[3]Prevents skin contact, which can cause irritation.
Skin and Body Protection A lab coat must be worn at all times.[3][4] Long-sleeved clothing and closed-toe shoes are mandatory.[5] For larger quantities, consider additional protective clothing like disposable gowns.[5]Minimizes the risk of accidental skin exposure.
Respiratory Protection Work should be conducted in a chemical fume hood to avoid inhalation of dust, vapors, or aerosols.[3][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3][4]Prevents inhalation, which may cause respiratory tract irritation.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Handling and Storage:

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][5] Safety showers and eyewash stations must be readily accessible.[3]

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[3] Avoid the formation of dust and aerosols.[1][4] Do not eat, drink, or smoke in areas where the chemical is handled.[1][2] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area.[6] Keep away from strong oxidizing agents and strong acids.[1]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air.[3][5] If breathing is difficult, provide oxygen.[5] Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.

Spill and Disposal Plan:

  • Spill Containment: Evacuate non-essential personnel from the area. Wear appropriate PPE. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[4][5] For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[1][5] Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_exposure Exposure Response

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.